Sodium orthovanadate

Catalog No.
S591899
CAS No.
13721-39-6
M.F
Na3O4V
M. Wt
183.908 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium orthovanadate

CAS Number

13721-39-6

Product Name

Sodium orthovanadate

IUPAC Name

trisodium;trioxido(oxo)vanadium

Molecular Formula

Na3O4V

Molecular Weight

183.908 g/mol

InChI

InChI=1S/3Na.4O.V/q3*+1;;3*-1;

InChI Key

IHIXIJGXTJIKRB-UHFFFAOYSA-N

SMILES

Array

Synonyms

Decavanadate, Metavanadate, Monovanadate, Orthovanadate, Oxyvanadium, Sodium Vanadate, Vanadate, Vanadate, Sodium, Vanadates, Vanadyl

Canonical SMILES

[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

The exact mass of the compound Sodium orthovanadate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.

Property Description
Chemical Formula Na₃VO₄ [1]
Molar Mass 183.908 g/mol [1]
Appearance White, water-soluble powder [1]
Melting Point 858 °C [1]
Solubility 22.17 g/100 mL in water; insoluble in ethanol [1]
Primary Biochemical Action Potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases [2]
IC₅₀ for Phosphatases ~10 µM [2]
IC₅₀ for Tdp1 4 µM [3]

Biological Mechanisms and Research Applications

This compound mimics phosphate, making it a powerful tool for manipulating phosphorylation-dependent signaling pathways in cells.

Phosphatase and ATPase Inhibition

As a phosphate analog, this compound acts as a competitive inhibitor for a range of enzymes [2]. Its inhibition is reversible by dilution or chelation with EDTA [1]. It is routinely used in cell lysates and kinase assays to preserve the tyrosine phosphorylation state of proteins by preventing dephosphorylation [2].

Modulation of Key Signaling Pathways

Research reveals that this compound's effects are mediated through specific signaling cascades:

  • Anti-inflammatory Signaling: In LPS-stimulated macrophages, this compound inhibits protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A). This suppression leads to reduced AKT-IKKβ signaling, subsequent inhibition of NF-κB nuclear translocation, and downregulation of pro-inflammatory gene expression [4].
  • Apoptosis and Cell Cycle Arrest: Studies on various cancer cell lines demonstrate that this compound induces G2/M phase cell cycle arrest by regulating levels of cyclin B1 and phosphorylated CDK1. It also triggers mitochondria-dependent apoptosis, characterized by loss of mitochondrial membrane potential and activation of caspases [5] [6].

The following diagram illustrates the signaling pathways involved in its anti-inflammatory action within LPS-stimulated immune cells:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKKbeta IKKbeta MyD88->IKKbeta pIkB pIkB IKKbeta->pIkB Phosphorylates NFkB NFkB InflammatoryGenes InflammatoryGenes NFkB->InflammatoryGenes Transcribes SOV SOV PP1a PP1a SOV->PP1a Inhibits PP2A PP2A SOV->PP2A Inhibits AKT AKT PP1a->AKT Deregulates PP2A->AKT Deregulates AKT->IKKbeta Activates pIkB->NFkB Releases

This compound (SOV) inhibits PP1α/PP2A, suppressing AKT-IKKβ signaling and NF-κB-mediated inflammation. Adapted from [4].

Investigated Therapeutic Potential

Based on its mechanisms of action, this compound has been investigated for several therapeutic applications:

Therapeutic Area Proposed Mechanism & Research Context
Oncology Overcomes sorafenib resistance in hepatocellular carcinoma (HCC) by inhibiting Na+/K+-ATPase activity and HIF-1α/HIF-2α hypoxic pathways [5]. Demonstrates efficacy against anaplastic thyroid carcinoma (ATC) by inducing G2/M arrest and apoptosis [6].
Metabolic Diseases Exhibits insulin-mimetic effects; inhibits PTP1B to promote GLUT4 translocation and lower blood glucose in diabetic rat models [4]. An organic vanadium compound (BEOV) has progressed to Phase II clinical trials for type 2 diabetes [4].
Inflammatory Diseases Suppresses pro-inflammatory gene expression by targeting the AKT-IKKβ-NF-κB axis, suggesting potential as an anti-inflammatory drug [4].
Radioprotection Investigated as a radiation mitigator, improving survival in irradiated mice by suppressing p53-mediated apoptosis [3].

Handling and Experimental Considerations

  • Activation Protocol: For maximum phosphatase inhibition, a 2022 study notes that orthovanadate is activated by boiling and adjusting the pH to 10 to depolymerize inactive decavanadate into active monovanadate [1] [4].
  • Cytotoxicity: The compound exhibits concentration- and time-dependent biological activities. Its therapeutic applications are balanced against potential cytotoxicity, which is a key focus of ongoing research [6].
  • Handling: It is classified as harmful (rat oral LD₅₀ = 330 mg/kg) and requires appropriate safety measures during handling [1].

This compound remains a crucial tool for probing phosphorylation-dependent processes. Its transition into a therapeutic agent faces challenges but is supported by promising preclinical data across several disease areas.

References

Comprehensive Technical Guide: Sodium Orthovanadate as a Protein Tyrosine Phosphatase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Orthovanadate and PTP Inhibition

This compound (Na₃VO₄) is a widely utilized broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) in biochemical and cell biology research. As a transition state analog, it mimics the phosphate group during the catalytic mechanism of phosphatases, making it particularly effective against PTPs, alkaline phosphatases, and ATPases. The compound functions as a reversible competitive inhibitor that can be counteracted by chelating agents such as EDTA or through dilution, providing researchers with control over experimental conditions [1] [2].

The significance of this compound in signal transduction research stems from its ability to preserve tyrosine phosphorylation states in cellular systems. By inhibiting PTPs, it effectively shifts the equilibrium toward phosphorylated signaling proteins, allowing researchers to study phosphorylation-dependent pathways. This property has made it invaluable for investigating growth factor signaling, immune cell activation, and oncogenic pathways where tyrosine phosphorylation plays a critical regulatory role. While newer, more specific PTP inhibitors have been developed, this compound remains a fundamental tool due to its broad efficacy and well-characterized mechanisms [1] [2] [3].

Mechanism of Action

Biochemical Mechanism of Phosphatase Inhibition

This compound exerts its inhibitory effects through transition state mimicry during the phosphatase catalytic cycle. PTPs employ a conserved catalytic mechanism involving a cysteinyl-phosphate intermediate, where the phosphorylated tyrosine substrate forms a covalent bond with the active site cysteine residue. Vanadate, adopting a trigonal bipyramidal geometry similar to the transition state of phosphate hydrolysis, binds tightly to the active site with high affinity. This stable vanadate-enzyme complex effectively blocks substrate access, preventing dephosphorylation of tyrosine residues on client proteins [1] [2].

The inhibitory activity extends beyond PTPs to include multiple enzyme classes. This compound effectively inhibits acid and alkaline phosphatases, ATPases (including Na⁺/K⁺-ATPase), phosphofructokinase, and adenylate kinase. This broad specificity stems from its ability to mimic the pentavalent transition state of phosphate groups during enzymatic reactions. Interestingly, when oxidized by hydrogen peroxide to form pervanadate, its cell permeability and inhibitory potency increase significantly, potentially through enhanced interactions with phosphatase active sites [1] [4].

Structural Basis of Inhibition

The molecular interactions underlying vanadate inhibition have been elucidated through structural studies of various phosphatases. Vanadate forms reversible coordinate-covalent bonds with active site residues, particularly the catalytic cysteine and histidine residues that would normally engage phosphate groups during substrate turnover. In PTPs, the vanadium atom coordinates with the sulfur atom of the essential cysteine residue in the PTP signature motif (I/V)HCXAGXGR(S/T)G, creating a stable complex that resists hydrolysis [5].

The inhibition is pH-dependent, with different vanadate species predominating at various pH levels. At neutral pH, orthovanadate monomers (H₂VO₄⁻) represent the primary inhibitory species, while under acidic conditions, vanadate polymerizes to form decavanadate (V₁₀O₂₈⁶⁻), which exhibits distinct biological activities including inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release and direct blockade of IP₃ receptor binding [3].

Experimental Protocols and Methodologies

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for achieving consistent and effective PTP inhibition. The following protocol ensures optimal activity:

  • Prepare a 100 mM stock solution by dissolving 18.4 mg of this compound in 1 mL of ultrapure water. The solution may appear cloudy initially but will clear upon adjustment to pH 10 [4].
  • Heat the solution to 95-100°C while stirring continuously until the powder completely dissolves and the solution becomes clear.
  • Adjust the pH to 10.0 using HCl or NaOH to maintain the inhibitory species. At this alkaline pH, the inhibitory form (orthovanadate) predominates.
  • Cool the solution to room temperature and readjust the pH to 10.0 if necessary, as pH may drift during cooling.
  • Aliquot and store at -20°C for long-term storage (up to 3 months). Avoid repeated freeze-thaw cycles to maintain activity [1] [4].

For cell culture applications, filter-sterilize the solution using a 0.2 μm filter before use. The typical working concentration ranges from 10-200 μM, depending on the specific application and cell type [6] [4].

In Vitro PTP Inhibition Assay

This protocol describes a standard method for evaluating PTP inhibition in biochemical systems:

  • Prepare reaction buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, and 1 mM dithiothreitol (DTT). The EDTA chelates divalent cations that might interfere with vanadate activity.
  • Dilute this compound in reaction buffer to create a concentration series (typically 1-100 μM) for IC₅₀ determination. Include a negative control without inhibitor.
  • Incubate the PTP enzyme with inhibitor solutions for 10 minutes at 30°C to allow complex formation before adding substrate.
  • Initiate the reaction by adding tyrosine-phosphorylated peptide substrate (e.g., 1-2 mM final concentration). Para-nitrophenyl phosphate (pNPP) can serve as a colorimetric substrate for continuous monitoring.
  • Measure phosphatase activity by monitoring absorbance at 405 nm (for pNPP) for 30 minutes or by terminating the reaction with malachite green reagent for inorganic phosphate quantification [5].

For determination of kinetic parameters (Kᵢ, IC₅₀), vary both inhibitor and substrate concentrations. This compound typically exhibits competitive inhibition kinetics against phosphate groups [2].

Cell-Based Applications for Signaling Studies

To investigate PTP-dependent signaling pathways in cellular contexts:

  • Serum-starve cells for 4-16 hours before experimentation to reduce basal phosphorylation levels.
  • Pre-treat cells with this compound (10-100 μM) for 30-60 minutes before stimulation with growth factors or other agonists. Higher concentrations (≥100 μM) may be cytotoxic with prolonged exposure [6].
  • Include controls with EDTA (1-5 mM) to reverse vanadate inhibition and confirm specificity.
  • Lyse cells using RIPA buffer containing additional phosphatase inhibitors (e.g., 1-10 mM this compound, 10 mM sodium fluoride) to preserve phosphorylation states during protein extraction.
  • Analyze tyrosine phosphorylation by western blotting with anti-phosphotyrosine antibodies (e.g., 4G10) or perform immunoprecipitation of specific phosphoproteins [6] [2].

For examining downstream functional effects, assess parameters such as protein synthesis rates, immediate-early gene induction, or metabolic changes depending on the research focus [6] [7].

Quantitative Data on PTP Inhibition

Enzyme Inhibition Profiles

Table 1: Inhibition of Various Enzymes by this compound

Enzyme Target IC₅₀ Value Inhibition Type Experimental System
General PTPs 10-40 μM Competitive, reversible In vitro assay [2]
Shp2 PTP domain 620 μM Competitive In vitro assay [5]
Alkaline phosphatase ~10 μM Competitive In vitro assay [2]
ATPases Variable Non-competitive Multiple systems [1]
Growth factor-stimulated protein synthesis 40 μM Not specified Cell-based [6]
Cellular and Functional Effects

Table 2: Cellular Effects of this compound Treatment

Biological Process Concentration Range Effect Experimental System
Tyrosine phosphorylation preservation 10-100 μM Increased pY levels Cell lysates, cultures [2]
Growth factor signaling 40-100 μM Inhibition of protein synthesis Cell-based [6]
Erythroid differentiation 10-50 μM Inhibition of differentiation MEL cells [7]
Anti-inflammatory effects 50-200 μM Suppressed AKT-IKKβ signaling RAW264.7 cells [8]
Apoptosis modulation 10-100 μM Concentration-dependent inhibition or induction Various cancer cells [4] [2]
Physicochemical Properties

Table 3: Chemical and Physical Properties of this compound

Property Specification Notes
CAS Number 13721-39-6 -
Molecular Formula Na₃O₄V -
Molecular Weight 183.91 g/mol -
Solubility in Water 8.33-10 mg/mL (45.29-54.4 mM) May require heating, pH adjustment [4] [3]
Solubility in DMSO <1 mg/mL (insoluble/slightly soluble) -
Appearance White to off-white powder -
Storage Conditions Desiccate at -20°C Stable for up to 12 months [4] [3]

Signaling Pathways and Biological Consequences

Key Signaling Pathways Affected by Vanadate Inhibition

This compound influences multiple signaling cascades through its effect on PTPs. The diagram below illustrates the major pathways affected:

G SOV This compound PTPs PTP Inhibition SOV->PTPs RTKs RTK Activation PTPs->RTKs Apoptosis Apoptosis Regulation PTPs->Apoptosis MAPK p42/p44 MAPK RTKs->MAPK PI3K PI3K/AKT RTKs->PI3K GeneExpr Gene Expression MAPK->GeneExpr AKT AKT PI3K->AKT PS6K p70 S6 Kinase ProteinSynth Protein Synthesis PS6K->ProteinSynth CellGrowth Cell Growth/Proliferation ProteinSynth->CellGrowth GeneExpr->CellGrowth Inflammation Inflammatory Response AKT->PS6K IKKB IKKβ AKT->IKKB NFKB NF-κB IKKB->NFKB NFKB->Inflammation

Figure 1: Key signaling pathways modulated by this compound (SOV) through PTP inhibition. Red elements indicate inhibition or downregulation, while green elements represent activation or upregulation.

The inhibition of PTPs by this compound leads to sustained activation of receptor tyrosine kinases (RTKs) and their downstream effectors. Surprisingly, while this compound enhances activation of p42/p44 MAPK, AKT, and p70 S6 kinase pathways, it paradoxically inhibits protein synthesis and subsequent gene expression induced by growth factors. This indicates that its effects on cellular physiology involve complex regulatory mechanisms beyond simple PTP inhibition [6]. In inflammatory signaling, this compound suppresses AKT-IKKβ signaling, resulting in anti-inflammatory effects in macrophage cell lines [8].

Biological Consequences in Research Models

The physiological effects of this compound vary significantly across experimental systems:

  • Growth Factor Response: In fibroblast models, this compound (40-100 μM) inhibits fetal bovine serum-mediated increases in protein synthesis and subsequent induction of immediate-early genes (c-Fos, MKP-1) at the protein level. This effect is time-dependent, being most pronounced when added concurrently with growth factors [6].

  • Cell Differentiation: this compound inhibits inducers of erythroid differentiation (DMSO, HMBA, Na-butyrate) in murine erythroleukemia (MEL) cells at concentrations of 10-50 μM. It specifically abrogates the differentiation-associated reduction in lactate accumulation, suggesting connections between PTP activity and metabolic regulation during differentiation [7].

  • Inflammatory Modulation: In RAW264.7 macrophage cells, this compound (50-200 μM) exhibits anti-inflammatory properties by suppressing AKT-IKKβ signaling, subsequently reducing NF-κB activation and inflammatory cytokine production [8].

  • Apoptosis Regulation: The compound demonstrates context-dependent effects on cell survival, inhibiting p53-mediated apoptosis in some systems while inducing apoptosis in oral squamous cell carcinoma at similar concentrations (10-25 μM), suggesting cell-type specific outcomes [4] [2].

Research Applications and Case Studies

Signal Transduction Studies

This compound remains a fundamental tool for investigating phosphorylation-dependent signaling cascades:

  • Insulin Signaling Research: Studies using this compound have helped elucidate negative feedback mechanisms in insulin signaling. In murine C2C12 skeletal muscle cells, pan-PTP inhibition with this compound confirmed that PTPs function as negative regulators of insulin signaling, though individual PTP knockdowns showed compensatory mechanisms [9].

  • T Cell Activation Studies: Research in Jurkat T cells has revealed complex regulatory networks involving multiple PTPs (TCPTP, PTPN22, SHP1) in maintaining phosphotyrosine homeostasis and feedback regulation of TCR signaling. This compound has been instrumental in characterizing these pathways [10].

  • Growth Factor Pathways: Investigations of growth factor signaling have demonstrated that this compound inhibits protein synthesis despite activating elements of the MAPK and PI3K pathways, suggesting the existence of alternative regulatory mechanisms controlling translation [6].

Therapeutic Potential and Disease Modeling

Beyond basic research, this compound has shown promise in disease models:

  • Oncology Research: this compound inhibits proliferation and triggers apoptosis in oral squamous cell carcinoma (OSCC) in vitro, with IC₅₀ values of 10-25 μM depending on exposure duration. It also overcomes sorafenib resistance in hepatocellular carcinoma by inhibiting Na⁺/K⁺-ATPase activity and hypoxia-inducible pathways [4] [2].

  • Metabolic Disease: The compound improves learning and memory in an intracerebroventricular-streptozotocin rat model of Alzheimer's disease through modulation of brain insulin resistance-induced tau pathology [2].

  • Inflammatory Conditions: The anti-inflammatory properties of this compound, mediated through suppression of AKT-IKKβ signaling, suggest potential applications in inflammatory disease modeling [8].

Comparison with Other PTP Inhibitors

While this compound remains a popular broad-spectrum PTP inhibitor, several more selective inhibitors have been developed:

  • Fumosorinone (Fumos): A novel Shp2 inhibitor derived from entomogenous fungi with an IC₅₀ of 6.31 μM for Shp2, significantly more potent than this compound (IC₅₀ = 620 μM for Shp2). Fumos shows excellent selectivity for Shp2 over other PTPs and functions as a non-competitive inhibitor [5].

  • PHPS1 and NSC-87877: These Shp2-specific inhibitors exhibit greater selectivity than this compound, enabling more precise dissection of individual PTP functions in signaling pathways [5].

  • PTP1B Inhibitors: Selective PTP1B inhibitors have been developed for diabetes and obesity research, offering advantages over broad-spectrum inhibitors like this compound for target validation studies [9].

The choice between this compound and more selective inhibitors depends on the research objectives: broad-spectrum PTP inhibition for global phosphorylation studies versus targeted inhibition for specific pathway analysis.

Technical Considerations and Limitations

Researchers should be aware of several important technical considerations when using this compound:

  • Cytotoxicity: Long-term exposure to this compound (particularly ≥100 μM) is often cytotoxic, limiting its use in prolonged experiments. Careful dose-response studies are essential for each experimental system [6].

  • Specificity Issues: The broad inhibitory profile of this compound against multiple phosphatase classes and other enzymes complicates data interpretation, as observed effects may not be solely attributable to PTP inhibition [1].

  • Experimental Reversibility: Although inhibition is technically reversible with EDTA or dilution, complete reversal in cellular systems can be challenging, potentially affecting downstream analyses [2].

  • Oxidation State Considerations: The preparation method significantly impacts the inhibitory species present, with oxidation to pervanadate potentially occurring in cell culture conditions, altering potency and specificity [1] [3].

  • Buffer Compatibility: Divalent cations (Mg²⁺, Ca²⁺) can form complexes with vanadate, reducing its availability and inhibitory potency. Chelating agents like EDTA help mitigate this issue but may affect other cellular processes [1].

Conclusion and Future Perspectives

This compound remains a versatile and invaluable tool for investigating tyrosine phosphorylation-dependent signaling pathways despite the development of more specific PTP inhibitors. Its broad-spectrum activity, reversibility, and well-characterized mechanisms continue to make it particularly useful for initial studies and systems where multiple PTPs contribute to regulatory networks.

References

Molecular Mechanism of Action in Insulin Signaling

Author: Smolecule Technical Support Team. Date: February 2026

Sodium orthovanadate (Na₃VO₄) exerts its insulin-mimetic effects primarily by inhibiting protein tyrosine phosphatases (PTPs), thereby increasing the phosphorylation levels of key insulin signaling proteins [1] [2]. The table below summarizes its core biochemical actions and outcomes.

Target/Process Action of this compound Downstream Effect
Protein Tyrosine Phosphatases (PTPs) Broad-spectrum inhibition [1] [2] Increased tyrosine phosphorylation of insulin receptor (IR) and insulin receptor substrate (IRS) [1].
PTP-1B Specific inhibition [1] Enhanced IR phosphorylation and signal transduction [1].
PI3K/AKT Pathway Increased phosphorylation of IRS-1, PI3K, and AKT [3] [4]. Activation of downstream metabolic effects [3] [4].
Glycogen Synthase Kinase-3 (GSK-3) Increased expression and inactivation via AKT-mediated phosphorylation [4]. Promotion of glycogen synthesis [4].
Diacylglycerol (DAG)/Protein Kinase C (PKC) Activation of phospholipid signaling pathways [5]. Translocation of PKC-β from cytosol to membrane [5].
GLUT4 Glucose Transporters Increased expression in muscle cells [1]. Enhanced glucose uptake from the blood [1].

Beyond the core pathway, this compound also influences other metabolic processes:

  • Lipid Metabolism: It alters fatty acid composition in macrophages, increasing saturated and monounsaturated fatty acids by upregulating stearoyl-CoA desaturase (SCD), which may relate to its role in mitigating diabetic complications like atherosclerosis [1].
  • Additional Enzyme Inhibition: It also inhibits other enzymes, including ATPases and acid/alkaline phosphatases, which may contribute to its full biological profile [2].

Experimental Evidence and Data

Research across various disease models has quantified the effects of this compound.

Diabetes Research

Studies in diabetic mouse models have shown that this compound significantly lowers fasting blood glucose levels.

Study Model Dose & Duration Key Quantitative Outcome Molecular Findings
Alloxan-induced diabetic mice [4] 16, 32, 64 mg/kg; 7 days Dose-dependent reduction in fasting blood glucose (from ~310 mg/dL to lower levels) [4]. ↓ P85 expression; ↑ GSK-3 expression in skeletal muscle [4].
ICV-STZ Rat Model (Alzheimer's) [3] 5 & 10 mg/kg; 21 days Improved performance in Morris Water Maze and Novel Object Recognition tests [3]. ↑ IR, IRS-1, PI3K, AKT gene expression; ↓ GSK-3β expression; Attenuated tau pathology [3].
BC3H-1 Myocytes [5] In vitro application Activation of DAG/PKC signaling pathways [5]. Increased membrane DAG and translocated PKC-β from cytosol to membrane [5].
Alzheimer's Disease Research

In an Alzheimer's disease model, this compound's positive effects on memory were linked to the attenuation of brain insulin resistance and tau pathology [3].

Key Experimental Protocols

For researchers looking to utilize this compound, here are summaries of critical methodologies.

Activating this compound

For biochemical and crystallization studies, this compound must be activated to prevent polymerization into the less active decavanadate [6].

  • Procedure:
    • Dissolve this compound in MilliQ water to half the final volume.
    • Adjust pH to 10 using 6M HCl in 100-200 µL aliquots (the solution will turn yellow).
    • Cover and boil the solution until it becomes colorless (~15 minutes). Cool to room temperature.
    • Check and re-adjust the pH to 10. Repeat the boiling and pH adjustment until the pH stabilizes at 10.
    • Add MilliQ water to achieve the final volume.
  • Storage: Aliquot the 250-500 mM stock solution and store at -20°C. Discard if the solution turns yellow [6].
Cell-Based Treatment (THP-1 Macrophages)

A protocol for studying the compound's effect on lipid metabolism in macrophages is outlined [1].

  • Cell Culture: Grow THP-1 monocytes in RPMI-1640 medium with 10% FBS and antibiotics.
  • Differentiation: Differentiate into macrophages using 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
  • Treatment: Wash cells and incubate with 1 µM or 10 µM this compound (from a stock solution in PBS) for 48 hours.
  • Analysis: Scrape and collect cells for subsequent analysis like fatty acid profiling via gas chromatography or gene expression via qRT-PCR [1].

Therapeutic Potential and Considerations

The therapeutic application of vanadium compounds, including this compound, is actively being explored.

  • Diabetes and Beyond: Its efficacy extends to improving insulin sensitivity and showing promise in Alzheimer's disease models by addressing brain insulin resistance [3].
  • Dosage and Toxicity: The therapeutic window is narrow. Human trials with vanadyl sulfate (a related compound) at 75 mg daily for 6 weeks showed efficacy without toxicity, but higher doses (300 mg) caused gastrointestinal distress [1]. Doses above 30 mg/kg/day in animal models are toxic [1].

Insulin Signaling Pathway Diagram

The following Graphviz code generates a diagram illustrating the core insulin signaling pathway modulated by this compound.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GSK3 GSK-3β AKT->GSK3 Inhibits GLUT4 GLUT4 AKT->GLUT4 Translocates to Membrane PTPs PTPs (e.g., PTP-1B) PTPs->IR  Inhibits SOV This compound SOV->PTPs  Inhibits

This compound inhibits PTPs, enhancing insulin signaling [1] [2] [5].

References

sodium orthovanadate structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Core Properties

The table below summarizes the fundamental chemical and physical properties of sodium orthovanadate.

Property Description / Value
Chemical Formula Na₃VO₄ [1] [2]
Molar Mass 183.908 g/mol [1] [2]
Appearance White, crystalline powder [1]
Melting Point 858 °C (anhydrous) [1]
Density 2.16 g/cm³ [1]
Water Solubility 22.17 g/100 mL [1]
IUPAC Name Sodium vanadate(V) [1]
Structure Tetrahedral VO₄³⁻ anion; octahedral Na⁺ cation centers in solid state [1]

Biological Mechanisms & Key Applications

Phosphate Mimicry and Enzyme Inhibition

This compound's primary mechanism involves mimicking the phosphate (PO₄³⁻) ion due to its similar tetrahedral geometry and charge [3]. It acts as a competitive inhibitor for a range of enzymes [4]:

  • Protein Tyrosine Phosphatases (PTPs): Crucial regulators of signal transduction; inhibition helps preserve protein phosphotyrosine levels in cell lysates and kinase assays [4].
  • Alkaline Phosphatases (ALP) [4].
  • Various ATPases, including Na+/K+-ATPase [5] [2].

This inhibition is reversible by dilution or chelation with agents like EDTA [1] [4]. The active monomeric form (orthovanadate) is obtained by boiling at high pH (~10) to depolymerize less active forms like decavanadate [1].

G Start Extracellular Signal RTK Receptor Tyrosine Kinase (RTK) Start->RTK Activates pProt Phosphorylated Protein (Cellular Response) RTK->pProt Phosphorylates PTP PTPase PTP->pProt Dephosphorylates SOV This compound (Na₃VO₄) SOV->PTP Inhibits

This compound inhibits PTPases, shifting balance towards protein phosphorylation to amplify signaling.

Research and Pre-Clinical Applications
  • Cancer Research: Exhibits concentration-dependent anti-tumor effects by inducing cell cycle arrest (G2/M phase) and apoptosis in various cancer models (anaplastic thyroid carcinoma, oral squamous cell carcinoma, acute leukemia) [6] [4]. Vanadium compounds can inhibit epithelial-mesenchymal transition, potentially suppressing metastasis [7].
  • Diabetes and Metabolic Studies: Known for insulin-mimetic properties - improves glucose metabolism, enhances insulin receptor phosphorylation, and reduces blood glucose levels in diabetic models [7] [8]. Modulates lipid metabolism in macrophages, relevant to diabetes-associated atherosclerosis [7].
  • Radiation Protection/Mitigation: Acts as potent mitigator of radiation-induced hematopoietic syndrome. Administered post-total body irradiation in mice, it improved survival, relieved bone marrow damage, and suppressed p53-mediated apoptosis [8].
  • Antimicrobial Applications: Inhibits bacterial phosphatases (BacA, UppS), disrupting peptidoglycan cell wall synthesis and causing cell death in E. coli and L. lactis [9].
  • Ophthalmology Research: Lowers intraocular pressure (IOP) in primates by increasing outflow facility through trabecular meshwork, associated with cytoskeletal disruption in meshwork cells [5].

Experimental Guidelines

Sample Preparation and Handling
  • Solubility: Soluble in water (22.17 g/100mL); insoluble in ethanol [1].
  • Standard Stock Solution (e.g., 10-200 mM): Dissolve in water, adjust to pH 10 with NaOH, boil at 100°C for 5 minutes to depolymerize decavanadate into active monomeric form. Cool, readjust to desired pH (e.g., 7.4) with HCl. Filter sterilize (0.2 µm) [1] [5].
  • Stability: Stock solutions are stable at room temperature. Working concentrations in cell culture typically range from 1-100 µM [7] [6].
Key Experimental Protocols

1. Cell-Based Studies (e.g., Anti-Proliferation Assay) [6]

  • Cell Line: Human anaplastic thyroid carcinoma cells (8505C).
  • Procedure: Seed cells in 96-well plates. Treat with SOV (0.5-8 µM) for 1-6 days. Add CCK-8 solution, incubate for 1 hour, measure absorbance at 450 nm.
  • Outcome Metrics: Calculate IC₅₀ values; assess colony formation, cell cycle arrest, and apoptosis via flow cytometry.

2. In Vivo Studies (e.g., Xenograft Tumor Model) [6]

  • Model: Female nude mice with subcutaneous 8505C tumors.
  • Dosing: Once tumors reach ~4mm diameter, administer SOV (5 or 10 mg/kg in PBS) via daily intraperitoneal injection.
  • Analysis: Monitor tumor growth, measure apoptosis markers (TUNEL), and assess proliferation (Ki-67 immunohistochemistry).

3. Outflow Facility Measurement in Primates [5]

  • Model: Cynomolgus monkey eyes.
  • Procedure: Cannulate anterior chamber, perfuse with Barány's solution to establish baseline outflow. Exchange with 1 mM SOV solution, measure facility for 60-90 minutes.
  • Outcome: SOV increased outflow facility by 29.3 ± 8.8%.

G cluster_analysis Prep Prepare SOV Stock Solution (Depolymerize at high pH) Treat Treat with SOV (Typically 1-100 µM) Prep->Treat Cell Cell Culture (e.g., 8505C cells) Cell->Treat Analyze Analysis Treat->Analyze A1 Viability Assay (CCK-8) Analyze->A1 A2 Cell Cycle Analysis (Flow Cytometry) Analyze->A2 A3 Apoptosis Assay (Annexin V/PI) Analyze->A3

General workflow for cell-based experiments using this compound to assess anti-proliferative effects.

Safety and Regulatory Information

  • Toxicity: Classified as harmful. LD₅₀ (oral, rat) is 330 mg/kg [1] [2]. Intraperitoneal LD₅₀ in mice is approximately 36.3 mg/kg [8].
  • Handling: Use personal protective equipment (dust mask, gloves, eyeshields) [2]. Handle in controlled environments with proper ventilation.
  • Regulatory Codes: Hazard statements H302, H312, H332 [2]. Risk phrases R20/21/22 (harmful if swallowed, in contact with skin, or if inhaled) [2].

Future Outlook for 2025

Research on this compound is expected to grow, with trends pointing towards:

  • Expanded Biomedical Applications: Increased exploration in targeted cancer therapies and personalized medicine [10].
  • Material Science: Development of corrosion-resistant coatings and advanced materials [10].
  • Sustainable Chemistry: Demand for high-purity grades and environmentally friendly formulations [10].

References

how does sodium orthovanadate inhibit phosphatases

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Mechanism of Inhibition

Sodium orthovanadate functions as a phosphate analogue, competitively inhibiting phosphatase enzymes by occupying their active sites. [1] [2] The table below details its primary and secondary inhibitory mechanisms.

Mechanism Type Description Key Evidence
Primary: Molecular Mimicry Orthovanadate ion (VO₄³⁻) structurally resembles phosphate (PO₄³⁻). It binds to enzyme active sites but does not allow catalytic turnover, acting as a reversible, competitive inhibitor. [3] [1] [2] Inhibition is reversible by dilution or chelating agents like EDTA. [2]
Secondary: Metal Ion Coordination In solution, orthovanadate can form polyvanadate species like divanadate. This form can strongly chelate essential divalent cations (Mg²⁺, Ca²⁺) at enzyme activity centers, further disrupting function. [4] [5] [6] Quantum mechanical calculations and vibrational spectroscopy show divanadate coordination with Ca²⁺ and Mg²⁺. [4] [5]

Scope of Phosphatase Inhibition

This compound is a broad-spectrum phosphatase inhibitor, affecting multiple enzyme classes as shown in the following experimental data.

Phosphatase Type Effect of this compound Experimental Context & Key Metrics
Protein Tyrosine Phosphatases (PTPs) Potent inhibitor. [3] [2] Used to preserve global tyrosine phosphorylation states in cell lysates and kinase assays. IC₅₀ ~10 µM. [2]
Serine/Threonine Phosphatases Inhibits specific enzymes (e.g., calcineurin). [7] Mn²⁺-activated calcineurin activity was reduced to 20%; inhibition was reversed by 10 mM DTT. [7]
Alkaline Phosphatases (ALP) Potent inhibitor. [4] [2] Acts as a competitive inhibitor; linked to disruption of bacterial cell wall synthesis. [4] [2]
Protein Phosphatase 1α (PP1α) & 2A (PP2A) Directly inhibits activity. [3] [8] Reduced PP1α and PP2A activity by 95% in RAW264.7 macrophage cells. [3]

Experimental Evidence and Biological Consequences

Inhibition of specific phosphatases by this compound produces measurable and therapeutically relevant biological effects.

Anti-inflammatory Action via NF-κB Suppression

In LPS-stimulated RAW264.7 macrophages, this compound exerted anti-inflammatory effects by selectively suppressing the AKT-IKKβ-NF-κB signaling cascade. [3] [8]

  • Experimental Workflow: RAW264.7 cells were pre-treated with Na₃VO₄ (0-400 µM) for 30 minutes, then stimulated with LPS (1 µg/mL) for 24 hours. NO production was measured using Griess assay, and mRNA/protein levels were analyzed via RT-PCR and immunoblotting. [3]
  • Key Findings: Treatment reduced NO release and pro-inflammatory gene expression. It suppressed p-IκBα levels and nuclear translocation of NF-κB subunits (p65, p50). [3] It directly decreased PP1α and PP2A activity by 95%, which in turn selectively suppressed AKT-mediated IKKβ signaling. [3] [8]

This pathway and the experimental approach can be visualized as follows:

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 TLR4->MyD88 SignalingCascade Signaling Cascade (e.g., AKT) MyD88->SignalingCascade IKKcomplex IKK Complex (IKKα/IKKβ/IKKγ) SignalingCascade->IKKcomplex IkB IκB (inhibitor) IKKcomplex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Na3VO4 This compound (Na₃VO₄) PP1_PP2A PP1 / PP2A Na3VO4->PP1_PP2A Inhibits PP1_PP2A->IKKcomplex Regulates (Feedback)

Experimental workflow for studying SOV anti-inflammatory effects in macrophages.

Antimicrobial Activity via Cell Wall Disruption

This compound exhibits antimicrobial properties by targeting bacterial cell wall synthesis. [4] [5] [6]

  • Experimental Workflow: Antibacterial activity tested against E. coli and Lactococcus lactis to determine Minimum Inhibitory Concentration (MIC). Morphological changes during antibacterial phases were examined using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM). Mechanism was probed via quantum mechanical calculations and vibrational spectroscopy. [4] [5]
  • Key Findings: MIC was determined to be 40 µM for both bacterial strains. Microscopy revealed that SOV kills bacteria by attacking cell wall growth and development while leaving the outer membrane intact. Divanadate from SOV strongly coordinates with Ca²⁺ and Mg²⁺, which are activity centers for phosphatases regulating cell wall synthesis. [4] [5] [6]

Broader Research and Therapeutic Applications

The phosphatase inhibition capability of this compound makes it a valuable tool in biological research and a candidate for therapeutic development.

  • Research Applications: It is widely used in laboratories to inhibit protein tyrosine phosphatases, helping to study cell signaling pathways in cancer, diabetes, and immune responses by preserving the phosphorylated state of proteins. [1] [2]
  • Therapeutic Potential: Its effects on signaling pathways underpin its investigation for treating metabolic disorders like diabetes, cancers, and inflammatory conditions such as ulcerative colitis. [1] [9]

References

Experimental Protocols for Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The IC50 values are derived from specific experimental methodologies. Here are the protocols for the most relevant cellular effect and viability assays.

Inhibition of Growth Factor-Stimulated Protein Synthesis (IC50: 40 µM)

This study demonstrated that sodium orthovanadate inhibits overall protein synthesis in response to growth factors [1].

  • Cell Culture & Treatment: Cells were cultured and then treated with varying concentrations of this compound (0 to 100 µM) in the presence of fetal bovine serum as a growth factor source.
  • Measurement of Protein Synthesis: The rate of protein synthesis was measured, likely by incorporating radiolabeled amino acids (e.g., (^{35})S-methionine) into newly synthesized proteins and quantifying the incorporated radioactivity.
  • Data Analysis: The concentration of this compound that caused a 50% reduction in the growth factor-stimulated increase in protein synthesis was calculated as the IC50.
Cell Viability and Proliferation Assay (IC50: ~2-4 µM)

The following protocol is adapted from a study on anaplastic thyroid carcinoma cells, which is representative of standard viability assays [2].

  • Reagents: this compound; Cell Counting Kit-8 (CCK-8); RPMI 1640 culture medium with fetal bovine serum (FBS); 96-well cell culture plates.
  • Procedure:
    • Cell Seeding: Human anaplastic thyroid carcinoma cells (8505C line) are seeded in 96-well plates at a density between 500 and 3,000 cells per well in 100 µL of culture medium. The density is adjusted based on the planned duration of the assay (1-6 days).
    • Incubation & Treatment: After overnight incubation, the culture medium is replaced with fresh medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2, 4, and 8 µM). Each concentration should be tested in multiple replicate wells.
    • Viability Measurement: After the treatment period (1-6 days), 10 µL of CCK-8 solution is added to each well. The plate is incubated for 1 hour at 37°C.
    • Absorbance Reading: The absorbance of each well is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
    • IC50 Calculation: The IC50 value after a 6-day treatment is calculated from the dose-response curve using a method such as the Reed-Muench method [2].

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound, including the IC50 values summarized above, stem from its primary mechanism: the inhibition of protein tyrosine phosphatases (PTPs) [3]. This inhibition leads to a sustained increase in protein tyrosine phosphorylation, which in turn affects multiple downstream signaling pathways. The diagram below illustrates the key mechanisms discussed in the search results.

G cluster_primary Primary Molecular Mechanism cluster_downstream Downstream Cellular Consequences SOV This compound (Na₃VO₄) PTPs Inhibition of Protein Tyrosine Phosphatases (PTPs) SOV->PTPs Increased_pY Sustained Increase in Protein Tyrosine Phosphorylation (pY) PTPs->Increased_pY AKT Activation of AKT Pathway Increased_pY->AKT Leads to Apoptosis Modulation of Apoptosis (Pro- or Anti-apoptotic) Increased_pY->Apoptosis Leads to p53 Inhibition of p53 DNA-Binding Activity Increased_pY->p53 Leads to GeneExp Altered Gene Expression (e.g., c-Fos, MKP-1) Increased_pY->GeneExp Leads to ProteinSynth Inhibition of Growth Factor-Stimulated Protein Synthesis Increased_pY->ProteinSynth Leads to Cell Survival\n(Neuroprotection, etc.) Cell Survival (Neuroprotection, etc.) AKT->Cell Survival\n(Neuroprotection, etc.) Promotes Context-Dependent\nCell Death/Rescue Context-Dependent Cell Death/Rescue Apoptosis->Context-Dependent\nCell Death/Rescue Results in Suppression of\nDNA Damage-Induced Apoptosis Suppression of DNA Damage-Induced Apoptosis p53->Suppression of\nDNA Damage-Induced Apoptosis Leads to Altered Cellular Phenotype Altered Cellular Phenotype GeneExp->Altered Cellular Phenotype Results in Reduced Cell Growth\n& Viability Reduced Cell Growth & Viability ProteinSynth->Reduced Cell Growth\n& Viability Contributes to

Key signaling pathways and effects of this compound.

The complex effects on cell viability and apoptosis are highly context-dependent. The compound can be both pro-apoptotic in cancer cells and anti-apoptotic in other scenarios, as shown in the following mechanistic breakdown:

Context Observed Effect Proposed Mechanism
Anaplastic Thyroid Cancer Pro-apoptotic [2] Induces G2/M cell cycle arrest, reduces mitochondrial membrane potential (Δψm), and triggers apoptosis.
DNA Damage (e.g., by radiation) Anti-apoptotic [4] [5] Suppresses caspase activation and inhibits p53's DNA-binding activity, preventing p53-mediated apoptosis.
Palmitate-induced Cardiomyocyte Injury Anti-apoptotic [6] Restores activity of the JAK2/STAT3 pro-survival signaling pathway.

References

Mechanism of Action & Key Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core mechanisms and biological effects of sodium orthovanadate.

Mechanism of Action Key Biological Activities Experimental IC50/Effective Concentrations
Inhibits protein tyrosine phosphatases (PTPases) by acting as a transition state analog [1] [2]. Alters phosphorylation states of proteins, modulating signal transduction [3]. PTPase inhibition: Effective at micromolar concentrations [4].
Mimics phosphate ions, forming stable trigonal bipyramidal complexes with enzyme active sites [2]. Acts as an insulin mimetic, improving insulin sensitivity and demonstrating efficacy in diabetes models [3]. Tdp1 inhibition: IC50 of ~4 μM [2].
Can form peroxovanadate compounds in the presence of H2O2, which may have enhanced biological effects [3]. Inhibits growth factor-stimulated protein synthesis (IC50 of 40 μM), despite activating upstream kinases like MAPK and AKT [4]. Growth factor-stimulated protein synthesis inhibition: IC50 of 40 μM; maximal inhibition at 100 μM [4].
Serves as a radiation protector and mitigator by suppressing p53-mediated apoptosis [2]. Insulin mimetic effects: Doses of 0.1–0.7 mM kg⁻¹ d⁻¹ in animal models [3].
Demonstrates hepatoprotective effects in models of alcoholic fatty liver disease (AFLD) [5]. Radiation mitigation: Effective in improving survival in irradiated mice [2].

Experimental Protocols

Preparation of Activated this compound Stock Solution

For reliable and consistent results, this compound often requires activation to prevent polymerization. The following protocol is adapted for a 500 mM, 40 mL stock solution [3].

  • Equipment: Calibrated pH probe, hot/stir plate, 100 mL Pyrex bottle [3].

  • Buffers and Reagents:

    • This compound (3.6782 g)
    • Millipore water
    • 6 M hydrochloric acid (HCl)
    • 10 M sodium hydroxide (NaOH) [3]
  • Procedure:

    • Dissolve 3.6782 g of this compound in 20 mL of Millipore water (half the final volume) in a heat-resistant container.
    • Add 6 M HCl in 100–200 μL aliquots until the solution reaches pH 10. The solution will turn yellow due to decavanadic acid formation.
    • Cover the container with foil and boil on a hot/stir plate until it becomes colorless (~15 minutes). Cool to room temperature.
    • Check the pH and adjust to pH 10 using 6 M HCl or 10 M NaOH.
    • Repeat steps 3 and 4 until the pH stabilizes at pH 10.
    • Add Millipore water to a final volume of 40 mL [3].
  • Storage and Stability:

    • Aliquot the solution into ~1.5 mL tubes and store at -20°C.
    • The solution can typically withstand 2-3 freeze-thaw cycles.
    • Discard the aliquot if the solution turns yellow, indicating degradation [3].
Using this compound in Cell-Based Assays

When designing cell-based experiments, consider its potent effects on protein synthesis and phosphatase activity.

  • Cytotoxicity and Protein Synthesis Inhibition:

    • Long-term exposure is often cytotoxic [4].
    • It inhibits growth factor-stimulated protein synthesis in a dose-dependent manner, with an IC50 of 40 μM [4].
    • This effect is partially reversible and is most potent when added concurrently with growth factors [4].
  • Critical Note for Phosphatase Protocols:

    • This compound is a potent inhibitor of alkaline phosphatases like CIP.
    • Avoid including this compound or EDTA in cell lysis buffers if you plan subsequent dephosphorylation experiments with CIP [6].
    • For example, 10 mM this compound can inhibit 10 units of CIP by 90% [6].

Research & Therapeutic Applications

The unique biological properties of this compound make it a valuable tool and investigational compound across several fields.

  • Cancer Research: As a broad-spectrum PTPase inhibitor, it is used to study cell signaling pathways involved in proliferation and to enrich for glycosylation mutants in yeast [3] [1].
  • Metabolic Disease Research:
    • It demonstrates insulin-mimetic properties, normalizing blood glucose and lipid levels in animal models of diabetes [3].
    • A 2025 preclinical study showed that SOV mitigates alcohol and alcohol plus high-fat diet-induced hepatotoxicity in rats. It improved liver enzyme levels (AST, ALT), oxidative stress markers (MDA, GSH), and other biochemical parameters [5].
  • Radiation Protection: It acts as a radiation mitigator, improving survival rates and relieving bone marrow aplasia in irradiated mice, likely by suppressing p53-mediated apoptosis [2].
  • Enzymology and Drug Discovery:
    • It inhibits enzymes like Tdp1, a DNA repair enzyme, and is used as a tool to study phosphoryl transfer reactions [2].
    • It is investigated for its potential in developing treatments for cancers and metabolic disorders [1].

Handling and Regulatory Considerations

  • Toxicity: this compound is toxic and should be handled in controlled environments with appropriate safety measures [1].
  • Regulatory Compliance: Its handling and disposal are governed by standards from organizations like OSHA and REACH [1].
  • Experimental Artifacts: Researchers should be aware that its inhibition of protein synthesis can confound the interpretation of experiments, particularly those investigating growth factors and long-term cellular responses [4].

Signaling Pathway Diagram

The DOT code below represents a simplified view of how this compound perturbs key cellular signaling pathways.

This compound inhibits PTPases and Tdp1, increasing protein phosphorylation but paradoxically inhibiting global protein synthesis.

References

Mechanisms of p53 Inhibition by Sodium Orthovanadate

Author: Smolecule Technical Support Team. Date: February 2026

Sodium orthovanadate inhibits p53-mediated apoptosis through a dual mechanism, effectively blocking both the transcription-dependent and transcription-independent pathways of p53. The diagram below illustrates this process and the experimental workflow used to validate it.

This compound inhibits p53-mediated apoptosis via dual mechanisms.

Summary of Quantitative Experimental Data

The table below consolidates key quantitative findings from pivotal studies on this compound.

Experimental Context Key Findings Dosage/Concentration Citation
In Vitro Apoptosis Inhibition Suppressed caspase activation; inhibited Bax conformational change & mitochondrial p53 translocation. Not specified [1] [2]
In Vivo Radioprotection (Mice) Complete protection from 8 Gy TBI; partial protection from 12 Gy TBI. 20 mg/kg (intraperitoneal) [1] [3]
In Vivo Radiation Mitigation (Mice) Improved 30-day survival; relieved bone marrow aplasia. 20 mg/kg administered 15 min post-TBI [3]
In Vitro Cancer Cell Cytotoxicity (ATC) Induced apoptosis & G2/M cell cycle arrest; reduced mitochondrial membrane potential (Δψm). IC~50~ ~2-4 µM [4]

Detailed Experimental Protocols

Based on the search results, here are the methodologies for key experiments validating this compound's effects.

Assessing Apoptosis and p53 DNA-Binding Activity In Vitro

This protocol is central to the findings in [2] and [5].

  • Cell Line & Treatment: Use a p53-wild-type cell line (e.g., MOLT-4 human leukemic cells). Treat cells with this compound (common range: 10-100 µM) prior to or following induction of DNA damage (e.g., X-ray irradiation).
  • Apoptosis Assay (Flow Cytometry): Harvest treated and control cells. Stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2] [4].
  • Mitochondrial Membrane Potential (Δψm) Assessment: Incubate treated cells with the JC-1 dye. In healthy mitochondria, JC-1 forms aggregates emitting red light. In apoptotic cells, it remains in a monomeric form emitting green light. Measure the green/red fluorescence ratio by confocal microscopy or flow cytometry [4].
  • Gel Shift (EMSA) & Chromatin Immunoprecipitation (ChIP):
    • EMSA: Prepare nuclear extracts from treated cells. Incubate with a labeled DNA oligonucleotide containing a p53 consensus binding site. Resolve the protein-DNA complexes on a non-denaturing gel. A mobility shift indicates p53 binding, which is inhibited by vanadate pretreatment [2].
    • ChIP: Cross-link proteins to DNA in cells. Lyse cells and shear DNA. Immunoprecipitate the DNA-protein complex using an anti-p53 antibody. Reverse the cross-links and purify the DNA. Use PCR to amplify known p53 target gene promoters (e.g., PUMA) to confirm reduced p53 binding [2].
Evaluating Radioprotective and Mitigative Effects In Vivo

This procedure is detailed in [3].

  • Animal Model & Irradiation: Use 8-week-old female ICR mice. Subject mice to Total Body Irradiation (TBI) using an X-ray machine (e.g., 200 kVp, dose rate ~0.70 Gy/min) at sublethal (8 Gy) or lethal (12 Gy) doses.
  • Drug Administration:
    • For radioprotection: Administer this compound (e.g., 20 mg/kg) via intraperitoneal (ip) injection prior to TBI.
    • For radiation mitigation: Administer the same dose via ip injection 15 minutes after TBI. To enhance efficacy, a regimen of a single 20 mg/kg dose followed by 5 mg/kg/day for 4 consecutive days can be tested.
  • Endpoint Analysis:
    • Survival Rate: Monitor and record the 30-day survival rate.
    • Hematological Analysis: Collect peripheral blood at regular intervals post-TBI to analyze hemogram.
    • Bone Marrow Analysis: Examine bone marrow from femurs for cellularity (aplasia) and the frequency of micronucleated erythrocytes as a marker of genotoxic damage [3].

Conflicting Evidence and Research Implications

The biological effects of this compound can be context-dependent. While the core data establishes its role as a p53 inhibitor and radioprotector, one study noted a pro-apoptotic effect in cancer cells.

  • In Anaplastic Thyroid Carcinoma (ATC), this compound inhibited cell growth and induced apoptosis both in vitro and in a xenograft model [4]. This suggests that in certain cellular contexts, such as established cancer cell lines, its overall effect may shift from protective to cytotoxic, potentially through p53-independent pathways or by overriding the p53-inhibitory effect.

Key Research Implications

  • Radioprotection & Mitigation: Its ability to inhibit p53-mediated apoptosis makes it a strong candidate for mitigating radiation-induced injury, particularly to the hematopoietic system [3].
  • Research Reagent: When used as a protein tyrosine phosphatase inhibitor in experiments, its concurrent effect on p53 must be considered, as this may confound the interpretation of results [2].
  • Therapeutic Potential: The dual mechanism of action and context-dependent effects warrant further investigation for potential applications in oncology and cytoprotection.

References

sodium orthovanadate cell lysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Sodium Orthovanadate

This compound (Na₃VO₄) acts as a general inhibitor of protein tyrosine phosphatases (PTPs), as well as some alkaline and acid phosphatases [1]. It functions as a phosphate analog, competing with the enzyme's natural substrate. For use in cell lysis, it must be activated to prevent polymerization into less active decavanadate and requires careful handling to avoid inactivation by common buffer components [2] [3].

Activation and Stock Solution Preparation

A 500 mM stock solution is typically prepared and activated before use. The activation process through pH cycling is critical for maximum efficacy [1] [3].

Step Action Key Observation
1. Dissolve Add 3.678 g Na₃VO₄ to 20 mL Millipore water [1]. Solution is clear.
2. Acidify Add 6 M HCl in 100-200 μL aliquots to reach pH 10 [1]. Solution turns yellow (formation of decavanadic acid) [1].
3. Boil Cover and boil on hot plate until colorless (~15 min), then cool [1]. Solution becomes colorless [1].
4. Adjust pH Check pH; use HCl or NaOH to return to pH 10 [1]. -
5. Stabilize Repeat boiling and pH adjustment until pH stabilizes at 10 [1]. pH remains stable after cooling [1].
6. Finalize Add water to final volume (e.g., 40 mL) [1]. Yields 500 mM activated stock [1].

Storage and Stability:

  • Aliquot the activated solution into ~1.5 mL tubes and store at -20°C [1].
  • The solution should remain colorless. If it turns yellow, it should be discarded [1].
  • Avoid more than 2-3 freeze-thaw cycles [1].

Formulating Lysis Buffer with Inhibitors

This compound is used as part of a broader phosphatase inhibitor cocktail in cell lysis buffers. A representative recipe is below [3].

Phosphatase Inhibitor Cocktail (100x)

Component Final Concentration Purpose
This compound 200 mM Tyrosine phosphatase inhibitor [3]
Sodium Fluoride 200 mM Serine/threonine phosphatase inhibitor [3]
Sodium Molybedate 115 mM Phosphatase inhibitor [3]
Sodium Tartrate Dihydrate 400 mM Stabilizes vanadate [3]
Imidazole 200 mM Phosphatase inhibitor [3]
β-Glycerophosphate 100 mM Serine/threonine phosphatase inhibitor [3]
Sodium Pyrophosphate 100 mM Serine/threonine phosphatase inhibitor [3]

Complete Cell Lysis Buffer (RIPA-type)

Component Final Concentration Purpose
Tris•HCl, pH 7.4 50 mM Buffering agent [4]
NaCl 150 mM Osmotic balance [4]
Triton X-100 or NP-40 1% Non-ionic detergent, solubilizes membranes [4]
Sodium Deoxycholate 0.5% Ionic detergent, aids solubilization [4]
SDS 0.1% Ionic detergent, denatures proteins [4]
EDTA 1 mM Metalloprotease inhibitor [4]
Sodium Fluoride (NaF) 10 mM Serine/threonine phosphatase inhibitor [4]
Add Fresh 1x Phosphatase Inhibitor Cocktail (see above) [3]
Add Fresh As directed Protease Inhibitor Cocktail (e.g., AEBSF, Aprotinin) [5]

Experimental Workflow for Cell Lysis

The diagram below outlines the key steps for lysing cells while preserving protein phosphorylation.

Start Start Cell Lysis Prep Step1 Prepare Activated This compound Start->Step1 Step2 Add Fresh Inhibitors to Ice-Cold Lysis Buffer Step1->Step2 Step3 Harvest & Wash Cells with Ice-Cold PBS Step2->Step3 Step4 Lyse Cells in Buffer (Incubate 30 min on ice) Step3->Step4 Step5 Clarify Lysate (Centrifuge at 10,000 x g) Step4->Step5 Step6 Collect Supernatant (Protein Lysate) Step5->Step6 End Proceed to Downstream Analysis Step6->End

Critical Considerations for Use

  • Incompatible Reagents: Be aware that EDTA (a chelating agent) and high concentrations of This compound itself can significantly inhibit common phosphatases like Calf Intestinal Alkaline Phosphatase (CIP) [2]. For example, 10 mM this compound can inhibit 10 units of CIP by 90% [2]. Plan your experimental controls accordingly.
  • Lysis Buffer Choice: The optimal lysis buffer depends on your protein and experiment. RIPA buffer is harsher and good for nuclear/mitochondrial proteins, while NP-40 buffer is milder and better for preserving protein complexes [4].
  • Sample Handling: Always perform lysis and subsequent steps on ice with pre-cooled buffers to minimize protein degradation and unwanted dephosphorylation [4].

Application Note: Validating Antibody Specificity

A primary application of this compound is in protocols to validate phospho-specific antibodies. The workflow involves:

  • Preparing two identical lysate samples.
  • Treating one sample with a phosphatase (like CIP) and the other with a control buffer.
  • Comparing western blot signals. A dramatically reduced signal in the phosphatase-treated sample confirms the antibody's specificity for the phosphorylated epitope [2].

This compound is crucial here, as it is omitted from the lysis buffer for the phosphatase-treated sample to allow the enzyme to work effectively [2].

References

Comprehensive Application Notes and Protocols for Sodium Orthovanadate in Phosphatase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Orthovanadate as a Phosphatase Inhibitor

This compound (Na₃VO₄) is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases (ALP), and ATPases that functions as a phosphate analog by competing with phosphate binding sites. This compound has become an essential tool in signal transduction research, particularly for studying phosphorylation-dependent pathways, as it effectively preserves the tyrosine phosphorylation state of proteins by inhibiting dephosphorylation [1]. The mechanism of inhibition involves vanadate forming a transition state analog that closely resembles the pentavalent transition state of phosphate during phosphatase reactions, thereby effectively blocking enzyme activity [2].

This compound exhibits diverse biological effects beyond phosphatase inhibition, including impact on cell proliferation, differentiation, inflammatory responses, and antimicrobial activity, making it valuable for various research applications from basic cell biology to drug discovery [3] [4] [5]. This document provides comprehensive protocols and application notes for researchers utilizing this compound in experimental settings, with detailed methodologies and concentration guidelines for various applications.

Key Properties and Inhibitory Profile

Biochemical Characteristics

This compound (CAS 13721-39-6) has a molecular weight of 183.91 g/mol and molecular formula of Na₃O₄V. It is typically provided at ≥99% purity for research applications and acts as a competitive inhibitor that is reversible upon addition of EDTA or through dilution [1]. The inhibitor is cell-permeable, allowing for both intracellular and in vitro applications in various experimental systems.

Target Enzymes and Specificity

Table: this compound Inhibition Profile

Enzyme Category Specific Examples Inhibitory Concentration (IC₅₀) Reversibility
Protein Tyrosine Phosphatases (PTPs) PTP1B, SH-PTP2, PTP-MEG2 ~10 µM EDTA-reversible
Alkaline Phosphatases (ALP) TNAP, ALPI, Tissue-nonspecific ALP ~10 µM EDTA-reversible
ATPases Plasma Membrane Ca²⁺-ATPase, Na⁺/K⁺-ATPase Varies by enzyme EDTA-reversible
Dual Specificity Phosphatases MKP-1, MKP-3 ~10 µM EDTA-reversible

This compound demonstrates broad-spectrum inhibition against numerous phosphatases while conveniently sparing protein phosphoseryl and phosphothreonyl phosphatase (PSP) activities, which are typically inhibited by fluoride and EDTA [1]. This selective inhibition profile makes it particularly valuable for specifically studying tyrosine phosphorylation pathways.

Preparation and Activation Protocols

Activation of this compound

Vanadate solutions require activation to prevent polymerization into decavanadate polyanion, which exhibits different inhibitory properties. The following protocol ensures optimal monomeric vanadate preparation for experimental use [2]:

Materials Required:
  • This compound powder (CAS 13721-39-6)
  • 6 M hydrochloric acid (HCl)
  • 10 M sodium hydroxide (NaOH)
  • Millipore water
  • pH probe, calibrated
  • Hot/stir plate
  • Heat-resistant container (e.g., 100 mL Pyrex bottle)
Activation Procedure:
  • Add this compound (3.6782 g) to Millipore water (20.0 mL, half final volume) in a heat-resistant container.
  • Add 6 M HCl in 100-200 μL aliquots to reach pH 10 (solution will turn yellow due to decavanadic acid formation).
  • Cover container with aluminum foil and boil on a hot/stir plate until colorless (~15 minutes), then cool to room temperature.
  • Measure pH and adjust with either 6 M HCl or 10 M NaOH until solution reaches pH 10.
  • Repeat steps 3-4 until pH stabilizes at pH 10.
  • Add Millipore water to achieve final volume (40 mL for 500 mM stock).
Storage Conditions:
  • Aliquot activated solution into ~1.5 mL Eppendorf tubes
  • Store at -20°C
  • Withstand 2-3 freeze-thaw cycles
  • Discard if solution turns yellow (indicates polymerization)
Preparation of Pervanadate Solution

Pervanadate, a more potent tyrosine phosphatase inhibitor, can be prepared as follows [2]:

  • Prepare 0.1 M this compound stock as described above
  • Add 10 μL of 0.1 M this compound to 10 μL of 0.2 M hydrogen peroxide
  • Incubate the yellow solution at room temperature for 15 minutes
  • Add 28 μL of buffer A (20 mM HEPES-NaOH pH 7.4, 120 mM NaCl) and 2 μL catalase (10 mg/mL)
  • Incubate at room temperature for 5 minutes
  • Add mixture to 10 mL of buffer A for final 0.1 mM pervanadate solution

Experimental Applications and Protocols

Inhibition of Phosphatases in Cell Lysates

Purpose: To preserve protein tyrosine phosphorylation states during cell lysis and protein extraction.

Protocol:

  • Prepare cell lysis buffer with freshly added this compound
  • Use final concentration of 10-100 μM this compound in lysis buffer
  • Add other protease inhibitors as needed (e.g., PMSF, aprotinin)
  • Lyse cells on ice for 15-30 minutes
  • Centrifuge at 12,000 × g for 15 minutes at 4°C
  • Collect supernatant for downstream applications

Note: For phosphotyrosine preservation, include 1-2 mM this compound in all buffers during protein extraction and immunoprecipitation procedures.

Cell Treatment for Signaling Studies

Purpose: To inhibit phosphatases in live cells for studying phosphorylation-dependent signaling pathways.

Protocol:

  • Prepare growth medium with appropriate this compound concentration
  • Use concentration range of 10-200 μM based on application and cell type
  • Treat cells for desired duration (typically 15 minutes to 24 hours)
  • For inflammatory signaling inhibition: Use 10-100 μM for 1-24 hours [5]
  • Remove medium, wash cells with PBS, and proceed with analysis
Antimicrobial Activity Assessment

Purpose: To evaluate bacterial growth inhibition via disruption of cell wall synthesis.

Protocol:

  • Prepare this compound solutions in appropriate bacterial growth medium
  • Use MIC of 40 μM for E. coli and Lactococcus lactis [4] [6]
  • Inoculate with test organisms and incubate at optimal growth conditions
  • Assess bacterial viability through colony counting or OD measurements
  • For morphology studies: Use SEM, TEM, or AFM to examine bacterial cell walls

Concentration Guidelines for Various Applications

Table: Recommended this compound Concentrations for Research Applications

Application Concentration Range Key Findings Reference
General Phosphatase Inhibition 10-100 μM Effective for PTP and ALP inhibition [1]
Cell Cycle Acceleration (RPE cells) 50-200 μM Increased cyclin A and cyclin D1 expression [3]
Anti-inflammatory Effects (RAW264.7 cells) 10-100 μM Suppressed AKT-IKKβ signaling and NO production [5]
Antimicrobial Activity 40 μM (MIC) Disrupted bacterial cell wall synthesis [4] [6]
Protein Synthesis Inhibition 40 μM (IC₅₀) Inhibited growth factor-stimulated protein synthesis [7]
Retinal Pigment Epithelium Studies 50-200 μM Improved migration, differentiation, and proliferation [3]

Signaling Pathways Affected by this compound

G cluster_anti Anti-inflammatory Effects SOV This compound PTPs Protein Tyrosine Phosphatases (PTPs) SOV->PTPs Inhibits CellCycle Cell Cycle Regulation SOV->CellCycle Accelerates PP1_PP2A PP1/PP2A Phosphatases SOV->PP1_PP2A Inhibits >95% AKT AKT Signaling PTPs->AKT Regulates IKKbeta IKKβ Activity AKT->IKKbeta Activates AKT->IKKbeta Suppresses NFkB NF-κB Activation IKKbeta->NFkB Promotes IKKbeta->NFkB Reduces InflamGenes Inflammatory Gene Expression NFkB->InflamGenes Induces NFkB->InflamGenes Downregulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Stimulates NFkB->Cytokines Decreases PP1_PP2A->AKT Regulates

Diagram 1: Signaling Pathways Modulated by this compound. This diagram illustrates the key molecular pathways affected by this compound (SOV) treatment, highlighting its role in phosphatase inhibition and subsequent effects on inflammatory signaling and cell cycle regulation.

Anti-inflammatory Signaling Mechanism

This compound demonstrates potent anti-inflammatory effects through suppression of the AKT-IKKβ-NF-κB signaling cascade. In RAW264.7 macrophages stimulated with LPS, this compound (10-100 μM) significantly reduced:

  • Nitric oxide (NO) release
  • Pro-inflammatory gene expression at transcriptional level
  • Nuclear translocation of NF-κB subunits
  • IκBα phosphorylation and degradation
  • IKKβ kinase activity

The mechanism involves direct inhibition of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A) by >95%, leading to selective suppression of AKT-IKKβ signaling and subsequent downregulation of NF-κB-mediated inflammatory gene expression [5].

Cell Cycle and Proliferation Effects

In retinal pigment epithelium (RPE) cells, this compound (50-200 μM) promotes:

  • Cell cycle progression through increased cyclin A and cyclin D1 expression
  • Differentiation toward enhanced contractility and motility (α-SMA expression)
  • Migration activity improvement
  • Reentry of contact-inhibited cells into cell cycle [3]

Troubleshooting and Optimization

Common Issues and Solutions

Problem: Variable inhibition efficiency

  • Solution: Ensure proper activation of this compound before use
  • Solution: Prepare fresh solutions and avoid multiple freeze-thaw cycles

Problem: Cellular toxicity at working concentrations

  • Solution: Titrate concentration (start with 10-25 μM) and reduce exposure time
  • Solution: Use serum-containing media to mitigate cytotoxic effects

Problem: Incomplete phosphatase inhibition

  • Solution: Combine with other phosphatase inhibitors (e.g., fluoride for serine/threonine phosphatases)
  • Solution: Verify solution pH and storage conditions
Cytotoxicity Considerations

This compound exhibits dose-dependent cytotoxicity with an IC₅₀ of approximately 40 μM for protein synthesis inhibition in some cell systems [7]. Long-term exposure or higher concentrations (≥100 μM) may induce:

  • Inhibition of growth factor-stimulated protein synthesis
  • Cell cycle arrest in sensitive cell types
  • Apoptosis in cancer cell lines

Recommendation: Perform dose-response and time-course experiments for each new cell type or application to optimize efficacy while minimizing cytotoxicity.

References

how to use sodium orthovanadate in western blotting

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Mechanism of Action

Protein phosphorylation, regulated by kinases and phosphatases, is a key post-translational modification. During cell lysis, phosphatases remain active and can rapidly remove phosphate groups from proteins, leading to loss of detection signal for phospho-proteins.

  • Primary Target: Sodium orthovanadate (Na₃VO₄) is a potent and broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs) [1] [2].
  • Mechanism: It acts as a phosphate analog, forming a transition-state complex with the phosphatase enzyme that mimics the natural phosphate transfer process, thereby irreversibly inactivating the enzyme and preventing dephosphorylation of your target proteins [1].
  • Specificity: While most potent against tyrosine phosphatases, it can also inhibit other enzymes like acid and alkaline phosphatases, Na+/K+ ATPase, and phosphofructokinase [1]. For comprehensive protection, it is often used with serine/threonine phosphatase inhibitors like sodium fluoride or beta-glycerophosphate [3] [2].

Preparation and Activation Protocol

A critical, often overlooked, step is the activation of this compound. The compound tends to polymerize in aqueous solution, forming less active decavanadate. The activation process involves breaking these polymers to generate the active monomeric form [3] [4].

Table: this compound Stock Solution Preparation (500 mM)

Component/Parameter Specification
This compound 3.678 g (for 40 mL of 500 mM stock) [4]
Solvent Millipore water (half the final volume initially) [4]
Target pH 10.0 [3] [4]
Acid/Base for pH adjustment 6 M HCl / 10 M NaOH [4]
Activation Process Boil until colorless, cool, re-adjust pH to 10. Repeat until pH stabilizes. [3] [4]
Final Volume Adjustment Add Millipore water to reach desired volume [4]
Storage Aliquot and store at -20°C [3] [4]
Stability & Quality Control Stable for ~3 months at -20°C; discard if solution turns yellow [3] [4] [1]

The following workflow summarizes the activation procedure:

G Start Start Preparation A Dissolve this compound in half-volume Millipore water Start->A B Adjust pH to 10.0 with 6M HCl (Solution turns yellow) A->B C Boil until colorless (~15 minutes, covered) B->C D Cool solution to room temperature C->D E Check and re-adjust pH to 10.0 D->E F pH stable at 10.0 after cooling? E->F F->C No, repeat cycle G Bring to final volume with water F->G Yes H Aliquot and store at -20°C G->H Discard Discard if solution turns yellow H->Discard

Usage in Lysis Buffer Formulation

This compound should be added fresh to your cell lysis buffer immediately before use. The choice of lysis buffer depends on your protein of interest.

Table: Lysis Buffer Selection and Inhibitor Usage

Lysis Buffer Typical Composition Ideal for Protein Location This compound Working Concentration
RIPA Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS [3] [5] Whole cell extracts, Membrane-bound proteins, Nuclear proteins [3] [2] 1 - 2.5 mM [3] [6]
NP-40 Buffer 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl (pH 8.0) [3] Cytoplasmic proteins, Membrane-bound proteins, Whole cell extracts [3] 1 - 2.5 mM [3] [6]
Tris-HCl Buffer 20 mM Tris-HCl (pH 7.5) [3] Cytoplasmic (soluble) proteins [3] 1 - 2.5 mM [3] [6]

Important Considerations:

  • Protease Inhibitors are Essential: Always use this compound in conjunction with a cocktail of protease inhibitors (e.g., PMSF, Aprotinin, Leupeptin) to prevent general protein degradation [3] [5] [2].
  • Comprehensive Phosphatase Inhibition: For proteins phosphorylated on serine or threonine residues, add inhibitors like sodium fluoride (5-10 mM) or beta-glycerophosphate (1-2 mM) [3] [2].
  • Sample Preparation: Perform all lysis steps on ice or at 4°C to minimize enzyme activity and protein degradation [7] [2].

Troubleshooting and Optimization

  • Low or No Signal for Phospho-Proteins: This is the primary issue this compound addresses. Ensure the inhibitor is freshly prepared and correctly activated. Using expired or non-activated stock is a common pitfall. Also, confirm you are using the recommended concentration in your lysis buffer [6].
  • Multiple Bands or Smearing: While often related to protein degradation or aggregation, ensure that your phosphatase (and protease) inhibitor cocktail is added immediately to the lysis buffer upon preparation. Degradation can occur very rapidly after cell disruption [6].
  • Handling and Safety: this compound is toxic. It is classified as harmful if swallowed, inhaled, or if it contacts skin [1]. Always wear appropriate personal protective equipment (PPE) and prepare solutions in a fume hood when handling the powder or adjusting pH [3].

Integrated Western Blot Protocol Snippet

Here is a concise protocol for preparing cell lysates for phospho-protein detection:

  • Prepare Lysis Buffer: Chill an appropriate volume of RIPA or NP-40 buffer on ice.
  • Add Inhibitors: Just before lysis, add fresh protease inhibitors and phosphatase inhibitors to the cold buffer:
    • This compound to a final concentration of 1-2.5 mM.
    • Sodium fluoride to a final concentration of 5-10 mM.
    • Protease inhibitor cocktail or PMSF (1 mM).
  • Lyse Cells: Aspirate media from cultured cells, wash once with cold PBS, and add the cold lysis buffer with inhibitors. Incubate on ice for 10-30 minutes with gentle agitation.
  • Clarify Lysate: Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at >16,000 × g for 10 minutes at 4°C to pellet insoluble debris.
  • Collect Supernatant: Transfer the clear supernatant (containing your proteins) to a new tube. Proceed with protein quantification and western blotting.

I hope these detailed application notes and protocols help you successfully detect phospho-proteins in your experiments.


References

Biochemical Properties and Inhibitor Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Sodium orthovanadate (Na₃VO₄) acts as a competitive inhibitor for a range of enzymes by mimicking the phosphate anion [1]. It is a white, water-soluble powder with a molecular weight of 183.91 g/mol [2] [3] [1].

The table below summarizes its key inhibitory targets and the required stock solution concentration for use in lysis buffers.

Property Specification
Molecular Formula Na₃VO₄ [3] [1] [4]
Molecular Weight 183.91 g/mol [3] [1] [4]
Solubility in Water 22.17 g/100 mL (approx. 1.2 M) [1]
Primary Targets Protein tyrosine phosphatases, Alkaline phosphatases, ATPases (e.g., Na+, K+-ATPase) [3] [1] [4]
Nature of Inhibition Competitive, irreversible [3]
Cell Permeability No [3]
Final Working Concentration in Lysis Buffer 1 mM [5]
Common Stock Concentration 0.2 M (200 mM) [6]

Detailed Protocol for 0.2 M Stock Solution Preparation

This protocol yields a 100x concentrated stock solution (0.2 M) for use in cell lysis buffers [6]. The activation process is critical to depolymerize inactive vanadate oligomers into the active monomeric form [1].

  • Objective: Prepare 20 mL of 0.2 M this compound.
  • Principle: A simple aqueous solution of orthovanadate contains multiple ionic species. The active inhibitor is the monomeric orthovanadate ion, which is most stable at a high pH (around 10). The cycle of boiling and pH adjustment ensures the conversion of various oligomeric forms (like decavanadate) into the active monomer [1] [7].
  • Requirements:
    • Reagents: this compound powder (0.736 g), 6M Hydrochloric acid (HCl), Deionized water [6].
    • Equipment & Disposables: 50 mL screw-cap conical tube, micropipette and tips, boiling water bath or microwave oven [6].

The preparation workflow involves a cycle of dissolution, pH adjustment, and heating to activate the inhibitor, which can be visualized as follows:

G Start Start Preparation Step1 Weigh 0.736 g Na3VO4 Add 15 mL water Dissolve by inverting Start->Step1 Step2 Adjust pH to 10.0 with 6M HCl (Solution turns yellow) Step1->Step2 Step3 Heat until colorless (Boil or microwave) Step2->Step3 Step4 Cool to room temperature Step3->Step4 Step5 Readjust pH to 10.0 Step4->Step5 Decision Repeat 2-3 times? Step5->Decision cycle completed Decision->Step3 Yes Step6 Adjust final volume to 20 mL with water Decision->Step6 No Step7 Aliquot and store at -20°C Step6->Step7

Step-by-Step Instructions:

  • Dissolve: Weigh 0.736 g of this compound and transfer it to a 50 mL polypropylene tube. Add 15 mL of Milli-Q water. Cap the tube tightly and dissolve the powder by inverting it several times. It should dissolve within a few minutes [6].
  • Initial pH Adjustment: The initial pH will be very high (around 13.5). Adjust the pH to 10.0 by adding 6M HCl dropwise (approximately 10 µL at a time), mixing the contents by shaking after each addition. The solution will turn yellow as you add the acid [6].
  • Heat to Activate: Heat the solution in a boiling water bath or microwave until it becomes colorless.
    • Boiling water bath: Place the tube in the bath until the solution turns colorless.
    • Microwave: Heat in 5-second cycles at 800-1000 W, checking the color and releasing pressure each time. This may take 15-20 seconds total [6].
  • Cool and Readjust: Cool the solution to room temperature under running tap water. The pH will have shifted; readjust it to 10.0 with 6M HCl [6].
  • Repeat Cycle: Repeat the heating and pH adjustment cycle 2-3 more times until the solution remains colorless and the pH stabilizes at 10.0 after cooling [5] [6].
  • Final Volume and Storage: Adjust the final volume to 20 mL with Milli-Q water and mix well. Aliquot the solution into small volumes (e.g., 0.5 mL or 1.0 mL) and store at -20°C. Discard any aliquot if it turns yellow [5] [6].

Applications and Usage in Research

This compound is crucial in research where preserving protein phosphorylation is critical.

  • Cell Lysis for Western Blotting: It is a standard component of RIPA and other lysis buffers to prevent protein dephosphorylation during cell extraction. The typical final concentration in the lysis buffer is 1 mM [5].
  • Studying Phosphorylation-Dependent Signaling: By inhibiting phosphatases, it helps in studying the phosphorylation status of proteins involved in signal transduction, apoptosis, and cell cycle regulation [8] [4].
  • Diabetes Research: It has been used in assays for insulin receptor kinase dephosphorylation due to its insulin-mimetic properties [4].

Critical Notes for Researchers

  • Activation is Essential: Using unactivated (yellow) this compound solution will be ineffective, as the active species is the colorless monomeric orthovanadate stabilized at high pH [1] [6].
  • Reversibility of Inhibition: The inhibitory effect of orthovanadate can be reversed by dilution or the addition of the chelating agent EDTA [1].
  • Safety Precautions: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always use appropriate personal protective equipment (lab coat, gloves, goggles) in a fume hood, especially when handling HCl during preparation [2] [3].

References

Comprehensive Application Notes: Sodium Orthovanadate for Tyrosine Phosphorylation Preservation in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrosine Phosphorylation and Sodium Orthovanadate

Reversible protein phosphorylation on tyrosine residues represents one of the most critical post-translational modifications in eukaryotic cells, regulating diverse cellular processes including signal transduction, cell cycle progression, growth, apoptosis, and differentiation. The balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) determines the phosphorylation status of tyrosine residues, thereby controlling protein function and cellular signaling networks. An estimated one-third of human proteins undergo phosphorylation at some point, highlighting the pervasive nature of this regulatory mechanism.

This compound (Na₃VO₄) is a potent and broad-spectrum inhibitor of protein tyrosine phosphatases that has become an indispensable tool in phosphorylation research. As a vanadium compound in the +5 oxidation state, it effectively preserves tyrosine phosphorylation patterns by inhibiting phosphatases that would otherwise remove phosphate groups from phosphorylated tyrosine residues. This property makes it particularly valuable for studying transient phosphorylation events and maintaining the phosphorylation state of proteins during experimental procedures. The compound has found widespread application across various research domains, including cancer biology, diabetes research, immunology, and vascular physiology, where precise control of phosphorylation states is essential for accurate experimental results.

Mechanism of Action and Biochemical Properties

Inhibitory Mechanism Against Phosphatases

This compound functions as a competitive inhibitor of protein tyrosine phosphatases by mimicking the transition state of phosphate during enzymatic hydrolysis. The molecular mechanism involves vanadate adopting a trigonal bipyramidal structure that resembles the pentacoordinate transition state of phosphate ester hydrolysis, thereby tightly binding to the active sites of phosphatases and effectively blocking their activity. This inhibition is reversible upon dilution or through chelation with agents such as EDTA, providing experimental flexibility. Importantly, this compound exhibits specificity toward tyrosine phosphatases while having minimal direct effects on serine/threonine phosphatases, though it does inhibit other enzyme classes including alkaline phosphatases, ATPases, and acid phosphatases at similar concentrations.

The inhibition spectrum of this compound is remarkably broad, targeting numerous phosphatases with an IC₅₀ of approximately 10 µM for many PTPs. According to screening data, it effectively inhibits a wide range of phosphatases including PTP-MEG2, PTPδ, PTPκ, PTPρ, CDC25A, STEP, HePTP, and various dual-specificity phosphatases (DUSPs). Beyond its primary phosphatase targets, this compound also inhibits Na⁺/K⁺ ATPase, phosphofructokinase, and adenylate kinase, which should be considered when designing experiments investigating cellular energy metabolism or ion transport.

Biochemical and Physical Properties

Table 1: Fundamental Properties of this compound

Property Specification Research Relevance
Chemical Formula Na₃VO₄ Determines solubility and reactivity
Molecular Weight 183.91 g/mol Required for molar solution preparation
Purity ≥99% [1] Ensures consistent inhibitory activity
Physical Form White to off-white solid [2] Visual identification and quality assessment
Solubility in Water 10 mg/mL [2] Critical for stock solution preparation
Storage Temperature 10-30°C or -20°C for stocks [2] Maintains stability and prevents degradation
Toxicity Classification Acute Tox. 4 (Oral, Dermal, Inhalation) [2] Mandates appropriate safety precautions

This compound is typically supplied as a white to off-white crystalline solid with good aqueous solubility. For research applications, it is essential to use high-purity grade (≥99%) to ensure consistent results and avoid potential contaminants that might interfere with experimental outcomes. The compound is generally supplied at research grade and is intended for investigational use only, not for diagnostic or therapeutic applications in humans.

Preparation and Storage Protocols

Stock Solution Preparation and Activation

The preparation of active this compound requires specific activation steps because commercial preparations often contain inactive oligomeric forms that must be converted to the active monomeric form. The following protocol ensures maximum phosphatase inhibitory activity:

  • Prepare a 100-200 mM stock solution by dissolving this compound in ultrapure water (18.2 MΩ-cm resistance). The solution will initially have a yellow color indicating the presence of vanadate oligomers.

  • Adjust pH to 10.0 using HCl or NaOH. At this alkaline pH, the oligomeric forms break down into the active monomeric form. The yellow color should disappear, resulting in a colorless solution.

  • Heat the solution to 95-100°C until completely clear, then cool to room temperature.

  • Readjust pH to 10.0 and repeat the heating cycle until the solution remains clear and colorless at the target pH. This process typically requires 3-5 repetitions.

  • Final adjustment to the desired pH (usually 7.0-8.0 for most applications) followed by sterile filtration (0.22 µm) and aliquoting to avoid repeated freeze-thaw cycles.

The activated stock solution can be stored at -20°C for up to 3 months without significant loss of activity. For working solutions, small aliquots can be kept at 4°C for up to 2 weeks. It is recommended to verify activity periodically using enzymatic assays with known phosphatase substrates.

Concentration Guidelines for Various Applications

Table 2: Recommended Working Concentrations of this compound

Application Concentration Range Notes and Considerations
Cell Lysis & Protein Extraction 0.1-2 mM [2] [1] Use with other phosphatase inhibitors in complete cocktails
Tyrosine Phosphorylation Preservation 10-500 µM [1] Lower range for maintenance, higher for activation studies
In Vitro Kinase Assays 1-10 µM [1] IC₅₀ ~10 µM for most PTPs; optimize for specific targets
Cell Culture Treatment 10-200 µM [3] [4] Time-dependent effects; monitor cytotoxicity >24h
Vascular Contraction Studies 0.01-1 mM [4] Dose-dependent responses in isolated tissue preparations
Animal Studies 7.5-15 mg/kg [5] Route-dependent administration; monitor physiological parameters

Research Applications and Experimental Protocols

Cell Signaling and Phosphorylation Studies

This compound is extensively used to investigate tyrosine phosphorylation-dependent signaling pathways by preventing the dephosphorylation of activated signaling molecules. The following protocol outlines its application for preserving tyrosine phosphorylation patterns during cell lysis and protein extraction:

  • Prepare complete lysis buffer containing:

    • 50 mM Tris-HCl (pH 7.4)
    • 150 mM NaCl
    • 1% NP-40 or Triton X-100
    • 0.1% SDS
    • 0.1-1 mM this compound (freshly added from activated stock)
    • Other phosphatase inhibitors (e.g., 10 mM β-glycerophosphate, 10 mM NaF)
    • Protease inhibitor cocktail (EDTA-free recommended)
    • 1 mM PMSF
  • Harvest cells quickly and wash with ice-cold PBS containing 0.1-0.5 mM this compound.

  • Lyse cells with the prepared buffer (0.5-1 mL per 10⁷ cells) for 30 minutes on ice with occasional vortexing.

  • Clear lysates by centrifugation at 15,000 × g for 15 minutes at 4°C.

  • Transfer supernatant to fresh tubes and proceed with protein quantification and analysis.

This method has been successfully applied to preserve tyrosine phosphorylation patterns in challenging cell types such as human neutrophils, which contain abundant proteases and phosphatases [6] [7]. For cells with particularly high phosphatase activity, a sequential lysis protocol using buffers of increasing tonicity may be required to effectively solubilize and preserve tyrosine-phosphorylated proteins [7].

Experimental Applications in Biological Systems

Table 3: Research Applications of this compound in Experimental Models

Research Area Experimental Findings Mechanistic Insights
Matrix Metalloproteinase Activation Induces activation of gelatinase A (MMP-2) in fibroblasts [3] Increases MT1-MMP synthesis; reduces TIMP-2 production
Vascular Smooth Muscle Contraction Induces Rho kinase-dependent vasoconstriction [4] Inactivates myosin phosphatase via EGFR/Src signaling
Cancer Research Inhibits proliferation, triggers apoptosis in various cancer cells [1] Modulates PI3K/AKT, JAK2/STAT3, HIF-1α pathways
Endotoxemia & Sepsis Reverses LPS-induced vascular hyporeactivity [5] Inhibits Ca-ATPase; modulates calcium sensitivity
Metabolic Studies Improves insulin sensitivity; examined for diabetes [8] Mimics insulin action through multiple signaling pathways
Neurological Research Exhibits antidepressant-like effects in mouse models [1] Modulates monoaminergic systems; neuroprotective effects
Specific Research Protocol: Vascular Contraction Studies

The following detailed protocol applies this compound for investigating tyrosine phosphorylation in vascular smooth muscle contraction, based on established methodology [4]:

  • Tissue Preparation: Isolate thoracic aorta from male Wistar rats (7-8 weeks old, 170-200 g). Remove endothelium by gently rotating a manipulator inside the lumen of the rings.

  • Organ Chamber Setup: Cut aorta into 5-mm rings and mount under 1.0 g resting tension in 5-mL organ chambers containing Krebs-Henseleit solution (37°C, aerated with 95% O₂/5% CO₂).

  • Equilibration: Equilibrate tissues for 60 min with buffer changes every 15-20 min.

  • Experimental Protocol:

    • Pretreat with pharmacological inhibitors (AG1478 for EGFR, PP2 for Src, Y27632 for Rho kinase) 20 min before orthovanadate addition.
    • Add EGF (1-10 nM) 5 min prior to orthovanadate if investigating synergistic effects.
    • Expose tissues to this compound (0.01-1 mM) and record isometric tension changes.
    • Express contractile responses as percentage of maximal force evoked by 60 mM KCl.
  • Western Blot Analysis: Accurately correlate functional responses with molecular events:

    • Treat aortic rings with orthovanadate (0.5 mM) ± EGF (10 nM) for 5 min.
    • Homogenize in lysis buffer containing protease and phosphatase inhibitor cocktails.
    • Analyze phosphorylation of MYPT1 at Thr-853, EGFR at Tyr-845 and Tyr-1173, and Erk1/2 at Thr-202/Tyr-204.

This protocol demonstrates that orthovanadate-induced contraction involves Src-dependent transactivation of EGFR and subsequent Rho kinase-mediated inhibition of MLCP, providing a clear example of how tyrosine phosphorylation regulates vascular function.

Technical Considerations and Optimization

Compatibility with Other Reagents

When using this compound in complex experimental systems, careful consideration must be given to its compatibility with other reagents:

  • Protease Inhibitors: Compatible with most protease inhibitor cocktails, but EDTA should be avoided as it chelates the vanadium ion and significantly reduces orthovanadate activity. In fact, 50 mM EDTA completely inactivates alkaline phosphatase (10 units) [9]. Use EDTA-free protease inhibitor cocktails instead.

  • Other Phosphatase Inhibitors: this compound can be effectively combined with inhibitors of serine/threonine phosphatases such as okadaic acid and β-glycerophosphate to provide broad-spectrum phosphatase inhibition. For comprehensive phosphorylation preservation, use a cocktail containing 1 mM this compound, 10 mM β-glycerophosphate, 10 mM NaF, and 1 μM okadaic acid.

  • Detergents: Compatible with most non-ionic (Triton X-100, NP-40) and zwitterionic (CHAPS) detergents. Ionic detergents like SDS may be used at low concentrations (0.1%) without significant interference with inhibitory activity.

  • Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol at concentrations below 5 mM do not significantly affect activity, but higher concentrations should be avoided as they may reduce the vanadium ion.

Troubleshooting Common Issues
  • Incomplete Phosphorylation Preservation:

    • Verify this compound activity by testing its ability to inhibit a standard phosphatase (e.g., alkaline phosphatase) with a colorimetric substrate.
    • Ensure that the concentration is appropriate for the specific phosphatases in your experimental system.
    • Include additional phosphatase inhibitors targeting different phosphatase classes.
  • Cellular Toxicity:

    • For long-term cell treatments (>12 hours), use the lowest effective concentration (typically 10-50 μM).
    • Monitor cell viability and morphology regularly during treatment.
    • Consider pulsed treatments rather than continuous exposure.
  • Inconsistent Experimental Results:

    • Always use freshly prepared or properly stored aliquots of activated this compound.
    • Include appropriate positive and negative controls in experiments.
    • Document the exact formulation of lysis buffers and inhibitor cocktails.

Safety and Regulatory Considerations

This compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation routes) and may cause skin and eye irritation [2]. Appropriate safety precautions must be implemented:

  • Personal Protective Equipment: Wear gloves, lab coat, and safety glasses when handling. Use respiratory protection if aerosol generation is possible.

  • Engineering Controls: Work in a well-ventilated area or chemical fume hood for weighing powder and preparing stock solutions.

  • First Aid Measures: For eye contact, flush with plenty of water for at least 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water.

  • Spill Management: Absorb with inert material and dispose of according to local regulations for hazardous waste.

  • Disposal: Collect waste separately and dispose of as hazardous waste in compliance with local regulations. Never pour down the drain without proper treatment.

Visual Workflows and Signaling Pathways

The following diagrams illustrate the molecular mechanisms and experimental workflows for this compound application in phosphorylation research:

Signaling Mechanism in Vascular Contraction

G SodiumOrthovanadate This compound PTPInhibition Inhibits Protein Tyrosine Phosphatases SodiumOrthovanadate->PTPInhibition SrcActivation Src Activation PTPInhibition->SrcActivation EGFRTransactivation EGFR Transactivation SrcActivation->EGFRTransactivation DownstreamSignaling Downstream Signaling (Rho/ERK Pathways) EGFRTransactivation->DownstreamSignaling MLCPInactivation MLCP Inactivation DownstreamSignaling->MLCPInactivation Contraction Vascular Smooth Muscle Contraction MLCPInactivation->Contraction

Experimental Workflow for Phosphorylation Preservation

G PrepareInhibitor Prepare Activated this compound (100-200 mM stock, pH cycled) AddToLysisBuffer Add to Complete Lysis Buffer (0.1-1 mM final concentration) PrepareInhibitor->AddToLysisBuffer CellHarvest Harvest Cells with Cold PBS Containing Orthovanadate AddToLysisBuffer->CellHarvest LyseCells Lyse Cells with Inhibitor Cocktail (Include protease inhibitors) CellHarvest->LyseCells ClearLysate Clear Lysate by Centrifugation (15,000 × g, 15 min, 4°C) LyseCells->ClearLysate Analyze Analyze Phosphorylation (Western Blot, IP, MS) ClearLysate->Analyze

Conclusion

This compound remains an essential reagent in the molecular biology toolkit for investigating tyrosine phosphorylation-dependent processes. Its broad-spectrum inhibition of protein tyrosine phosphatases enables researchers to "freeze" phosphorylation states, thereby facilitating the analysis of otherwise transient signaling events. The applications span from fundamental mechanisms of cell signaling to pathophysiological processes in disease models, including cancer, metabolic disorders, and cardiovascular conditions.

When incorporating this compound into experimental designs, researchers should carefully consider the optimal concentration for their specific system, ensure proper activation of the compound, and include appropriate controls to verify the specificity of observed effects. The continuing elucidation of its effects in various biological systems, as evidenced by recent research, underscores its utility as a pharmacological tool for deciphering the complex networks of cellular signaling. Future applications will likely expand as new derivatives with improved specificity are developed and as our understanding of tyrosine phosphorylation in health and disease continues to evolve.

References

Comprehensive Application Notes and Protocols: Sodium Orthovanadate in Kinase Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sodium Orthovanadate and Its Role in Kinase Research

This compound (Na₃VO₄) is an essential biochemical tool in signal transduction research, particularly valued for its ability to inhibit protein tyrosine phosphatases (PTPases) and maintain the phosphorylated state of proteins in cellular systems. As a potent phosphatase inhibitor, it serves a critical function in kinase assays by preventing the dephosphorylation of kinase substrates, thereby preserving the phosphorylation events that kinases catalyze. This compound mimics the phosphate group structurally, making it a competitive inhibitor that binds reversibly to the active sites of phosphatases. With an inhibition constant (IC₅₀) of approximately 10 µM for many tyrosine phosphatases, this compound has become a standard component in kinase assay buffers to ensure accurate measurement of kinase activity by stabilizing phosphorylation signals that would otherwise be rapidly lost due to endogenous phosphatase activity in cell lysates and experimental systems.

The utility of this compound extends across various research domains, including cancer biology, diabetes research, and inflammatory signaling pathways, where precise monitoring of phosphorylation dynamics is essential for understanding disease mechanisms. Recent studies have further elucidated its potential therapeutic applications, particularly as an anti-diabetic agent and anti-inflammatory compound, though its primary research application remains in fundamental biochemical assays. As kinase research continues to evolve with more sophisticated assay technologies, the role of this compound as a protective agent against undesired dephosphorylation remains indispensable for researchers investigating cellular signaling networks.

Molecular Mechanisms of Action

Primary Mechanism: Phosphatase Inhibition

This compound functions as a broad-spectrum phosphatase inhibitor that effectively suppresses both protein tyrosine phosphatases (PTPs) and alkaline phosphatases. Its molecular structure resembles that of inorganic phosphate, allowing it to compete with phosphate groups for binding to the active sites of phosphatases. This competition creates a reversible inhibition that can be overcome by the addition of EDTA or through dilution techniques. The compound primarily exists as a monomeric vanadate ion (VO₄³⁻) under physiological conditions, which undergoes structural transitions to form transition state analogs within phosphatase active sites, resulting in potent inhibition with an IC₅₀ of approximately 10 µM for many PTPs. This mechanism is particularly valuable in kinase assays where maintaining the phosphorylation status of substrates is essential for accurate activity measurements.

  • Structural Mimicry: Vanadate closely resembles the phosphate (PO₄³⁻) group in size, charge distribution, and geometry, enabling it to bind to phosphate recognition sites in phosphatase enzymes with high affinity.
  • Reversible Inhibition: Unlike some irreversible phosphatase inhibitors, this compound's effects can be reversed by chelating agents like EDTA or through substantial dilution, providing flexibility in experimental design.
  • Broad Specificity: While particularly effective against tyrosine phosphatases, this compound also inhibits certain serine/threonine phosphatases, alkaline phosphatases, and ATPases, making it a comprehensive protection agent in phosphorylation studies.
Effects on Signaling Pathways

Beyond its direct phosphatase inhibition, this compound significantly influences intracellular signaling cascades, particularly those involving AKT and NF-κB pathways. Research has demonstrated that this compound decreases the translocation of NF-κB subunits into the nucleus by reducing the phosphorylation level of IκBα, thereby suppressing inflammatory gene expression. This effect is mediated through the compound's ability to selectively suppress AKT-IKKβ signaling by directly blocking the phosphatase activity of PP1α and PP2A. In RAW264.7 cells, this mechanism results in reduced expression of pro-inflammatory genes at the transcriptional level without cytotoxicity. These pathway modulations highlight the compound's utility not only as a biochemical tool but also as a research compound for investigating cellular signaling networks and their pharmacological manipulation.

Table 1: Molecular Targets of this compound

Target Category Specific Enzymes Inhibition Efficiency Functional Consequences
Protein Tyrosine Phosphatases PTP1B, SHP1, SHP2 IC₅₀ ~10 µM Preserves tyrosine phosphorylation states
Serine/Threonine Phosphatases PP1α, PP2A Up to 95% activity reduction Maintains serine/threonine phosphorylation
Alkaline Phosphatases Tissue-nonspecific AP, Intestinal AP Significant inhibition at 100 µM Prevents non-specific dephosphorylation
ATPases Na+/K+ ATPase, H+/K+ ATPase Varies by enzyme Affects ion transport and energy metabolism

Experimental Protocols

Standard Kinase Assay Protocol with this compound

The following protocol is adapted from established kinase assay methodologies with optimization for incorporating this compound as a phosphatase inhibitor. This procedure is applicable to both radioactive and non-radioactive detection formats and can be modified for specific kinase-substrate pairs.

3.1.1 Reagent Preparation
  • Kinase Buffer Formulation: Prepare fresh kinase buffer containing 50 mM HEPES/KOH (pH 7.6), 20 mM MgCl₂, 10 mM 2-mercaptoethanol, 2 mM this compound, and 10% glycerol. Filter-sterilize through a 0.22 µm membrane and store on ice until use.
  • This compound Stock Solution: Prepare a 100 mM stock by dissolving this compound in ultrapure water, adjusting to pH 10 with NaOH, and boiling at 100°C for 5 minutes to dissolve completely. Readjust to pH 7.4 with HCl while stirring to prevent precipitation. Aliquot and store at -20°C for up to 3 months.
  • ATP Solution: Prepare a 10 mM ATP solution in kinase buffer without this compound, adjust to pH 7.0, and store in small aliquots at -80°C to prevent degradation.
  • Substrate Solution: Dilute the specific kinase substrate (e.g., myelin basic protein, histone H1, or custom peptide substrates) in kinase buffer to a 2× working concentration.
3.1.2 Assay Procedure
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following components in order: kinase buffer, purified kinase enzyme (10-100 ng), and substrate (1-10 µg). Include appropriate negative controls without enzyme or without substrate.

  • Pre-incubation: Incubate the reaction mixture at 30°C for 5 minutes to allow temperature equilibration.

  • Reaction Initiation: Start the phosphorylation reaction by adding ATP to a final concentration of 100 µM (including any radioactive ATP if applicable). Mix gently by pipetting.

  • Kinase Reaction: Incubate at 30°C for the predetermined optimal time (typically 10-30 minutes). For time-course experiments, remove aliquots at specified time points.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 25 mM or by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Detection and Analysis: Proceed with appropriate detection method based on assay format:

    • For radioactive assays: separate proteins by SDS-PAGE, dry gel, and expose to phosphorimager screen or X-ray film.
    • For non-radioactive assays: perform Western blotting with phospho-specific antibodies or use ELISA-based detection methods.
This compound Preparation and Quality Control

Proper preparation of this compound is critical for achieving effective phosphatase inhibition without introducing artifacts. The following protocol ensures optimal activity and stability:

  • Dissolution: Dissolve this compound in ultrapure water at a concentration of 10-100 mM.

  • pH Adjustment: Adjust the solution to pH 10 with NaOH to promote complete dissolution.

  • Heating: Boil the solution at 100°C for 5 minutes until it becomes clear. A colorless solution indicates proper dissolution.

  • Neutralization: Cool the solution to room temperature and readjust to pH 7.4 with HCl while stirring continuously to prevent precipitation.

  • Aliquoting and Storage: Divide into small aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Quality Assessment: Verify the effectiveness of the preparation by testing its ability to inhibit a standard phosphatase (e.g., calf intestinal alkaline phosphatase) using a colorimetric phosphatase assay.

Table 2: this compound Formulation for Different Applications

Application Context Recommended Concentration Buffer Compatibility Special Considerations
In vitro kinase assays 1-2 mM HEPES, Tris, PBS Include in both reaction and lysis buffers
Cell lysis for phosphoprotein preservation 1-10 mM RIPA, NP-40, Triton-based Combine with other phosphatase inhibitors
Immunoprecipitation 0.1-1 mM Mild lysis buffers Lower concentration to avoid interference with antibodies
Cell culture treatment 10-100 µM Culture media pH adjustment critical for cell viability

Research Applications and Case Studies

Inflammation and NF-κB Signaling Research

This compound has demonstrated significant utility in studying inflammatory signaling pathways, particularly the NF-κB cascade. Research conducted in LPS-stimulated RAW264.7 macrophages revealed that this compound (at concentrations of 0-400 µM) decreases the release of nitric oxide (NO) and suppresses the expression of pro-inflammatory genes at the transcriptional level, without inducing cytotoxicity. The study further demonstrated that this compound reduces the translocation of NF-κB subunits (p65 and p50) into the nucleus and decreases the level of phosphorylated IκBα. These effects were mediated through direct inhibition of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A), with this compound reducing their activity by up to 95%. This phosphatase inhibition consequently suppressed AKT-IKKβ signaling, providing a mechanism for the observed anti-inflammatory effects. These findings suggest that vanadium compounds, including this compound, hold promise as potential anti-inflammatory therapeutics and valuable research tools for dissecting inflammatory signaling pathways.

Kinase Assay Performance Optimization

In comparative studies of kinase assay technologies, this compound has been incorporated into buffer systems to maintain phosphorylation signals across different detection platforms. Research screening for Cdc7-Dbf4 kinase inhibitors demonstrated the critical importance of including phosphatase inhibitors like this compound when using either direct (radiometric) or indirect (luminescence-based) detection methods. The assays were conducted using a kinase buffer containing 50 mM HEPES/KOH (pH 7.6), 20 mM MgCl₂, 10 mM 2-mercaptoethanol, 2 mM this compound, and 10% glycerol. This formulation ensured that observed inhibition resulted from true kinase inhibition rather than phosphatase-mediated substrate dephosphorylation. The study highlighted how different detection methods can identify varying inhibitor profiles, underscoring the importance of proper assay design including the use of phosphatase inhibitors like this compound for reliable results.

Ophthalmic Research and Intraocular Pressure Regulation

Beyond traditional kinase research, this compound has demonstrated interesting physiological effects in ophthalmic studies. Research in cynomolgus monkeys revealed that administration of 1% this compound significantly increased outflow facility by 29.3 ± 8.8% and reduced intraocular pressure (IOP) after 4 days of treatment. The mechanism involves disruption of actin stress fibers and vinculin-containing adhesions in human trabecular meshwork cells, resulting in altered cellular contractility and increased fluid conductivity through the outflow pathway. These morphological changes were reversible upon removal of this compound, with reformation of actin stress fibers and cell adhesions occurring within 24 hours. This application demonstrates how this compound's effects on phosphorylation networks can translate to physiological responses with potential therapeutic implications.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NFκB IκB->NFκB Releases NFκB_nuc NFκB_nuc NFκB->NFκB_nuc Translocates InflammatoryGenes InflammatoryGenes NFκB_nuc->InflammatoryGenes Induces Expression PP1α_PP2A PP1α_PP2A PP1α_PP2A->IKK Normally Regulates SodiumOrthovanadate SodiumOrthovanadate SodiumOrthovanadate->PP1α_PP2A Inhibits

Figure 1: This compound in NF-κB Signaling Pathway. Schematic representation of how this compound inhibits PP1α and PP2A phosphatases, leading to suppressed AKT-IKKβ signaling and reduced NF-κB-mediated inflammatory gene expression. Created based on research from [1].

Technical Considerations and Troubleshooting

Optimization and Validation

Successful implementation of this compound in kinase assays requires careful optimization and validation. The following parameters should be considered:

  • Concentration Titration: While 1-2 mM is standard for most kinase assays, optimal concentrations should be determined empirically for each experimental system. Titrate from 0.1 mM to 5 mM to identify the concentration that provides maximal phosphatase inhibition without adversely affecting kinase activity or assay components.
  • Compatibility with Other Inhibitors: this compound is often used in combination with other phosphatase inhibitors such as sodium fluoride (for serine/threonine phosphatases) and β-glycerophosphate. Ensure compatibility and avoid precipitation when preparing inhibitor cocktails.
  • pH Sensitivity: this compound precipitates at neutral pH if not properly prepared. Always follow the dissolution protocol including pH adjustment to 10, boiling, and gradual neutralization to pH 7.4.
  • Validation Experiments: Include control experiments to verify this compound effectiveness:
    • Measure phosphatase activity with and without this compound using a standard substrate (e.g., p-nitrophenyl phosphate).
    • Compare phosphorylation signals in Western blots with and without this compound in the lysis buffer.
    • Test for non-specific effects on kinase activity by comparing activity measurements with increasing concentrations of inhibitor.
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound in Kinase Assays

Problem Potential Causes Solutions
Precipitation in buffer Improper pH adjustment during preparation Reprepare with correct pH cycling and boiling; filter before use
Incomplete phosphatase inhibition Degraded stock solution; insufficient concentration Prepare fresh stock; titrate concentration upward; combine with other inhibitors
Reduced kinase activity Non-specific inhibition at high concentrations Titrate to find optimal concentration; check Mg²⁺ levels as vanadate can chelate divalent cations
High background in assays Interference with detection system Include control without substrate; check for fluorescence/quenching in detection systems
Cellular toxicity Excessive concentration in cell treatments Reduce concentration (10-50 µM for cells); monitor viability with MTT assay

Safety and Regulatory Information

This compound requires careful handling due to its toxicological profile. The compound is classified with warning signals for acute toxicity via oral, dermal, and inhalation routes (Acute Tox. 4), as well as eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2). Appropriate personal protective equipment including dust mask type N95 (US), eyeshields, faceshields, and gloves is recommended when handling the powder or concentrated solutions. From a regulatory perspective, this compound falls under water pollutant classification WGK 3 in Germany, indicating strongly polluting potential. Disposal should follow local regulations for heavy metal compounds. In research applications, the compound is designated "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."

Conclusion

This compound remains an indispensable tool in kinase research and phosphorylation studies. Its ability to potently and reversibly inhibit phosphatases stabilizes phosphorylation events, enabling accurate assessment of kinase activity in diverse experimental systems. As kinase research evolves with new detection technologies and applications, the fundamental utility of this compound in preserving phosphorylation signals continues to make it a standard component in biochemical assays. Proper preparation, optimization, and validation of this compound in experimental systems are essential for obtaining reliable results and advancing our understanding of kinase-mediated signaling networks in health and disease.

References

sodium orthovanadate cancer cell line treatment

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Cancer Efficacy of Sodium Orthovanadate

The table below summarizes the anti-cancer effects of SOV on various human cancer cell lines, as established in recent studies.

Cancer Type Cell Line(s) Key Findings Reported IC50 / Effective Concentration Proposed Primary Mechanisms
Hepatocellular Carcinoma (HCC) & Sorafenib-Resistant HCC HepG2, Huh7, HepG2-SR, Huh7-SR [1] Overcomes sorafenib resistance; synergizes with sorafenib; suppresses growth in vitro and in vivo. ~7.7 - 16.8 μM (72 hr treatment) [1] ATPase inhibition; HIF-1α/HIF-2α downregulation; G2/M cell cycle arrest; apoptosis via mitochondrial pathway [1].
Anaplastic Thyroid Carcinoma (ATC) 8505C [2] Inhibits cell viability and colony formation; induces apoptosis; reduces tumor growth in xenograft models. Not specified (effective at 0.5-8 μM) [2] G2/M cell cycle arrest; apoptosis via loss of mitochondrial membrane potential (ΔΨm) [2].
Oral Squamous Cell Carcinoma (OSCC) Cal27 [3] Inhibits cell proliferation and viability; suppresses colony formation. 25 μM (72 hr); 10 μM (7-day colony formation) [3] Induction of apoptosis [3].
Lung, Kidney, Prostate Carcinoma A549 (lung), HTB44 (kidney), DU145 (prostate) [4] Time- and dose-dependent inhibition of autocrine cell growth. Varies by cell line (e.g., ~65% growth inhibition in A549 at 20 μM) [4] Induction of apoptosis [4].

Detailed Experimental Protocols

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 value of SOV and is foundational for assessing its efficacy [1] [2].

  • Reagents: this compound (SOV), Cell Counting Kit-8 (CCK-8) or MTT reagent, cell culture medium, 96-well cell culture plates.
  • Procedure:
    • Cell Seeding: Seed cells in 96-well plates at a density of 500-3,000 cells/well in 100 μL of culture medium and incubate overnight [2].
    • SOV Treatment: Prepare a concentration gradient of SOV (e.g., 0.5 μM to 20 μM) in culture medium. Replace the medium in the wells with the SOV-containing medium.
    • Incubation: Incubate the cells for the desired duration (e.g., 1-6 days). For longer assays, refresh the SOV-containing medium every 2-3 days [2].
    • Viability Measurement: Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader [2].
    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control (0 μM SOV). The IC50 value can be determined using the Reed-Muench method or non-linear regression analysis [2].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses SOV's ability to induce cell cycle arrest [2].

  • Reagents: SOV, 70% ethanol, Propidium Iodide (PI)/RNase Staining Solution, flow cytometry tubes.
  • Procedure:
    • Treatment and Harvest: Treat cells with various concentrations of SOV for 48 hours. Harvest the cells by trypsinization and collect them by centrifugation [2].
    • Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol and fix at 4°C for at least 2 hours or overnight.
    • Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer according to the manufacturer's instructions (e.g., BD Cycletest Plus DNA Reagent Kit) and incubate for 15 minutes in the dark [2].
    • Analysis: Analyze the DNA content of the stained cells using a flow cytometer. Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol distinguishes between early apoptotic, late apoptotic, and necrotic cells [2].

  • Reagents: SOV, Annexin V Binding Buffer, FITC-conjugated Annexin V, Propidium Iodide (PI).
  • Procedure:
    • Treatment: Treat cells with SOV (e.g., 0, 2, and 4 μM) for 48 hours [2].
    • Harvest and Wash: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a density of 1x10^6 cells/mL.
    • Staining: Transfer 100 μL of the cell suspension to a tube. Add 5 μL of FITC Annexin V and 5 μL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark [2].
    • Analysis: Within 1 hour, add 400 μL of Binding Buffer to each tube and analyze by flow cytometry. Use untreated cells to set compensation and quadrants.

Mechanisms of Action and Signaling Pathways

SOV exerts its anti-cancer effects through multiple mechanisms. The diagram below integrates key pathways from recent studies, particularly in sorafenib-resistant Hepatocellular Carcinoma (HCC).

G SOV This compound (SOV) ATPase Inhibits ATPase Activity SOV->ATPase  Inhibits HIF Downregulates HIF-1α / HIF-2α SOV->HIF  Reduces Expression  & Nuclear Translocation G2M Induces G2/M Cell Cycle Arrest SOV->G2M Apoptosis Triggers Apoptosis SOV->Apoptosis Resistance Overcomes Sorafenib Resistance ATPase->Resistance  Re-sensitizes  Cells HIF->Resistance HIF_VEGF VEGF, LDHA, GLUT1 HIF->HIF_VEGF  Downregulates  Downstream Factors Cyclin_CDK ↑ Cyclin B1 ↑ p-CDK1 (Tyr161) G2M->Cyclin_CDK  Regulates Mitochondria Loss of Mitochondrial Membrane Potential (ΔΨm) Apoptosis->Mitochondria Caspases Cleavage of Caspase-9, -3, PARP Apoptosis->Caspases

The anti-cancer effects of SOV are pleiotropic, impacting multiple critical pathways in cancer cells [1] [2] [3]:

  • Inhibition of ATPase and Overcoming Drug Resistance: A key finding is that SOV significantly inhibits elevated ATPase activity in sorafenib-resistant HCC (SR-HCC) cells. This activity is crucial for re-sensitizing these cells to sorafenib, highlighting SOV's potential to combat acquired drug resistance [1].
  • Induction of G2/M Cell Cycle Arrest: SOV treatment causes cells to accumulate in the G2/M phase by regulating the levels of cyclin B1 and phosphorylated CDK1, preventing cell division [1] [2].
  • Activation of Apoptosis: SOV induces programmed cell death through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (ΔΨm) and subsequent activation of caspase-9 and caspase-3, leading to PARP cleavage [1] [2].
  • Disruption of Hypoxic Signaling: In SR-HCC cells, SOV reduces the expression and nuclear translocation of HIF-1α and HIF-2α, transcription factors critical for tumor adaptation to hypoxia. This leads to the downregulation of pro-tumorigenic factors like VEGF, LDHA, and GLUT1 [1].

Practical Handling and Preparation Notes

  • Solubility: SOV is soluble in water (e.g., 8.33 mg/mL or 45.29 mM), but insoluble or only slightly soluble in DMSO. Stock solutions should be prepared in distilled water [3].
  • Storage: Stock solutions can be aliquoted and stored at -20°C for several months. It is recommended to prepare and use solutions on the same day for optimal activity [3].
  • Safety: SOV is toxic and should be handled in a controlled environment with appropriate personal protective equipment. Follow institutional and regulatory (e.g., OSHA, REACH) guidelines for handling and disposal [5].

Conclusion and Future Perspectives

Current research strongly positions this compound as a promising multi-target agent for cancer therapy, especially in tackling the persistent challenge of chemoresistance. Its ability to simultaneously inhibit ATPase activity, disrupt hypoxic signaling, induce cell cycle arrest, and trigger apoptosis makes it a valuable candidate for combination therapy strategies.

Future work should focus on further elucidating its precise molecular targets, optimizing dosing regimens in vivo, and exploring its efficacy in other resistant cancer types. The provided protocols and data offer a solid foundation for researchers to initiate preclinical investigations into SOV's anti-cancer potential.

References

Comprehensive Application Notes and Protocols for Sodium Orthovanadate in Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Sodium orthovanadate (Na₃VO₄, SOV) represents a promising therapeutic candidate for diabetes research due to its potent insulin-mimetic properties and unique mechanism of action. As an inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B, SOV modulates key signaling pathways involved in glucose homeostasis and insulin sensitivity [1] [2]. The compound functions as a phosphate analog that competitively binds to the active sites of phosphatases, thereby preserving the phosphorylation state of tyrosine residues on insulin receptor substrates and prolonging insulin signal transduction [3] [4]. This mechanism enhances glucose uptake in peripheral tissues through the translocation of GLUT4 glucose transporters to cell membranes, independent of insulin binding [3].

Research has demonstrated that SOV exerts multifaceted effects on diabetic pathophysiology, including regulation of lipid metabolism, reduction of hyperglycemia, and modulation of inflammatory pathways associated with diabetes complications [5] [3] [6]. Beyond its acute glucose-lowering effects, SOV has shown potential in addressing long-term diabetic complications through anti-angiogenic properties and apoptotic regulation in tissues affected by diabetic microvascular damage [6] [7]. The compound's ability to inhibit PTP1B is particularly valuable given that PTP1B knockout mice exhibit increased insulin sensitivity and resistance to weight gain, highlighting this enzyme as a validated therapeutic target for diabetes and metabolic disorders [2] [6].

In Vitro Research Protocols

Cell Culture and Treatment
  • Cell Lines: Recommended models include RAW264.7 macrophages (for inflammation studies), THP-1 monocyte-derived macrophages (for lipid metabolism), HCT-116 (for colon cancer models associated with diabetes), and primary hepatocytes or skeletal muscle cells (for insulin signaling studies) [5] [3] [6].

  • SOV Preparation: Create a 500 mM stock solution by dissolving 3.6782 g of this compound in 20 mL Millipore water. Adjust to pH 10 using 6 M HCl in 100-200 μL aliquots until the yellow solution becomes colorless after boiling (~15 minutes). Stabilize at pH 10 through repeated boiling and pH adjustment cycles, then bring to final volume (40 mL) with Millipore water [4]. Aliquot and store at -20°C; discard if yellow color returns after 2-3 freeze-thaw cycles.

  • Treatment Conditions: For macrophage studies, use 1-10 μM SOV for 48 hours to model non-toxic, biologically relevant concentrations [5]. For cancer-diabetes interaction studies, test a broader range of 10-400 μM with 24-48 hour incubations [6] [7]. Include controls with insulin (100 nM) alone and in combination with SOV to compare efficacy.

Glucose Uptake Assay
  • Procedure: Seed cells in 12-well plates (1×10⁵ cells/well) and culture until 80% confluent. Serum-starve cells for 4-6 hours before treatment. Apply SOV (1-100 μM) or control treatments for 30 minutes to 4 hours. Measure glucose uptake using 2-NBDG (100 μM) during the final 30 minutes of treatment. Terminate uptake by washing with ice-cold PBS. Analyze fluorescence with excitation/emission at 485/535 nm [3].

  • Alternative Method: For radioactive measurement, use ³H-2-deoxyglucose (0.5 μCi/mL) with a 10-minute pulse. Terminate reaction and measure incorporated radioactivity via scintillation counting. Normalize values to total cellular protein content using BCA assay [8].

Protein Tyrosine Phosphatase Inhibition Assay
  • Enzyme Source: Use recombinant PTP1B or cell lysates from treated cultures. Prepare lysates in RIPA buffer with protease inhibitors.

  • Activity Measurement: Conduct assay in 100 μL reaction volume containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA, 1 mM dithiothreitol, and 10 mM p-nitrophenyl phosphate (pNPP) as substrate. Initiate reaction by adding enzyme preparation and incubate at 37°C for 30 minutes. Terminate with 0.1 M NaOH and measure absorbance at 405 nm. Include control reactions without inhibitor to determine baseline phosphatase activity [3] [4].

  • Data Analysis: Calculate inhibition percentage as: [1 - (Asample/Acontrol)] × 100. Determine IC₅₀ values using non-linear regression of inhibition curves across SOV concentrations (0.1-100 μM).

Molecular Analysis Techniques
  • Gene Expression: Extract total RNA using TRIzol reagent. Perform qRT-PCR with SYBR Green chemistry for genes of interest (SCD, FADS1, FADS2, PTP1B, GLUT4). Use 18S rRNA or GAPDH as reference genes. Cycling conditions: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds [5] [3].

  • Western Blotting: Resolve proteins (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against p-AKT, total AKT, p-IκB, total IκB, PTP1B, and β-actin (loading control). Use HRP-conjugated secondary antibodies and ECL detection [3] [8].

In Vivo Research Protocols

Diabetic Animal Models
  • Type 2 Diabetes Model: Induce diabetes in rodents (6-8 week old mice or rats) using high-fat diet (60% kcal from fat) for 6-8 weeks followed by a single intraperitoneal injection of streptozotocin (STZ; 35-50 mg/kg) in citrate buffer (pH 4.5) after fasting. Animals with fasting blood glucose >250 mg/dL are considered diabetic and suitable for experiments [6] [8].

  • Alternative Induction Method: For a non-obese model, use alloxan monohydrate (150-200 mg/kg, i.p.) administered to fasted animals. Provide 5% glucose water for 24 hours post-injection to prevent fatal hypoglycemia [8]. Confirm diabetes 72 hours post-injection (blood glucose >200 mg/dL).

  • Cancer-Diabetes Combination Model: For studying diabetic colon cancer, induce diabetes first as above, then administer 1,2-dimethylhydrazine (25 mg/kg, s.c.) twice weekly for 20 weeks to initiate colon carcinogenesis [6] [7].

Dosing Protocol and Blood Glucose Monitoring
  • Dosing Regimen: Administer SOV orally via drinking water or gavage at 16, 32, and 64 mg/kg/day for 7-28 days [6] [8]. Prepare fresh SOV solutions daily in distilled water. For drinking water administration, protect from light and change daily.

  • Blood Glucose Monitoring: Measure fasting blood glucose weekly from tail vein blood using glucose strips and glucometer. Take measurements after 6-hour fasting periods. For glucose tolerance tests, administer glucose (2 g/kg, i.p.) to fasted animals and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection [6] [8].

  • Tissue Collection: At endpoint, euthanize animals and collect liver, skeletal muscle, adipose tissue, and pancreas for molecular analysis. For cancer models, also examine colon tumors. Flash-freeze samples in liquid nitrogen or preserve in formalin for histology.

Histological and Immunohistochemical Analysis
  • Tissue Processing: Fix tissues in 10% neutral buffered formalin for 24-48 hours, then process through graded ethanol series, clear in xylene, and embed in paraffin. Section at 4-5 μm thickness.

  • H&E Staining: Deparaffinize sections, stain with hematoxylin for 5-8 minutes and eosin for 2-3 minutes. Dehydrate through graded alcohols, clear in xylene, and mount. Examine for tissue morphology, necrosis, and inflammatory infiltrates [6] [8].

  • Immunohistochemistry: Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes. Block endogenous peroxidase with 3% H₂O₂. Incubate with primary antibodies against P85, GSK-3, p53, CD34, or E-cadherin overnight at 4°C. Detect using appropriate biotinylated secondary antibodies and ABC kit with DAB chromogen. Counterstain with hematoxylin [6] [8].

  • Scoring Method: Use semiquantitative IRS scale evaluating staining intensity (0-3) and percentage of positive cells (0-4). Multiply both values for final score (0-12) [8].

Data Analysis and Technical Parameters

Quantitative Experimental Findings

Table 1: Summary of Key Experimental Results with this compound

Experimental Model SOV Concentration/Dose Treatment Duration Key Outcomes Reference
THP-1 macrophages 1-10 μM 48 hours ↑ Saturated fatty acids (palmitic, stearic); ↑ Monounsaturated fatty acids (oleic, palmitoleic); ↑ SCD expression; No significant effect on PUFAs [5]
Alloxan-induced diabetic mice 16, 32, 64 mg/kg/day 7 days Dose-dependent ↓ fasting blood glucose (p<0.001); ↓ P85 expression; ↑ GSK-3 expression; Improved muscle cell necrosis [8]
Diabetic colon cancer model 16, 32, 64 mg/kg/day 28 days ↓ Blood glucose; ↓ Tumor parameters; ↑ Apoptosis; ↓ Angiogenesis [6] [7]
RAW264.7 macrophages + LPS 0-400 μM 24 hours ↓ NO production; ↓ Pro-inflammatory genes; ↓ NF-κB translocation; 95% inhibition of PP1α/PP2A at higher concentrations [3]
Oral squamous cell carcinoma 10-100 μM 24-48 hours ↓ Cell proliferation; ↑ Apoptosis; IC₅₀ ~50 μM [6]
Technical Parameters and Assay Conditions

Table 2: Technical Specifications for Key Experimental Assays

Assay Type Key Parameters Controls Recommended Detection Method Critical Validation Points
Glucose uptake 2-NBDG (100 μM), 30 min uptake Insulin (100 nM), vehicle Fluorescence (485/535 nm) Serum starvation pre-treatment; linear range of uptake
PTP1B inhibition pNPP substrate (10 mM), 30 min at 37°C No enzyme, no inhibitor Absorbance at 405 nm Fresh substrate preparation; reaction linearity with time
qRT-PCR SYBR Green, 40 cycles No template, reference genes Ct values Primer efficiency (90-110%); single melt curve peak
Western blot 4-20% gradient gels, 20-40 μg protein β-actin, total protein ECL chemiluminescence Phosphatase inhibitors in lysis buffer
IHC quantification IRS scale (0-12) Isotype control, negative tissue Light microscopy Consistent antigen retrieval time/temperature
Flow cytometry (apoptosis) Annexin V-FITC/PI, 10,000 events Untreated, STS positive control Fluorescence channels Compensation controls; minimal mechanical handling

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in SOV Mechanism

G cluster_0 Insulin Signaling Pathway SOV This compound PTP1B PTP1B Inhibition SOV->PTP1B NFkB NF-κB Pathway SOV->NFkB IRS1 IRS-1 Phosphorylation PTP1B->IRS1 PI3K PI3K Activation IRS1->PI3K AKT AKT Phosphorylation PI3K->AKT GSK3 GSK-3 Inhibition AKT->GSK3 GLUT4 GLUT4 Translocation AKT->GLUT4 Glycogen Glycogen Synthesis GSK3->Glycogen Glucose Glucose Uptake GLUT4->Glucose Inflam Inflammatory Response NFkB->Inflam

SOV Modulation of Insulin Signaling and Inflammatory Pathways: This diagram illustrates the molecular mechanism by which this compound enhances insulin signaling through PTP1B inhibition, leading to increased glucose uptake and glycogen synthesis, while simultaneously modulating inflammatory responses through NF-κB pathway regulation [3] [8].

In Vitro Experimental Workflow

G cluster_0 In Vitro Experimental Sequence CellCulture Cell Culture (RAW264.7, THP-1, HCT-116) SOVPrep SOV Solution Preparation (500 mM stock, pH adjustment) CellCulture->SOVPrep Treatment SOV Treatment (1-400 μM, 24-48 hours) SOVPrep->Treatment Assays Downstream Assays Treatment->Assays GlucoseAssay Glucose Uptake (2-NBDG or ³H-2DG) Assays->GlucoseAssay PTPAssay PTP Activity (pNPP substrate) Assays->PTPAssay PCR Gene Expression (qRT-PCR) Assays->PCR Western Protein Analysis (Western Blot) Assays->Western Analysis Data Analysis GlucoseAssay->Analysis PTPAssay->Analysis PCR->Analysis Western->Analysis

Comprehensive In Vitro Testing Workflow: This experimental sequence outlines the standardized procedure for evaluating this compound effects in cellular models, from compound preparation through multiple analytical endpoints that characterize glucose metabolism, phosphatase inhibition, and molecular signaling [5] [3] [6].

Safety and Compliance Considerations

Handling and Storage Protocols
  • Personal Protective Equipment: Always wear appropriate gloves, lab coat, and safety goggles when handling SOV. Use chemical fume hood for weighing powder and preparing stock solutions to avoid inhalation exposure [1] [4].

  • Storage Conditions: Store SOV powder in tightly sealed containers at room temperature, protected from light and moisture. Maintain stock solutions at -20°C in clearly labeled, airtight containers. Discard solutions that develop yellow coloration, indicating decomposition to decavanadate [4].

  • Waste Disposal: Collect all SOV waste separately for appropriate chemical disposal. Neutralize solutions before disposal according to institutional guidelines for heavy metal compounds [1].

Regulatory Compliance and Toxicity Management
  • Animal Research Ethics: All in vivo studies must receive approval from the Institutional Animal Care and Use Committee (IACUC) following established guidelines (NIH Guide for Care and Use of Laboratory Animals). Implement humane endpoints with predefined criteria for euthanasia, including >20% weight loss, prolonged hypoglycemia, or significant morbidity [6] [8].

  • Toxicity Monitoring: In animal studies, closely monitor for signs of vanadium toxicity including diarrhea, reduced food/water intake, lethargy, and neurological symptoms. Implement dose adjustments or treatment cessation if toxicity observed. The therapeutic window for vanadium compounds is narrow, with doses >30 mg/kg/day showing toxicity in rodent models [5] [2].

  • Regulatory Documentation: Maintain detailed records of SOV batch numbers, preparation dates, concentration verification, and storage conditions. Document animal weights, food consumption, and glucose measurements consistently throughout studies to ensure data integrity and reproducibility [6] [8].

Conclusion and Research Outlook

This compound represents a promising investigational agent for diabetes research with demonstrated efficacy in both in vitro and in vivo models. The comprehensive protocols outlined herein provide researchers with standardized methodologies to evaluate its glucose-lowering effects, molecular mechanisms, and potential therapeutic applications. The dual action of SOV on both metabolic and inflammatory pathways positions it as a particularly valuable tool for studying the complex pathophysiology of diabetes and its complications [3] [6].

Future research directions should focus on optimizing delivery systems to enhance bioavailability while reducing potential toxicity, exploring combination therapies with conventional antidiabetic agents, and investigating its long-term effects on diabetic complications. Additionally, the potential application of SOV in diabetes-associated cancers warrants further exploration given preliminary evidence of anti-angiogenic and pro-apoptotic effects in cancer models [6] [7]. As research progresses, standardized protocols such as those described here will be essential for generating comparable, reproducible data across laboratories and accelerating the translational potential of this promising compound.

References

Sodium Orthovanadate Application Notes: Apoptosis Induction in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Mechanisms of Action

Sodium orthovanadate (SOV) is a potent protein tyrosine phosphatase (PTP) inhibitor that has emerged as a valuable tool in cancer research for studying apoptosis signaling pathways. As a vanadium compound in its +5 oxidation state, SOV exerts diverse biological effects by modulating cellular phosphorylation dynamics [1] [2]. The compound's ability to selectively inhibit PTPs leads to increased phosphorylation of tyrosine residues on key regulatory proteins, ultimately influencing critical cellular processes including proliferation, differentiation, and programmed cell death [3]. The paradoxical nature of SOV's effects on apoptosis—where it can both induce and suppress cell death depending on cellular context—makes it a fascinating subject for oncological research and drug development.

The mechanistic basis for SOV's activity in apoptosis regulation stems from its influence on multiple signaling pathways. In various cancer models, SOV has been shown to modulate mitochondrial function, regulate caspase activation, and influence cell cycle progression [4] [5]. Specifically, SOV induces apoptosis in neuroblastoma cells by inhibiting PIWIL2 expression, a cancer-associated protein that normally promotes cell survival [4]. Similarly, in anaplastic thyroid carcinoma, SOV triggers mitochondrial membrane potential loss and caspase activation [5]. However, in certain contexts such as DNA damage-induced apoptosis, SOV can exert protective effects by inhibiting p53 DNA-binding activity, thereby suppressing p53-mediated apoptosis [6]. This complex, context-dependent behavior underscores the importance of understanding specific experimental conditions when designing studies with SOV.

Experimental Protocols for Apoptosis Induction

Cell Culture and SOV Treatment

Neuroblastoma Studies (SH-SY5Y Cells): Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator [4]. For apoptosis induction, prepare a 10 mM stock solution of SOV in phosphate-buffered saline (PBS) and filter-sterilize. Treat cells at concentrations ranging from 2-8 μM for 24-72 hours, with optimal apoptosis induction typically observed at 4 μM for 48 hours [4]. Include control groups treated with PBS-only vehicle.

Anaplastic Thyroid Carcinoma (8505C Cells): Maintain 8505C cells in RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin [5]. For SOV treatment, prepare stock solution as above and use at concentrations of 0.5-8 μM for 48 hours for most assays, with extended treatment up to 6 days for viability assays and 14 days for colony formation assays [5].

Cardiomyocyte Apoptosis Studies: Culture neonatal rat ventricular myocytes (NRVMs) in appropriate cardiac cell medium [7]. To model lipotoxicity, pre-treat cells with 250 μM palmitate for 12 hours, then co-treat with SOV at 10-50 μM for an additional 24 hours to counteract palmitate-induced apoptosis through JAK2/STAT3 pathway activation [7].

Apoptosis Analysis Methods

Annexin V/Propidium Iodide Staining: This dual-staining method distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [4] [5]. Harvest approximately 1×10^6 cells by trypsinization after SOV treatment. Wash cells with cold PBS and resuspend in 1X binding buffer. Add 5 μl FITC-conjugated Annexin V and 5 μl propidium iodide to each tube. Incubate for 15 minutes in the dark at room temperature. Add 400 μl of 1X binding buffer and analyze by flow cytometry within 1 hour [5].

Caspase Activity Assays: Measure caspase-3 activation using commercial caspase activity kits according to manufacturer protocols. SOV treatment in combination with EGCG has been shown to activate caspase-3 and cleave phospholipase C-gamma1 (PLC-γ1) in U937 cells [8]. Use fluorogenic substrates such as DEVD-AFC for caspase-3 and measure fluorescence emission with appropriate filters.

Mitochondrial Membrane Potential (ΔΨm) Assessment: Use the JC-1 dye to monitor mitochondrial health [5]. After SOV treatment (0, 2, and 4 μM for 48 hours), incubate cells with 5 μg/ml JC-1 for 20 minutes at 37°C. Wash twice with PBS and analyze by confocal microscopy using appropriate filters for JC-1 monomers (green fluorescence, 490/530 nm) and aggregates (red fluorescence, 525/590 nm). Calculate the green/red fluorescence intensity ratio as an indicator of mitochondrial depolarization [5].

DNA Fragmentation Analysis: Detect apoptotic DNA fragmentation using the terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay [5]. After SOV treatment, fix cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and label with TUNEL reaction mixture according to manufacturer's instructions. Counterstain with DAPI and visualize by fluorescence microscopy. TUNEL-positive cells will show nuclear staining.

Quantitative Data Summary

Table 1: this compound Effects on Various Cancer Cell Lines

Cell Line Cancer Type SOV Concentration Treatment Duration Key Findings Primary Pathway
SH-SY5Y Neuroblastoma 2-8 μM 24-72 hours ↓ PIWIL2, ↑ apoptosis, G2/M arrest PIWIL2 inhibition [4]
8505C Anaplastic Thyroid Carcinoma 0.5-8 μM 48 hours (apoptosis), 1-6 days (viability) ↓ Viability, ↑ apoptosis, ΔΨm loss Mitochondrial pathway [5]
U937 Leukemia Combined with EGCG 24 hours Caspase-3 activation, PLC-γ1 cleavage ERK pathway [8]
MOLT-4 Leukemia Variable Variable Suppressed p53-mediated apoptosis p53 inhibition [6]
Cardiomyocytes Heart 10-50 μM 24 hours ↓ Palmitate-induced apoptosis JAK2/STAT3 activation [7]

Table 2: Biochemical Effects of this compound Across Experimental Models

Parameter Effect of SOV Experimental System Measurement Method
Cell Viability Decreased (IC50 ~4 μM) 8505C thyroid cancer cells CCK-8 assay [5]
Apoptosis Rate Increased up to 40% SH-SY5Y neuroblastoma cells Annexin V/PI staining [4]
Mitochondrial Membrane Potential Decreased ~60% 8505C thyroid cancer cells JC-1 staining [5]
Colony Formation Inhibited >80% 8505C thyroid cancer cells Crystal violet staining [5]
PIWIL2 mRNA Expression Decreased ~50% SH-SY5Y neuroblastoma cells RT-qPCR [4]
STAT3 Phosphorylation Increased ~3-fold Cardiomyocytes Western blot [7]

Signaling Pathways and Molecular Mechanisms

The apoptotic effects of this compound involve multiple interconnected signaling pathways that vary depending on cellular context. The following diagram illustrates the key pathways through which SOV modulates apoptosis:

G This compound Signaling Pathways in Apoptosis Regulation cluster_1 Pro-Apoptotic Pathways cluster_2 Anti-Apoptotic Pathways SOV SOV PIWIL2_Inhibition PIWIL2 Inhibition SOV->PIWIL2_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction SOV->Mitochondrial_Dysfunction ERK_Activation ERK Pathway Activation SOV->ERK_Activation JAK2_STAT3_Activation JAK2/STAT3 Activation SOV->JAK2_STAT3_Activation p53_Inhibition p53 DNA Binding Inhibition SOV->p53_Inhibition PTP_Inhibition Protein Tyrosine Phosphatase Inhibition SOV->PTP_Inhibition Caspase_Activation Caspase Activation PIWIL2_Inhibition->Caspase_Activation Cytochrome_C_Release Cytochrome C Release Mitochondrial_Dysfunction->Cytochrome_C_Release ERK_Activation->Caspase_Activation Bcl2_Expression ↑ Bcl-2 Expression JAK2_STAT3_Activation->Bcl2_Expression Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytochrome_C_Release->Caspase_Activation Bcl2_Expression->Apoptosis Reduced_p53_Activity Reduced p53 Activity p53_Inhibition->Reduced_p53_Activity Increased_pY_Signaling Increased Phosphotyrosine Signaling PTP_Inhibition->Increased_pY_Signaling Reduced_p53_Activity->Apoptosis

Figure 1: this compound Signaling Pathways in Apoptosis Regulation

Pro-Apoptotic Pathways

The pro-apoptotic effects of SOV are mediated through several key mechanisms. In neuroblastoma cells, SOV induces apoptosis primarily through inhibition of PIWIL2 expression, a protein implicated in cancer cell survival and chemoresistance [4]. This downregulation of PIWIL2 is accompanied by reduced expression of the anti-apoptotic protein Bcl-2, leading to activation of the mitochondrial apoptotic pathway. In anaplastic thyroid carcinoma, SOV triggers loss of mitochondrial membrane potential and cell cycle arrest at G2/M phase, resulting in caspase activation and apoptosis [5]. Additionally, in combination with epigallocatechin-3-gallate (EGCG), SOV potentiates apoptosis through ERK pathway activation, which functions upstream of caspase activation to initiate the apoptotic signal [8]. In cardiomyocytes, SOV protects against palmitate-induced apoptosis by restoring JAK2/STAT3 signaling, leading to increased expression of anti-apoptotic genes [7].

Anti-Apoptotic Pathways

Paradoxically, SOV can also exert anti-apoptotic effects in specific contexts. In DNA damage-induced apoptosis models, SOV suppresses cell death by inhibiting p53 DNA-binding activity without affecting p53 accumulation or phosphorylation [6]. This inhibition of p53 function prevents transactivation of pro-apoptotic target genes, thereby protecting cells from apoptosis. This dual nature of SOV highlights the importance of cellular context in determining its ultimate effect on cell survival and underscores the need for careful experimental design when studying SOV-mediated apoptosis modulation.

Practical Considerations and Technical Notes

SOV Solution Preparation and Storage

Proper preparation of SOV solutions is critical for experimental reproducibility. To activate SOV and prevent polymerization into decavanadate, follow this protocol: Dissolve SOV in Milli-Q water at half the final volume (e.g., 3.6782 g in 20 mL water for a 500 mM stock) [2]. Adjust to pH 10 using 6 M HCl in 100-200 μL aliquots—the solution will turn yellow upon acid addition due to decavanadic acid formation. Cover the container with aluminum foil and boil until colorless (approximately 15 minutes), then cool to room temperature. Check pH and readjust to pH 10 if necessary, repeating the boiling and pH adjustment until the pH stabilizes at 10. Add water to achieve the final volume (40 mL in this example). Aliquot and store at -20°C, with each aliquot used within 2-3 freeze-thaw cycles. Discard if the solution turns yellow, indicating polymerization [2].

Optimization and Troubleshooting

For apoptosis induction experiments, dose and time optimization is essential. Begin with a broad concentration range (0.5-100 μM) and time course (24-72 hours) to establish appropriate conditions for your specific cell type [4] [5]. Include vanadate-free controls to account for baseline phosphorylation levels and vehicle controls (PBS) to exclude non-specific effects. When studying pathway-specific effects, include pharmacological inhibitors of key pathways (e.g., MEK/ERK inhibitors for ERK pathway studies) [8] or genetic approaches (e.g., siRNA knockdown) to validate mechanistic insights. For in vivo studies, SOV has been administered via intraperitoneal injection at 5-10 mg/kg daily in nude mouse xenograft models [5].

Safety and Regulatory Considerations

This compound is classified as toxic and harmful if inhaled, ingested, or absorbed through the skin [3]. Always use appropriate personal protective equipment including gloves, lab coat, and safety glasses when handling SOV. Follow institutional guidelines for chemical waste disposal, particularly for heavy metal compounds. For animal studies, obtain necessary ethical approvals and adhere to animal welfare guidelines, as SOV administration can have systemic effects beyond the intended apoptotic induction [5].

Conclusion

This compound serves as a versatile research tool for modulating apoptosis in various experimental systems. Its ability to influence multiple signaling pathways—both promoting and suppressing apoptosis depending on cellular context—makes it valuable for studying cell death mechanisms. The protocols and data summarized here provide researchers with a foundation for investigating SOV-mediated apoptosis modulation in their specific models. As research continues, further elucidation of SOV's mechanisms may reveal new therapeutic opportunities for targeting apoptosis in cancer and other diseases characterized by dysregulated cell death.

References

Sodium Orthovanadate Interference with CIP: A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Core Issue: Sodium orthovanadate is a potent inhibitor of tyrosine phosphatases and alkaline phosphatases, including CIP [1]. Its presence in a lysis buffer or reaction mixture can drastically reduce or completely abolish CIP enzyme activity.

The quantitative data on this inhibition is summarized in the table below.

Inhibitor Concentration Effect on CIP Activity (10 units) Reference
This compound 10 mM ~90% Inhibition [2]
EDTA 50 mM ~100% Inactivation [2]

Frequently Asked Questions (FAQs)

1. Why does this compound inhibit CIP? this compound is a phosphate analog that mimics the transition state during the phosphatase reaction's mechanism. It acts as a transition state analog inhibitor, forming stable complexes with the enzyme and effectively blocking its active site [3] [4].

2. My experiment requires the use of this compound. How can I perform protein dephosphorylation? If you must use this compound in your lysis buffer for other experimental purposes, the dephosphorylation protocol should be performed after the proteins have been transferred to a membrane (post-transfer), not on the lysate before SDS-PAGE. This bypasses the inhibitor present in the initial sample [2].

3. I purchased a commercial this compound solution. Is it ready to use? Yes, many commercial solutions are pre-activated. The product is boiled and pH-adjusted to 10.0 to break down polyvanadate species into the active monomeric form, making it suitable for immediate use as a phosphatase inhibitor [5].

Experimental Protocols & Solutions

1. Recommended Lysis Buffer for Pre-SDS-PAGE Dephosphorylation When planning to dephosphorylate proteins before gel electrophoresis, use a lysis buffer that is compatible with CIP activity.

  • Avoid: this compound and EDTA [2].
  • Include: EDTA-free protease inhibitor cocktail [2].
  • Example CIP Buffer: 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM dithiothreitol, pH 7.9 at 25°C [2].

2. Post-Transfer Dephosphorylation Protocol If your lysate contains inhibitors, use this method after western blot transfer [2]:

  • Step 1: Transfer proteins to a nitrocellulose or PVDF membrane and block with 5% BSA in TBST.
  • Step 2: Cut the membrane to isolate duplicate sample lanes.
  • Step 3: Incubate the membrane piece in CIP buffer. Add CIP directly to the container for the sample to be dephosphylated.
  • Step 4: Incubate for 2 hours at 37°C, overnight at 4°C, or overnight at 37°C.
  • Step 5: Wash the membrane 3 times with TBST and proceed with standard western blotting.

3. Activation of Solid this compound If you are using solid this compound, it must be activated to break down inactive polyvanadates (decavanadate) into the active monomeric form [4].

  • Step 1: Prepare a 500 mM solution in water. The solution will turn yellow upon initial dissolution.
  • Step 2: Adjust the pH to 10.0 using HCl or NaOH.
  • Step 3: Cover and boil the solution until it becomes colorless.
  • Step 4: Check the pH and readjust to 10.0 if necessary. Repeat boiling until the pH stabilizes.
  • Step 5: Aliquot and store at -20°C. Discard aliquots if they turn yellow [4].

Troubleshooting Workflow for Incomplete Dephosphorylation

The following diagram outlines a logical pathway to diagnose and solve problems with incomplete protein dephosphorylation.

G Start Incomplete/No Dephosphorylation LysisCheck Check Lysis Buffer Composition Start->LysisCheck InhibitorPresent Inhibitors (e.g., orthovanadate) found in lysis buffer? LysisCheck->InhibitorPresent PreGelPossible Can a new, clean lysate be prepared? InhibitorPresent->PreGelPossible Yes CheckOther Check other common issues InhibitorPresent->CheckOther No UsePostTransfer Use Post-Transfer Dephosphorylation Protocol PreGelPossible->UsePostTransfer No PreGelPossible->CheckOther Yes (Prepare new lysate) EnzymeIssue Enzyme activity, concentration, or incubation time insufficient CheckOther->EnzymeIssue

References

Understanding Solubility and the Activation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Sodium orthovanadate is soluble in water [1], but a straightforward dissolution often leads to a yellow solution that is less effective for experiments. This is because, at neutral pH and concentrations above 0.1 mM, the monomeric orthovanadate ions polymerize to form decavanadate, which is yellow and a less potent enzyme inhibitor [2] [1].

The standard solution to this is an activation protocol that depolymerizes the decavanadate back to the active, colorless monomeric form [3] [2] [1]. The following workflow outlines this essential procedure.

G Start Prepare 200 mM This compound Solution A Adjust pH to 10.0 (Solution may be yellow) Start->A B Boil until Solution Becomes Colorless A->B C Cool to Room Temperature B->C D Check if pH is stable at 10.0 and solution is clear C->D D->A No, readjust pH and repeat boil/cool E Aliquot and Store at -20°C D->E Yes

Here is the detailed method, which consolidates the procedures from the search results [2] [4]:

Step Action Key Parameter & Purpose
1. Dissolve Make a 100-200 mM solution in distilled water. Typical working concentration is 1-100 mM [5].
2. Adjust pH Adjust to pH 10.0 using 1M NaOH or 1M HCl. High pH discourages polymerization [2] [1].
3. Boil Heat in a boiling water bath until the solution turns colorless. Heat breaks down polymeric decavanadate [2] [4].
4. Cool Allow the solution to cool to room temperature. -
5. Stabilize pH Re-check pH. Repeat steps 2-4 until pH remains stable at 10.0. Ensures complete and stable depolymerization [2].
6. Store Aliquot and store at -20°C. Prevents repeated freeze-thaw cycles [2] [4].

For critical applications, you can verify the concentration of the active monomeric form by measuring the absorbance at 265 nm, using a molar extinction coefficient of 2925 M⁻¹cm⁻¹ [4].

Troubleshooting Common Problems

Here are some frequently encountered issues and their solutions.

Problem Possible Cause Solution
Solution remains yellow Incomplete depolymerization; pH too low. Ensure pH is at 10.0 during boiling. Repeat boiling cycle until colorless [2] [1].
Precipitate forms after storage Normal for concentrated stocks. Briefly heat aliquot to 90-100°C and vortex to re-dissolve before use [2].
Inconsistent experimental results Inactive (polymeric) vanadate; degraded inhibitor. Always use freshly activated solution. Confirm it is colorless [2] [1].

Safety and Handling Information

This compound is harmful if inhaled, ingested, or comes into contact with skin [6]. Please consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat [6].
  • Toxicity: It is a broad-spectrum phosphatase inhibitor and will interfere with fundamental cellular processes.
  • Disposal: Dispose of waste according to your institution's regulations for hazardous vanadium compounds.

References

sodium orthovanadate concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Orthovanadate Concentration Guide

The table below summarizes effective concentrations of this compound (Na₃VO₄) from various experimental models. Always consider these values as starting points for your own optimization.

Application / Model Concentration / Dosage Key Findings / Effects Source / Context
General In Vitro Use 1 mM Identified as the IC₅₀ for cytotoxicity in rat podocytes after 24h [1]. Cell culture (Podocytes)
Diabetes Research (STZ-induced diabetic rats) 0.1 - 0.3 mg/mL in drinking water Restored blood glucose to normal levels; higher doses were toxic [2]. Animal model (Oral administration)
Nephrotoxicity Model (rats) 10 mg/kg (initial), then 5 mg/kg (maintenance) Induced kidney injury, used to study protective effects of other compounds [1]. Animal model (Intraperitoneal injection)
Non-Alcoholic Fatty Liver Disease (mice) 2.5 mg/kg/day Reduced liver lipid deposition and improved serum metrics [3]. Animal model (Intraperitoneal injection)
In Vitro (HepG2 cells) 5 µM Activated autophagy and reduced lipid deposition [3]. Cell culture

Troubleshooting a Common Preparation Problem

A frequent issue researchers face is the formation of a yellow-colored solution when preparing this compound.

  • The Problem: When you dissolve this compound in water and try to adjust the pH, the solution turns yellow [4].
  • The Cause: The yellow color indicates the formation of decavanadate, a polymerized form of vanadate. This occurs at acidic and neutral pH levels and is not the active monomeric orthovanadate species needed for most experiments [5] [4].
  • The Solution: You need to "activate" the this compound to break down the decavanadate polymers. Here is a standard protocol to prepare a 500 mM stock solution at pH 10 [4]:
    • Dissolve 3.68 g of this compound in 20 mL of Millipore water.
    • Add 6 M HCl in small aliquots (100-200 µL) until the pH reaches 10. The solution will turn yellow.
    • Cover the container with foil and boil the solution until it becomes colorless (approximately 15 minutes).
    • Let it cool to room temperature and check the pH. Readjust to pH 10 with either HCl or NaOH.
    • Repeat the boiling and pH adjustment steps until the pH stabilizes at 10.
    • Add Millipore water to a final volume of 40 mL.
  • Storage: Aliquot the colorless solution and store at -20°C. Avoid repeated freeze-thaw cycles. Discard the aliquot if it turns yellow again [4].

Detailed Experimental Protocol

For research involving phosphatase inhibition in cell lysates for techniques like Western blot, this compound is used in a lysis buffer cocktail. Here is a detailed methodology [6]:

  • Buffer Composition: Prepare a lysis buffer with the following components:
    • 50 mM Tris-HCl (pH 8.0)
    • 125 mM NaCl
    • 1 mM sodium fluoride
    • 1 mM this compound (Use your activated stock solution)
    • 10 mM sodium pyrophosphate
    • 1 mM PMSF (Phenylmethylsulfonyl fluoride)
  • Protease Inhibitors: Supplement the buffer with protease inhibitors such as leupeptin, pepstatin, and aprotinin, each at a final concentration of 1 µg/mL.
  • Procedure:
    • Homogenize your tissue (e.g., retina) or cells in the prepared lysis buffer.
    • Sonicate the homogenate.
    • Centrifuge the lysate at 110 × g and collect the supernatant.
    • Determine the protein concentration using an assay like the DC Protein Assay (Bio-Rad).
    • Proceed with your downstream application, such as electrophoresis of 80 µg of protein per lane.

Mechanism of Action in a Signaling Pathway

This compound is a potent, non-selective inhibitor of protein tyrosine phosphatases (PTPs) [7] [1]. By inhibiting PTPs, it helps maintain proteins in their phosphorylated state, which is crucial for studying cell signaling pathways. The following diagram illustrates its role in key pathways relevant to podocyte survival, based on research into its nephrotoxic effects and protective agents [1].

G cluster_inhibitors Phosphatase Inhibitors cluster_phosphatases Phosphatase Inhibition cluster_pathways Downstream Signaling Effects Na3VO4 This compound (Na₃VO₄) PTPs Inhibits Protein Tyrosine Phosphatases (PTPs) Na3VO4->PTPs PTEN PTEN Inhibitor (SF1670) PTEN->PTPs DUSP DUSP Inhibitor (DUSPi) DUSP->PTPs PIP3 ↑ PIP3 PTPs->PIP3 P38 ↓ p-P38 (T180/Y182) Reduced Stress Signaling PTPs->P38 AKT ↑ p-AKT (S473) Cell Survival PIP3->AKT Outcome1 Improved Cell Viability AKT->Outcome1 Outcome2 Enhanced Cell Migration AKT->Outcome2 Cytotoxicity Cytotoxicity & Reduced Migration P38->Cytotoxicity

References

sodium orthovanadate toxicity in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Toxicity

Sodium orthovanadate (Na₃VO₄) is a non-selective phosphatase inhibitor that affects a wide range of cellular enzymes. Its toxicity primarily stems from this broad mechanism of action [1] [2].

  • Primary Mechanism: It acts as a phosphate analogue, inhibiting protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases. This leads to a sustained increase in protein phosphorylation, disrupting key signaling pathways [1] [2].
  • Direct Phosphatase Inhibition: this compound directly decreases the activity of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A) by up to 95% [2].
  • Signaling Pathway Disruption: By inhibiting phosphatases, it can selectively suppress the AKT-IKKβ signaling axis, consequently down-regulating NF-κB activity and inflammatory gene expression. Conversely, it can also induce activation of pathways like p38 MAPK, leading to cell death [3] [2].

The diagram below summarizes the key signaling pathways affected by this compound.

G cluster_path1 Pathway Leading to Survival cluster_path2 Pathway Leading to Toxicity Na3VO4 This compound (Na₃VO₄) AKT AKT Activation Na3VO4->AKT PP1_PP2A Inhibition of PP1 / PP2A Na3VO4->PP1_PP2A PTPs Inhibition of PTPs Na3VO4->PTPs PTEN PTEN Inhibition Na3VO4->PTEN DUSP DUSP Inhibition Na3VO4->DUSP IKKb IKKβ Activation AKT->IKKb NFkB NF-κB Activation Survival Cell Survival NFkB->Survival PP1_PP2A->IKKb IKKb->NFkB p38 p38 MAPK Activation PTPs->p38 Apoptosis Apoptosis / Cell Death p38->Apoptosis PTEN->p38 DUSP->p38

Observed Cytotoxicity in Cell Cultures

The following table summarizes quantitative data on this compound's toxic effects on various cell types.

Cell Type Toxic Effects Observed Concentration Exposure Time Citation
Rat podocytes 50% cell death (IC₅₀) 1 mM 24 hours [3]
Human trabecular meshwork (HTM) cells Loss of actin stress fibers & cell adhesions; cell retraction 1 mM 24 hours [4]
Human erythrocytes (red blood cells) Morphological changes 0.5 mM and above Incubation [5]
Mice cholinergic neuroblastoma (SN56) cells Statistically significant decrease in cell viability "Low or moderate" concentrations Incubation [5]
RAW264.7 macrophage cells No cytotoxicity observed Up to 400 µM 24 hours [2]

Troubleshooting & Mitigation Strategies

Frequently Asked Questions

Q: What are the primary sources of this compound toxicity in my cell culture? A: The main cause is its non-specific inhibition of a wide range of cellular phosphatases, including PTPs, PP1, PP2A, DUSPs, and PTEN. This disrupts phosphorylation-dependent signaling pathways, which can lead to outcomes like sustained p38 MAPK activation and apoptosis, particularly in sensitive cells like podocytes [1] [3] [2].

Q: How can I mitigate this compound-induced cytotoxicity in my experiments? A: Research suggests that cannabis oil extract (COE) may have a protective effect. One study showed that co-treatment with COE reversed the cytotoxic effects and restored the migratory capacity of podocytes treated with this compound and other phosphatase inhibitors. The protective mechanism appears to involve the activation of the AKT survival pathway and reduction of phospho-p38 levels [3].

Q: My cells are detaching after treatment. Is this a known effect? A: Yes. Studies on human trabecular meshwork cells show that this compound causes cell retraction and separation by disrupting the actin cytoskeleton and vinculin-containing focal adhesions. This effect was reversible upon removal of the compound from the culture medium [4].

Experimental Protocol: Assessing & Reversing Cytotoxicity

This protocol is adapted from research that investigated the protective effects of compounds against this compound toxicity [3].

  • Cell Seeding: Plate your cells of interest (e.g., immortalized rat podocytes) in a multi-well plate and allow them to adhere and grow to the desired confluence.
  • Application of this compound: Prepare a stock solution of this compound (e.g., 1 M) in water, adjusting the pH to 10 with NaOH and boiling to dissolve. Before use, dilute it to the desired working concentration (e.g., 1 mM) in your pre-warmed cell culture medium. Replace the medium in your test wells with this solution.
  • Co-treatment with Mitigating Agent: To test a protective agent (e.g., cannabis oil extract - COE), add it to the culture medium at various concentrations (e.g., 0.5, 1, and 2 μg/mL) simultaneously with the this compound.
  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard conditions (37°C, 5% CO₂).
  • Viability Assay: Assess cell viability using a standard assay like MTS. Add the MTS reagent to the wells and incubate for 1-4 hours. Measure the absorbance at 490 nm. Viability is calculated relative to untreated control cells.
  • Recovery Observation (Optional): To test for reversibility, after this compound treatment, wash the cells with PBS and return them to a standard, compound-free culture medium for an additional 24 hours. Then, assess viability or morphological recovery.

References

Troubleshooting Sodium Orthovanadate Phosphatase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Here are common issues and solutions researchers encounter:

Problem & Possible Causes Troubleshooting Steps Preventive Measures

| Incomplete or No Inhibition [1] [2] • Incorrect inhibitor concentration • Presence of counteracting agents (e.g., EDTA) | • Prepare a fresh 100-200 mM stock solution in distilled water (adjust pH to 10.0 for stability). [2] • Use at a common working concentration of 1-10 µM, but titrate for your system (IC₅₀ ~10 µM for some phosphatases). [2] • Ensure lysis and reaction buffers are free of EDTA or other chelators that can inactivate vanadate. [1] | Optimize concentration using a dose-response curve. Always use EDTA-free buffers. [1] | | Loss of Tyrosyl Phosphorylation State [2] • Degraded or inactive inhibitor • Reversible inhibition is reversed | • Confirm stock solution pH is 10.0; a yellow color indicates decay. [2] • Aliquot and store stock solutions at -20°C. [2] • Avoid excessive dilution in working solutions, as inhibition is reversible. [2] | Prepare fresh, small aliquots. Minimize freeze-thaw cycles. | | Unexpected Cellular Toxicity or Apoptosis [3] [4] • Concentration too high for extended treatment | • For cell-based assays, determine the IC₅₀ for your cell line (e.g., ~25 µM for 72h in Cal27 cells). [3] • Reduce treatment time or concentration; effects are often dose- and time-dependent. [4] | Run a viability assay (e.g., CCK-8, MTT) prior to phosphorylation experiments. [4] | | High Background in Western Blot [1] • Non-specific antibody binding | • Use BSA (5%) instead of milk for blocking, as milk contains phosphoproteins like casein. [1] • Include a dephosphorylated control (see protocol below) to confirm antibody specificity. [1] | Validate phospho-specific antibodies with a dephosphorylation control. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of sodium orthovanadate? A1: this compound (Na₃VO₄) acts as a phosphate analogue and is a potent, reversible, and competitive inhibitor for a broad range of enzymes. It primarily inhibits protein tyrosine phosphatases (PTPs) and alkaline phosphatases, thereby helping to preserve the tyrosine phosphorylation state of proteins in cell lysates and kinase assays. [2]

Q2: How do I properly prepare and store a this compound stock solution? A2: The standard protocol is to prepare a 100-200 mM stock solution in distilled water. The solution must be adjusted to pH 10.0 to ensure stability, as it forms a yellow decavanadate complex at acidic pH, which is less active. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. [2]

Q3: Can this compound be used in cell culture, and what are the considerations? A3: Yes. However, it exhibits concentration- and time-dependent anti-proliferative and pro-apoptotic effects on various cancer cell lines. [3] [4] You must perform dose-response and viability assays to establish a non-toxic concentration for your experimental model if the goal is to study signaling without affecting cell survival.

Q4: Why is my dephosphorylation control experiment not working? A4: If you are using Calf Intestinal Alkaline Phosphatase (CIP) as a control and it's not effective, check your buffer. This compound is a potent CIP inhibitor; even 10 mM can inhibit 10 units of CIP by 90%. Ensure your lysis and CIP buffers are free of this compound and EDTA. [1]

Experimental Protocol: Validating Antibody Specificity via Dephosphorylation

This protocol, adapted from Abcam, allows you to confirm that your antibody signal is specific to a phosphorylated protein by removing the phosphate groups before Western blotting. [1]

Key Reagents:

  • CIP (Calf Intestinal Alkaline Phosphatase)
  • CIP Buffer: 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.9 @ 25°C
  • EDTA-free Protease Inhibitor Cocktail [1]

Procedure:

  • Prepare Sample: Resuspend 20-30 µg of your protein lysate in CIP Buffer. It is critical that the lysis buffer does not contain EDTA or this compound, as they will inhibit CIP. [1]
  • Treat with CIP: Add 1 unit of CIP per µg of protein to the "+phosphatase" sample. The "-phosphatase" control should get an equal volume of CIP buffer or water. [1]
  • Incubate: Incubate the reaction for 30-60 minutes at 37°C. [1]
  • Analyze: Proceed with standard SDS-PAGE and Western blotting. A valid result shows a strong signal in the untreated lane and a significantly reduced or absent signal in the CIP-treated lane. [1]

Workflow Diagram: The following diagram illustrates the experimental control setup for validating phospho-specific antibodies.

Start Protein Lysate Split Split Sample Start->Split Control Control (No CIP) Split->Control Treat + CIP & Buffer Split->Treat IncubateCtrl Incubate at 37°C Control->IncubateCtrl IncubateTreat Incubate at 37°C Treat->IncubateTreat BlotCtrl Western Blot IncubateCtrl->BlotCtrl BlotTreat Western Blot IncubateTreat->BlotTreat ResultCtrl Signal Present BlotCtrl->ResultCtrl Confirms antibody binding ResultTreat Signal Lost/Reduced BlotTreat->ResultTreat Confirms phospho- specificity

Signaling Pathway Diagram: this compound in Inflammation

This diagram outlines the proposed molecular mechanism by which this compound exerts anti-inflammatory effects, based on a 2022 study in RAW264.7 cells. [5]

LPS LPS TLR4 TLR4 LPS->TLR4 Na3VO4 Na3VO4 PP1_PP2A PP1α/PP2A Activity Na3VO4->PP1_PP2A Inhibits by ~95% MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK pIκB pIκB IKK->pIκB Phosphorylates NFκB NFκB pIκB->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocation Inhibited Genes Genes Nucleus->Genes Transcription Suppressed AKT_IKK AKT-IKKβ Signaling PP1_PP2A->AKT_IKK Suppresses AKT_IKK->IKK Reduced Activation

Quantitative Data on Inhibitory Effects

For easy comparison, here is a summary of key quantitative findings:

Parameter Value / Concentration Experimental Context Source
IC₅₀ (Phosphatase Inhibition) 10 µM General inhibitor of alkaline and tyrosine phosphatases. [2] Santa Cruz Biotechnology
CIP Inhibition 90% inhibition of 10 units CIP With 10 mM this compound. [1] Abcam Protocol
PP1α/PP2A Inhibition ~95% decrease in activity In LPS-stimulated RAW264.7 cells. [5] Kim et al., 2022
Cell Viability (IC₅₀) 25 µM (72h treatment) In oral squamous cell carcinoma (Cal27 cells). [3] Khalil & Jameson, 2017
Cell Viability (IC₅₀) 10 µM (7-day treatment) In oral squamous cell carcinoma (Cal27 cells). [3] Khalil & Jameson, 2017

References

sodium orthovanadate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Orthovanadate Storage & Handling FAQs

Here are answers to common questions about handling and storing this compound in a research setting.

  • What are the correct storage conditions for this compound? Store the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and sources of ignition [1]. The recommended storage temperatures are detailed in the table below.

  • How should I prepare a stock solution and ensure its activity? this compound is a phosphatase inhibitor and must be properly activated and handled to be effective.

    • Activation: To ensure the compound is in the active monomeric form, boil the solution at pH 10 before use. This process depolymerizes inactive decavanadate into active monovanadate [2].
    • Preparation: After activation, adjust the pH of the solution as required for your experiment. The inhibitory effects of orthovanadate can be reversed by dilution or the addition of EDTA [2].
    • Storage: Aliquot the activated stock solution and store it frozen. Note that in solution, vanadate ions begin to polymerize at concentrations greater than 0.1 mM at neutral pH [3].
  • My experimental results are inconsistent. Could degraded this compound be the cause? Yes, improper storage or use of inactivated compound are common pitfalls.

    • Check Storage Duration: Compare the age of your stock against the recommended shelf life in the table below.
    • Always Activate: For phosphatase inhibition assays, ensure you have activated a fresh aliquot by boiling at pH 10 [2].
    • Avoid Contaminants: Keep the compound away from strong acids, alkalis, and strong oxidizing or reducing agents, as these are incompatible materials [1].

Storage Condition & Stability Data

The following table summarizes the key quantitative data for the storage and stability of this compound.

Property Recommended Condition Additional Context
Physical State White, off-white solid [4] -
Storage Temperature (Powder) -20°C for 3 years; 4°C for 2 years [1] Keep container tightly sealed [1].
Storage Temperature (Solution) -80°C for 6 months; -20°C for 1 month [1] Polymerization occurs at concentrations >0.1 mM at neutral pH [3].
Melting Point 850 - 866 °C [4] [3] -
Water Solubility Soluble [4] [2] 22.17 g/100 mL [2]
Stability Under Storage Stable under recommended conditions [1] [4] Incompatible with strong oxidizing agents [4].

Experimental Context & Protocols

To help you contextualize the use of this compound in experiments, here are methodologies from published research.

  • Cell-Based Antidiabetic Research [5]

    • Cell Line: THP-1 macrophages (differentiated from monocytes using 100 nM Phorbol 12-myristate 13-acetate (PMA)).
    • Treatment: Cells were incubated with 1 μM or 10 μM this compound for 48 hours.
    • Rationale: These concentrations are cited as being non-toxic and relevant for studying hypoglycemic properties in vitro.
  • Cell-Based Cancer Research [6]

    • Cell Lines: Human hepatocellular carcinoma (HCC) cells (HepG2, Hep3B, SK-Hep-1).
    • Treatment: Cells were incubated with increasing concentrations of this compound (7.5 μM, 15 μM, and 30 μM) for 72 hours to assess its inhibitory effect on proliferation.

The workflow for using this compound in cell culture studies and the stability factors involved can be visualized as follows:

G Start Start with this compound Powder Storage Storage: Tightly sealed, -20°C or 4°C Start->Storage StockSol Prepare Stock Solution Storage->StockSol Risk2 Risk: Loss of Activity Storage->Risk2 If conditions are incorrect Activate Activate for Phosphatase Inhibition: Boil at pH 10 StockSol->Activate Aliquot Aliquot & Store at -20°C or -80°C Activate->Aliquot Risk1 Risk: Inconsistent Results Activate->Risk1 If skipped Use Use in Cell Culture Experiment (e.g., 1-30 µM) Aliquot->Use

References

sodium orthovanadate EDTA compatibility

Author: Smolecule Technical Support Team. Date: February 2026

The EDTA-Vanadate Interaction

The inhibition of protein tyrosine phosphatases (PTPs) by sodium orthovanadate is reversible, and adding EDTA is one way to reverse this effect [1] [2]. The presence of EDTA in your lysis or assay buffer can therefore interfere with the primary function of this compound.

The table below summarizes key inhibitors of this compound:

Inhibitor Effect on this compound
EDTA Reverses inhibition of phosphatases; 50 mM EDTA inactivates 10 units of Calf Intestinal Alkaline Phosphatase (CIP) by almost 100% [3].
Dithiothreitol (DTT) Reverses inhibition of phosphatases [4].
Sodium Phosphate Acts as a competitive inhibitor of phosphatase enzymes like CIP [3].

Experimental Design and Troubleshooting

Buffer and Lysis Considerations

For experiments aiming to preserve protein phosphorylation:

  • Avoid EDTA: Use EDTA-free lysis buffers [3].
  • Choose Alternatives: HEPES buffer is recommended for cell lysis to maintain vanadate potency [4].
  • Include Protease Inhibitors: When using crude extracts without EDTA, include a protease inhibitor cocktail to prevent protein degradation [3].
Activation of this compound

For full effectiveness, this compound requires activation through depolymerization [5]. You can purchase pre-activated solutions [4] [2] or activate it yourself by boiling and adjusting the pH to 10 until the solution becomes colorless [5]. The standard working concentration for phosphatase inhibition in cell lysates or culture medium is 1 mM [4].

Dephosphorylation Control Experiments

When performing dephosphorylation control experiments with a phosphatase like Calf Intestinal Alkaline Phosphatase (CIP), you must avoid this compound in your sample preparation. Even 10 mM this compound can inhibit 10 units of CIP activity by 90% [3].

Decision Workflow for Experimental Setup

To help plan your experiment, here is a quick guide:

G Start Start: Experiment Design Goal What is the primary goal? Start->Goal PreservePhos Preserve protein phosphorylation state Goal->PreservePhos Yes DephosphControl Perform protein dephosphorylation control Goal->DephosphControl No UseVanadate USE this compound PreservePhos->UseVanadate VanadateBuffer Use EDTA-free buffer (e.g., HEPES) UseVanadate->VanadateBuffer AvoidVanadate AVOID this compound DephosphControl->AvoidVanadate UseEDTA EDTA can be used in lysis buffer AvoidVanadate->UseEDTA

References

sodium orthovanadate reducing background in assays

Author: Smolecule Technical Support Team. Date: February 2026

Sodium Orthovanadate: Role in Reducing Background

This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs) and, to a lesser extent, some serine/threonine phosphatases [1] [2] [3]. During cell lysis and protein preparation, these phosphatases become active and can strip phosphate groups from proteins. This dephosphorylation leads to the loss of specific detection signals for phosphorylated proteins (like phospho-tyrosine) and can increase non-specific background staining or binding [4] [5]. By inhibiting phosphatase activity, this compound helps maintain the true phosphorylation state of proteins, thereby preserving the specific signal for detection and reducing background caused by protein degradation or epitope instability [4].

Experimental Protocol for Use

Here is a detailed methodology for incorporating this compound into your experiments, particularly for western blotting and cell-based assays.

1. Preparation of Activated this compound (100-500 mM Stock Solution)

For effective inhibition, this compound must be "activated" by breaking down polymerized decavanadate species. The following protocol is standard [6]:

  • Step 1: Dissolve this compound powder in Milli-Q water to half the final desired volume. For a 500 mM, 40 mL stock, use 3.68 g in 20 mL water.
  • Step 2: Adjust the solution to pH 10 using 6 M HCl in 100-200 µL aliquots. The solution will turn yellow.
  • Step 3: Cover the container with foil and boil the solution on a hot/stir plate until it becomes colorless (~15 minutes). Cool to room temperature.
  • Step 4: Check the pH and readjust to pH 10 using either 6 M HCl or 10 M NaOH.
  • Step 5: Repeat Steps 3 and 4 until the pH stabilizes at pH 10.
  • Step 6: Add Milli-Q water to achieve the final volume (e.g., 40 mL).
  • Step 7: Aliquot (~1.5 mL) and store at -20°C. Discard aliquots if the solution turns yellow, indicating re-polymerization. Avoid more than 2-3 freeze-thaw cycles [6].

2. Application in Cell Lysis and Protein Extraction

To effectively preserve protein phosphorylation and prevent artifacts in your assays, include this compound in your lysis buffer.

  • Final Working Concentration: A final concentration of 2.5 mM in the cell lysis buffer is recommended for inhibiting tyrosine phosphatases [4].
  • Complete Inhibitor Cocktail: For comprehensive protection, use a cocktail of inhibitors. The table below summarizes key components and their targets.
Inhibitor Final Working Concentration Target Phosphatases
This compound 2.5 mM Tyrosine Phosphatases (PTPs) [4]
Sodium Pyrophosphate 2.5 mM Serine/Threonine Phosphatases [4]
Beta-Glycerophosphate 1.0 mM Serine/Threonine Phosphatases [4]
Protease Inhibitor Cocktail 1X Proteases [4]
  • Procedure:
    • Add the inhibitors to your chosen lysis buffer (e.g., RIPA buffer) immediately before use.
    • Lyse cells on ice. For complete lysis and to shear DNA, sonicate the lysate. A recommended protocol is 3 bursts of 10 seconds at 15W power on ice [4].
    • Centrifuge the lysate at high speed (e.g., 12,000-14,000 g) for 10 minutes at 4°C to pellet insoluble debris.
    • Transfer the supernatant (containing your proteins) to a new tube and proceed with protein quantification and analysis.

This diagram illustrates the protective role of this compound during the key sample preparation phase:

G Start Cell Lysis & Sample Prep P1 Phosphatases become active (PTPs, Ser/Thr Phosphatases) Start->P1 N1 Add this compound to Lysis Buffer Start->N1 P2 Dephosphorylation of target proteins P1->P2 P3 Consequences: - Loss of phospho-signal - Protein degradation - Increased background P2->P3 N2 Inhibition of Phosphatase Activity N1->N2 N3 Benefits: - Preserved phospho-epitopes - Reduced non-specific background - Accurate detection N2->N3

Troubleshooting & FAQs

Q1: I am still getting high background in my western blots even after using this compound. What could be wrong? A1: High background can have multiple causes. Consider these points:

  • Check Inhibitor Activity: Ensure your this compound stock is fresh and colorless. A yellow color indicates it may have polymerized and lost efficacy [6].
  • Protein Overload: You may be loading too much protein. Try reducing the amount of total protein per lane [4].
  • Antibody Incubation: Optimize your primary and secondary antibody concentrations. Using too much antibody can cause high background. Ensure you are using the recommended dilution buffer (e.g., 5% BSA or milk) [4].
  • Incomplete Blocking: Non-fat dry milk (5%) is generally recommended for blocking and secondary antibody incubations to minimize non-specific binding [4].

Q2: Does this compound have other effects on cells that I should be aware of? A2: Yes. While invaluable as a phosphatase inhibitor, this compound has broad biological effects that can confound experimental interpretations. It is not a specific inhibitor.

  • Cytotoxicity: Long-term exposure (e.g., over 6 hours) to concentrations above 40-100 µM can be cytotoxic and inhibit global protein synthesis [7].
  • p53 Pathway: It can suppress DNA damage-induced apoptosis by inhibiting the DNA-binding activity of p53, independent of its phosphatase inhibition [8].
  • Insulin-mimetic & Signaling Effects: It activates key signaling pathways like AKT and MAPK, which is why it is investigated for anti-diabetic properties [1]. Always include vehicle controls and consider these pleiotropic effects in your experimental design.

Q3: Can I use this compound for immunofluorescence (IF) assays? A3: Yes, the same principle applies. To preserve phosphorylation epitopes for immunostaining, this compound should be included in the fixation and permeabilization buffers. However, be mindful that IF has unique challenges leading to background (e.g., autofluorescence, over-fixation masking epitopes, poor permeabilization) [5]. This compound will primarily address the issue of epitope loss due to dephosphorylation during the staining procedure.

References

sodium orthovanadate compared to other phosphatase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phosphatase Inhibitors

To study protein phosphorylation, it is essential to use phosphatase inhibitors during protein extraction to prevent the removal of phosphate groups from proteins, thereby preserving their activation state for analysis [1] [2]. The table below summarizes the primary types of protein phosphatases and their common inhibitors.

Phosphatase Class Specificity Common Inhibitors
Protein Tyrosine Phosphatases (PTPs) Tyrosine residues Sodium Orthovanadate, Zinc (Zn²⁺) [3] [4]
Serine/Threonine Phosphatases Serine/Threonine residues Sodium Fluoride, β-Glycerophosphate, Sodium Pyrophosphate [1] [2]
Dual-Specificity Phosphatases (DSPs) Tyr & Ser/Thr residues This compound, specific small molecules [3]
Alkaline Phosphatases (APs) Broad specificity Levamisole, Bromotetramisole, L-P-Bromotetramisole [3]

The relationship between these phosphatases and their inhibitors can be visualized in the following pathway. Note that inhibitors like this compound target specific branches.

G Phosphatases Phosphatases PTPs Protein Tyrosine Phosphatases (PTPs) Phosphatases->PTPs SerThrPPs Ser/Thr Protein Phosphatases Phosphatases->SerThrPPs AlkalineP Alkaline Phosphatases Phosphatases->AlkalineP DSPs Dual-Specificity Phosphatases (DSPs) Phosphatases->DSPs Inhibitors Inhibitors Orthovanadate This compound Inhibitors->Orthovanadate SodiumFluoride Sodium Fluoride Inhibitors->SodiumFluoride Pyrophosphate Sodium Pyrophosphate Inhibitors->Pyrophosphate BetaGlycerophosphate β-Glycerophosphate Inhibitors->BetaGlycerophosphate Levamisole Levamisole Inhibitors->Levamisole OkadaicAcid Okadaic Acid Inhibitors->OkadaicAcid Orthovanadate->PTPs Orthovanadate->DSPs SodiumFluoride->SerThrPPs Pyrophosphate->SerThrPPs BetaGlycerophosphate->SerThrPPs Levamisole->AlkalineP OkadaicAcid->SerThrPPs

Comparing Common Phosphatase Inhibitors

For most studies, a cocktail of inhibitors is required for full protection. The table below compares key characteristics of commonly used inhibitors.

Inhibitor Primary Target Mechanism & Specificity Typical Working Concentration Key Considerations
This compound Tyrosine Phosphatases, Alkaline Phosphatases [2] Transition-state analog; inhibits PTPs and some alkaline phosphatases [3] [2] 1 - 100 mM [2] General tyrosine phosphatase inhibitor; often used in cocktails [1] [4]
Sodium Fluoride Ser/Thr Phosphatases, Acid Phosphatases [2] Irreversible, broad-spectrum inhibition of Ser/Thr phosphatases [2] 1 - 20 mM [2] A common, broad-spectrum component of inhibitor cocktails [1]
β-Glycerophosphate Ser/Thr Phosphatases [2] Reversible, competitive substrate analog [2] 1 - 100 mM [2] A common component of inhibitor cocktails [1]
Sodium Pyrophosphate Ser/Thr Phosphatases [2] Irreversible inhibitor of Ser/Thr phosphatases [2] 1 - 100 mM [2] A common component of inhibitor cocktails [1]
Okadaic Acid PP2A and PP1 [3] Potent and specific toxin; inhibits PP2A (IC50 ~1 nM) and PP1 (IC50 ~150 nM) [3] Nanomolar range Useful for distinguishing PP2A from other phosphatases [3]
Levamisole Alkaline Phosphatases [3] Inhibits certain Alkaline Phosphatase isoenzymes [3] Varies Specificity for particular isoenzymes [3]

Experimental Data on this compound

A 2015 study provided a detailed kinetic analysis of this compound inhibition, offering a model for evaluating its effectiveness compared to other inhibitors.

  • Experimental Protocol: The study used Wheat Germ Acid Phosphatase (1.2 µM) with para-nitrophenylphosphate (pNpp) as the substrate in a sodium acetate buffer (pH 4.5). The reaction was stopped with NaOH, and product formation was measured spectrophotometrically at 405 nm. Initial velocity was determined under first-order conditions. Inhibition was tested by varying both substrate and this compound concentrations, with a focus on the [S]/[I] ratio [5].
  • Key Findings: The study concluded that inhibition is highly dependent on the substrate-to-inhibitor ratio ([S]/[I]). A steeper slope and a rightward shift (increased x-axis values) in a plot of initial velocity vs. log([S]/[I]) indicate a more effective inhibitor. For this system, the [S]/[I] ratio at the inflection point of the inhibition curve was approximately 0.68 to 0.80 at substrate concentrations at or below the Km, resulting in about 50-55% inhibition [5]. This workflow is summarized below.

G Start Prepare Reaction Mixture A1 Enzyme: Wheat Germ Acid Phosphatase (1.2 µM) Start->A1 A2 Substrate: pNpp (Varied Concentration) A1->A2 A3 Inhibitor: this compound (Varied Concentration) A2->A3 A4 Buffer: 0.5 M Sodium Acetate, pH 4.5 A3->A4 B Incubate at 37°C for 30 min (Under First-Order Conditions) A4->B C Stop Reaction (Add 10 M NaOH) B->C D Measure Product Formation (Spectroscopy at 405 nm) C->D E Analyze Initial Velocity (vₒ) vs. Substrate/Inhibitor Ratio ([S]/[I]) D->E F Result: Determine Kinflect (Ratio for 50% Inhibition) E->F

A Practical Guide for Use

  • Optimal Use Case: this compound is a foundational component for inhibiting tyrosine phosphatases and is essential for studying tyrosine phosphorylation in signaling pathways like receptor tyrosine kinase (RTK) activation [1] [6].
  • Selection Strategy: For comprehensive protection, use a cocktail. Commercial cocktails like Thermo Scientific Halt Phosphatase Inhibitor Cocktail (liquid) or Pierce Phosphatase Inhibitor Mini Tablets combine this compound with serine/threonine phosphatase inhibitors like sodium fluoride and β-glycerophosphate, providing broad-spectrum inhibition [1].
  • Important Considerations: this compound is typically used in the millimolar range (1-100 mM) [2]. Be aware that some commercial inhibitor cocktails containing DMSO may not be compatible with downstream applications like 2D gel electrophoresis or IMAC, whereas tablet formats are often compatible with a wider range of techniques [1].

References

Comparative Overview: Sodium Orthovanadate vs. Insulin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Sodium Orthovanadate (Insulin-Mimetic) Insulin (Native Hormone)
Primary Mechanism Multiple, both receptor and post-receptor levels; inhibits phosphotyrosine phosphatases (PTPases) [1] [2] [3]. Single pathway; binds to insulin receptor, triggering intrinsic tyrosine kinase activity and downstream signaling cascade.
Effect on Insulin Receptor Kinase Evidence is conflicting; some studies show in vitro activation, while in vivo studies show no correlation with receptor kinase activity [4] [3]. Directly activates insulin receptor tyrosine kinase activity via autophosphorylation [3].
Glucose Metabolism Stimulates glycogen synthesis and inhibits hepatic glucose output [5] [2] [3]. Stimulates glycogen synthesis and inhibits hepatic glucose output.
Additional Key Actions Promotes receptor endocytosis; inhibits intracellular receptor & ligand degradation; inhibits intestinal glucose absorption [1] [6]. Regulates protein, fat, and carbohydrate metabolism systemically.
Onset & Termination of Action Delayed onset and termination of action [2]. Rapid onset and precise termination of action.
Therapeutic Scope Primarily researched for Type 2 Diabetes; broader, non-specific cellular effects [1] [2]. Treats both Type 1 and Type 2 Diabetes; highly specific metabolic regulation.

Quantitative Experimental Data Summary

The following table consolidates key experimental findings from pre-clinical studies, which form the evidence base for this compound's insulin-mimetic effects.

Parameter / Effect Experimental Model This compound Effect (Dosage) Comparative Insulin Effect (Concentration) Citation
Glycogen Synthesis Mouse diaphragm in vivo Increased [14C]glucose incorporation into glycogen (Dose-dependent) [4]. Increases glycogen synthesis.
Apolipoprotein B (ApoB) Secretion Primary rat hepatocytes 21% inhibition (10 µM) [2]. 37% inhibition (10 nM) [2].
Glycogen Accumulation Primary rat hepatocytes 37% increase [2]. 82% increase [2].
Glycemic Control STZ-diabetic rats Normalized plasma glucose [3]. Normalizes plasma glucose.
Serum Glucose & HbA1c STZ-diabetic rats (long-term) Improvement after treatment [5]. Primary therapeutic effect.
Intestinal Glucose Absorption Wistar rats Reduced and delayed blood glucose spike; inhibited α-glucosidase activity (up to 91.91% in vitro) and GLUT2 mRNA expression [6]. No direct effect on intestinal absorption.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key cited studies.

Protocol: Investigating Insulin-Mimetic Effects in Hepatocytes

This method is used to assess impacts on glucose and protein metabolism.

  • Cell Preparation: Establish primary cultures of rat hepatocytes [2].
  • Treatment: Incubate cells with this compound (e.g., 10 µM) and/or insulin (e.g., 10 nM) for a specified period [2].
  • Measurement of Outcomes:
    • Apolipoprotein B Secretion: Measure the accumulation of ApoB in the culture medium using immunochemical or radioimmunoassay techniques [2].
    • Glycogen Synthesis: Assess intracellular glycogen accumulation [2].
    • Lipogenesis: Measure the incorporation of labeled precursors into lipids [2].
  • Key Note: The effects of vanadate may have a delayed onset and termination compared to insulin [2].
Protocol: Assessing Impact on Intestinal Sugar Absorption

This protocol evaluates the compound's ability to delay carbohydrate absorption in the gut.

  • Animal Dosing: Lavage (administer) Wistar rats with this compound (e.g., 1-16 mg/kg) or a control like acarbose for several days (e.g., 6 days) [6].
  • Glucose/Maltose Tolerance Test: After fasting, feed the rats a load of glucose or maltose. Measure blood glucose levels at intervals (e.g., 0, 0.5, 1, 1.5, 2 hours) post-loading [6].
  • Enzyme Activity Assay:
    • Extract α-glucosidase from the upper small intestinal mucosa.
    • Assess enzyme activity in vitro using a synthetic substrate and measure the inhibitory effect of different concentrations of this compound [6].
  • Gene Expression Analysis: Use in situ hybridization on intestinal tissue sections to detect and quantify mRNA expression of α-glucosidase and GLUT2 [6].

Signaling Pathways and Mechanisms

The diagram below illustrates the complex and distinct pathways through which this compound and insulin exert their effects on glucose metabolism.

G cluster_insulin_path Insulin Pathway cluster_vanadate_path This compound Pathways insulin_color insulin_color vanadate_color vanadate_color effect_color effect_color process_color process_color Insulin Insulin Insulin Receptor\nBinding Insulin Receptor Binding Insulin->Insulin Receptor\nBinding Receptor Tyrosine Kinase\nActivation (Autophosphorylation) Receptor Tyrosine Kinase Activation (Autophosphorylation) Insulin Receptor\nBinding->Receptor Tyrosine Kinase\nActivation (Autophosphorylation) Downstream Signaling\nActivation Downstream Signaling Activation Receptor Tyrosine Kinase\nActivation (Autophosphorylation)->Downstream Signaling\nActivation GLUT4 Translocation\nGlycogen Synthesis GLUT4 Translocation Glycogen Synthesis Downstream Signaling\nActivation->GLUT4 Translocation\nGlycogen Synthesis Improved Glycemic Control Improved Glycemic Control GLUT4 Translocation\nGlycogen Synthesis->Improved Glycemic Control Vanadate Vanadate Inhibition of Phosphotyrosine\nPhosphatases (PTPases) Inhibition of Phosphotyrosine Phosphatases (PTPases) Vanadate->Inhibition of Phosphotyrosine\nPhosphatases (PTPases) Direct Post-Receptor\nEffects (e.g., on enzymes) Direct Post-Receptor Effects (e.g., on enzymes) Vanadate->Direct Post-Receptor\nEffects (e.g., on enzymes) Inhibition of Intestinal\nα-glucosidase & GLUT2 Inhibition of Intestinal α-glucosidase & GLUT2 Vanadate->Inhibition of Intestinal\nα-glucosidase & GLUT2 Prolonged Signaling in\nInsulin Receptor Pathway Prolonged Signaling in Insulin Receptor Pathway Inhibition of Phosphotyrosine\nPhosphatases (PTPases)->Prolonged Signaling in\nInsulin Receptor Pathway Possible Effect Prolonged Signaling in\nInsulin Receptor Pathway->Improved Glycemic Control Hepatic Glycogen Synthesis\nApoB Secretion Inhibition Hepatic Glycogen Synthesis ApoB Secretion Inhibition Direct Post-Receptor\nEffects (e.g., on enzymes)->Hepatic Glycogen Synthesis\nApoB Secretion Inhibition Hepatic Glycogen Synthesis\nApoB Secretion Inhibition->Improved Glycemic Control Reduced/Delayed Glucose\nAbsorption from Diet Reduced/Delayed Glucose Absorption from Diet Inhibition of Intestinal\nα-glucosidase & GLUT2->Reduced/Delayed Glucose\nAbsorption from Diet Reduced/Delayed Glucose\nAbsorption from Diet->Improved Glycemic Control

Key Insights for Research and Development

  • Mechanistic Nuance is Crucial: this compound's action is promiscuous, affecting multiple cellular targets. This contrasts with insulin's highly specific receptor-based mechanism. For drug development, this non-specificity presents a challenge, potentially leading to off-target effects, but also an opportunity for multi-faceted metabolic control [1] [4] [2].
  • Consider the Therapeutic Window: While demonstrating efficacy, the toxicity of vanadium compounds is a critical factor. One study noted that vanadyl sulphate was less toxic than orthovanadate in isolated hepatocytes [5]. This highlights the importance of compound selection and formulation in pre-clinical development.
  • A Model Compound, Not a Direct Therapeutic: Currently, this compound serves primarily as a tool for basic research to dissect insulin signaling and explore alternative pathways for glycemic control. Its experimental value lies in revealing mechanisms that could be targeted by more specific and safer future therapeutics [3].

References

sodium orthovanadate specificity profile phosphatases

Author: Smolecule Technical Support Team. Date: February 2026

Specificity Profile of Sodium Orthovanadate

Phosphatase Category / Enzyme Specificity & Inhibitory Data Key Experimental Findings & Context
Protein Tyrosine Phosphatases (PTPs) Broad, non-selective inhibitor [1] [2] [3]. Acts as a phosphate analog, competing with the substrate [2] [3]. IC50 for various tyrosine phosphatases is approximately 10 µM [3].
Alkaline Phosphatases (APs) Potent inhibitor [3]. IC50 reported as 10 µM [3].
Serine/Threonine Phosphatases Inhibits specific members; not a universal inhibitor for this group [2]. Directly decreased activity of PP1α and PP2A by 95% in a cell-based study [2].
Dual-Specificity Phosphatases (DUSPs) Indirect evidence of pathway inhibition [1]. Cytotoxicity in podocytes (IC50 ~1 mM) linked to its phosphatase inhibition, which was reversed by cannabis oil extract [1].
ATPases General inhibitor [1]. Functions as a phosphate analog, affecting these enzymes [1].

Key Experimental Data and Context

Understanding the experimental evidence will help you interpret these findings for your own work.

  • Mechanism of Action: this compound (Na₃VO₄) is a phosphate analog that non-selectively inhibits phosphatases by mimicking the phosphate group, thereby blocking the active site [1] [2] [3]. This property makes it highly valuable for preserving the phosphorylation state of proteins in cell lysates during studies of signaling pathways [3].
  • Critical Experimental Note: In dephosphorylation protocols using calf intestinal alkaline phosphatase (CIP), This compound must be omitted from the lysis buffer. Concentrations as low as 10 mM this compound can inhibit CIP activity (10 units) by 90% [4].
  • Therapeutic & Toxicological Context:
    • Anti-inflammatory Potential: Research shows that its inhibition of PP1 and PP2A can selectively suppress the AKT-IKKβ signaling pathway, leading to reduced NF-κB activation and inflammatory gene expression [2].
    • Induced Nephrotoxicity: In vivo studies in rats show that administration of this compound (10 mg/kg) induces kidney injury, marked by increased serum creatinine and urea, and acute tubular necrosis. This nephrotoxicity is a direct consequence of its biological activity and is used in models to study renal protective agents [1] [5].

Experimental Workflow for Phosphorylation Studies

The following diagram illustrates a typical workflow for using this compound in cell-based phosphorylation studies, highlighting key preparatory and control steps.

Start Start: Prepare Cell Cultures A Stimulate Cells (e.g., with Growth Factors) Start->A B Lyse Cells with Inhibitor Cocktail (Includes this compound) A->B C Perform Protein Analysis (e.g., Western Blot) B->C D Validate Antibody Specificity (Use Dephosphorylation Control) C->D End Interpret Phosphorylation Data D->End

Key Considerations for Researchers

  • For Broad Phosphorylation Preservation: this compound is excellent for general use in lysates to "freeze" the phosphorylation state of tyrosine residues and inhibit alkaline phosphatases [6] [3].
  • For Specific Ser/Thr Phosphatase Inhibition: If your target is a specific serine/threonine phosphatase (like PP1 or PP2A), you may need more selective inhibitors like okadaic acid, or use this compound in combination with other inhibitors [6] [2].
  • Critical Control for Specificity: When using phospho-specific antibodies, always include a dephosphorylation control (e.g., using Calf Intestinal Alkaline Phosphatase, CIP). For this control experiment, you must prepare a separate lysate without this compound, as it potently inhibits the CIP enzyme [4].

References

sodium orthovanadate toxicity comparison other vanadium compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity Overview

The table below summarizes the key toxicity characteristics of sodium orthovanadate and other significant vanadium compounds.

Compound Oxidation State Key Toxicological Findings (Oral Exposure) Relative Toxicity & Notes

| This compound (Na₃VO₄) | +5 (Pentavalent) | • Induces nephrotoxicity (increased serum creatinine/urea, tubular necrosis) in rats at 10 mg/kg [1]. • Inhibits protein tyrosine phosphatases (PTPs), disrupting cell signaling [2] [3]. | Generally higher toxicity than tetravalent compounds [4]. A potent, non-selective PTP inhibitor [3]. | | Sodium Metavanadate (NaVO₃) | +5 (Pentavalent) | • More overt toxicity (lethargy, abnormal gait) in rodent studies compared to V+4; higher doses caused severe water consumption reduction [5]. • Associated with hematological, developmental, and reproductive effects in animals [6]. | High toxicity. Considered more toxic than V+4 compounds like vanadyl sulfate based on clinical observations [5]. | | Vanadyl Sulfate (VOSO₄) | +4 (Tetravalent) | • Shows lower toxicity in short-term rodent studies compared to pentavalent forms [5]. • Explored for insulin-mimetic/anti-diabetic properties [7] [6]. | Moderate toxicity. Appears less toxic than sodium metavanadate under identical experimental conditions [5]. | | Vanadium Pentoxide (V₂O₅) | +5 (Pentavalent) | • Primary hazard is inhalation: causes lung irritation, coughing, wheezing, and inflammatory responses in humans and animals [7] [8]. • Classified as possibly carcinogenic to humans (IARC Group 2B) via inhalation [5]. | High toxicity via inhalation. ~100% absorbed by lungs [7]. The most toxic vanadium compound by this route [7]. |

Detailed Experimental Data and Protocols

For researchers to critically evaluate these findings, here is a summary of key experimental methodologies and data from the literature.

14-Day Drinking Water Toxicity Study (NTP)

This study directly compared sodium metavanadate (V+5) and vanadyl sulfate (V+4), which is highly relevant for understanding the toxicity of pentavalent vanadium, including orthovanadate [5].

  • Test System & Groups: Harlan Sprague Dawley rats and B6C3F1/N mice (5/group) were exposed to 0, 125, 250, 500, 1000, or 2000 mg/L of either compound in drinking water for 14 days.
  • Key Findings:
    • Overt Toxicity: Animals receiving 1000 and 2000 mg/L sodium metavanadate had to be removed early due to severe toxicity (lethargy, abnormal gait), which was not observed with vanadyl sulfate.
    • Water Consumption & Body Weight: Both compounds significantly reduced water consumption (up to 80% at 2000 mg/L), leading to decreased body weight. However, the effects were more pronounced with sodium metavanadate.
    • Conclusion: Sodium metavanadate (V+5) was more toxic than vanadyl sulfate (V+4), and this difference could not be explained by total vanadium intake alone, suggesting intrinsic differences in toxicity or disposition [5].
Internal Dose and Speciation Study

A critical study investigated why V+5 compounds are more toxic, focusing on absorption and fate in the body [4].

  • Experimental Protocol: Rats were exposed to vanadyl sulfate (V+4) or sodium metavanadate (V+5) in drinking water for 14 days. Researchers measured total vanadium and speciated the oxidation states in plasma, blood, and liver using UPLC-ICP-MS.
  • Key Results:
    • Absorption & Plasma Levels: After normalizing for the dose consumed, total vanadium concentrations in plasma and tissues were higher following exposure to V+5 (sodium metavanadate) than to V+4.
    • In Vivo Speciation: Regardless of whether V+4 or V+5 was administered, the primary oxidation state found in rodent plasma was V+4. This indicates that V+5 is reduced to V+4 in the body.
    • Tissue Retention: The liver-to-blood concentration ratio was high (4-7), indicating significant tissue retention for both compounds.
    • Interpretation: The higher internal dose of total vanadium from V+5 exposure may explain its greater observed toxicity, despite its reduction to V+4 in the bloodstream [4].
This compound-Induced Nephrotoxicity

A 2025 study specifically examined the kidney damage caused by this compound and a potential therapeutic intervention [1].

  • Animal Model: Sprague Dawley male rats were injected intraperitoneally with 10 mg/kg this compound for 10 days.
  • Toxicity Endpoints: The treatment resulted in:
    • Marked reduction in body weight.
    • Increased serum creatinine and urea, key markers of kidney dysfunction.
    • Pathological findings including renal vascular dilatation, acute tubular necrosis, and numerous mitoses in tubular cells.
  • Mechanism Insight: The study confirmed that this compound-induced nephrotoxicity is linked to its action as a phosphatase inhibitor, affecting cell survival (AKT) and stress (p38 MAPK) signaling pathways in podocytes (kidney cells) [1].

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism underlying the toxicity of pentavalent vanadium compounds like this compound is the inhibition of protein tyrosine phosphatases (PTPs) [2] [3]. These enzymes work alongside kinases to regulate cell signaling, controlling processes like growth, differentiation, and survival.

The following diagram illustrates how this compound disrupts this balance, leading to cellular toxicity.

This disruption of phosphorylation dynamics can lead to sustained activation of signaling pathways, such as the MAPK (ERK) pathway, which has been linked to both insulin-mimetic effects and potential toxicity, including apoptosis [7] [3]. The generation of reactive oxygen species (ROS) through redox cycling between V+4 and V+5 states also contributes to oxidative stress and cellular damage [7].

Research Implications and Safety

  • Choosing a Vanadium Compound: Your choice should be guided by the research goal. This compound is a powerful tool for probing phosphatase-dependent signaling. For studies exploring metabolic effects, vanadyl sulfate may be preferable due to its lower acute toxicity and documented insulin-mimetic properties.
  • Critical Safety Note: When handling any vanadium compound, especially pentavalent forms, strict safety protocols are essential due to their toxicity. This includes using appropriate personal protective equipment (PPE) and working in a controlled environment [2].

References

sodium orthovanadate combination therapy efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Combination Therapies

The following table summarizes the performance of sodium orthovanadate in various combination therapy models:

Combination Partner Disease Model Key Findings & Efficacy Metrics Proposed Mechanism of Action Key References

| Sorafenib | Sorafenib-Resistant Hepatocellular Carcinoma (HCC) | • Stronger growth inhibition in resistant vs parental cells (IC50: ~10.7 μM vs ~16.8 μM). • Induced apoptosis; reduced tumor hypoxia factors (HIF-1α, HIF-2α, VEGF). | • Inhibits elevated ATPase activity in resistant cells. • Disrupts ion homeostasis (reduces intracellular K+). • Induces G2/M cell cycle arrest and mitochondrial apoptosis. | [1] | | Menadione (Vitamin K3) | A549 Lung Cancer & DBTRG.05MG Glioma | • Achieved "pankiller" effect (100% cell elimination, RC0=17.5μM:17.5μM). • Eliminated both attached and drug-induced detached cells, preventing migration and regrowth. | • Generates oxidative stress. • Inhibits protein tyrosine phosphatases, affecting cell signaling. | [2] | | Momordica charantia (Bitter Gourd) Extract | Alloxan-Induced Diabetic Rats | • Combined low-dose (0.2%) SOV with extract normalized serum and tissue lipid profiles (total lipids, triglycerides, cholesterol) more effectively than either agent alone. | • Exhibits insulin-mimetic and hypolipidemic effects. • Normalizes altered lipogenic enzyme activities in liver and kidney. | [3] | | As Monotherapy | Anaplastic Thyroid Carcinoma (ATC) | • Inhibited cell viability and colony formation (IC50 ~2-4μM). • Induced G2/M phase arrest and apoptosis in vitro and in vivo. | • Induces mitochondrial-mediated apoptosis (loss of ΔΨm, caspase-9/3 activation). | [4] |

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these studies, here are the core methodologies used in the cited literature.

Protocol: Overcoming Sorafenib Resistance in HCC [1]

This series of experiments demonstrates how to evaluate the efficacy of SOV in reversing drug resistance.

  • Cell Lines: Sorafenib-resistant (SR) HepG2 and Huh7 HCC cells, alongside their parental lines.
  • Viability & IC50: Cell Counting Kit-8 (CCK-8) assay. Cells were treated with varying SOV concentrations (0-20 μM) for 24-72 hours. Absorbance was measured at 450 nm to determine the half-maximal inhibitory concentration (IC50).
  • ATPase Activity Assay: Measured the release of inorganic phosphate (Pi) from ATP. SR cells showed higher baseline ATPase activity, which was inhibited by SOV in a concentration-dependent manner.
  • Apoptosis Analysis: Flow cytometry after Annexin V-FITC and Propidium Iodide (PI) staining. SOV treatment significantly increased the percentage of early and late apoptotic cells.
  • Cell Cycle Analysis: Flow cytometry after PI staining. SOV treatment increased the proportion of cells in the G2/M phase.
  • In Vivo Validation: SR-HCC cells were injected subcutaneously into nude mice. SOV was administered via intraperitoneal injection, which enhanced the anti-tumor effect of sorafenib.
Protocol: Achieving "Pankiller" Activity with Menadione [2]

This protocol uses a long-term assay designed to ensure complete cancer cell eradication.

  • Cell Lines: A549 lung cancer and DBTRG.05MG glioma cells.
  • Combination Treatment: Menadione and SOV were combined at an equivalent concentration (17.5 μM each).
  • Long-Term Proliferation Assay: Cells were subjected to drug exposure for 7-14 days. The critical metric was the Regrowth Concentration zero (RC0), defined as the minimum drug concentration and exposure time required to kill 100% of cells and prevent regrowth after drug removal.
  • Migration & Re-attachment Assay: Drug-induced detached cells were transferred using transwell chambers to drug-free media to assess their ability to migrate, re-attach, and resume proliferation.
Protocol: Evaluating Anti-Cancer Monotherapy in ATC [4]

This is a standard workflow for assessing the standalone anti-cancer properties of a compound.

  • Cell Line: Human anaplastic thyroid carcinoma cell line 8505C.
  • Viability Assay: CCK-8 assay over 1-6 days with SOV (0-8 μM).
  • Colony Formation: Cells were treated with SOV for 14 days, then fixed and stained with crystal violet to count colonies.
  • Apoptosis & Cell Cycle: Analyzed via flow cytometry using Annexin V-FITC/PI and a dedicated cell cycle kit, respectively.
  • Mitochondrial Membrane Potential (ΔΨm): Assessed using the JC-1 dye, where a shift from red (high ΔΨm) to green (low ΔΨm) fluorescence indicates apoptosis induction.
  • In Vivo Xenograft Model: ATC cells were injected into nude mice. Once tumors formed, mice received daily SOV (5 or 10 mg/kg) or PBS control via intraperitoneal injection.

Mechanisms of Action Signaling Pathways

This compound exerts its effects through multiple pathways, which are visualized in the diagram below. Its core mechanism is the inhibition of protein tyrosine phosphatases (PTPs) and ATPases.

G cluster_primary Primary Molecular Inhibition cluster_downstream Downstream Cellular Effects & Combination Synergies SOV This compound (SOV) PTPs Inhibits Protein Tyrosine Phosphatases (PTPs) SOV->PTPs  Mimics phosphate ATPases Inhibits ATPases (e.g., Na+/K+-ATPase) SOV->ATPases  Phosphate analog Synergy1 With Menadione: ↑ Oxidative Stress ↑ Tyrosine Kinase Signaling PTPs->Synergy1  Alters signaling HIF ↓ HIF-1α / HIF-2α ↓ VEGF & Glycolysis ATPases->HIF  In resistant cells IonHomeo Disrupts Ion Homeostasis (↓ Intracellular K+) ATPases->IonHomeo Apoptosis Induces Mitochondrial Apoptosis (↓ ΔΨm, ↑ Caspase-9/3) Synergy1->Apoptosis Outcome Inhibited Tumor Growth Overcome Drug Resistance Apoptosis->Outcome CellCycle Causes G2/M Phase Cell Cycle Arrest CellCycle->Outcome HIF->Apoptosis IonHomeo->Apoptosis

The diagram above illustrates the two primary molecular actions of SOV and their downstream consequences:

  • PTP Inhibition: By mimicking phosphate, SOV inhibits PTPs, leading to a general increase in protein tyrosine phosphorylation and altered cell signaling. This is a key component of its synergy with menadione [2] and its anti-inflammatory effects via AKT-IKKβ signaling [5].
  • ATPase Inhibition: As a phosphate analog, SOV inhibits ATPases like Na+/K+-ATPase. In drug-resistant cancer cells, where ATPase activity is often elevated, this inhibition disrupts ion homeostasis and suppresses hypoxia-inducible factors (HIFs), contributing to the reversal of resistance [1].

These mechanisms converge to trigger G2/M cell cycle arrest and mitochondria-mediated apoptosis, resulting in the observed anti-cancer outcomes [1] [4].

Key Takeaways for Researchers

  • Promising for Drug Resistance: SOV's ability to target ATPase activity and hypoxic pathways makes it a compelling candidate for overcoming resistance in cancers like HCC [1].
  • Synergistic Potential: Its combination with pro-oxidants like menadione can achieve a powerful "pankiller" effect, eliminating even dangerous detached cancer cell populations [2].
  • Versatile Applications: Research indicates efficacy across a spectrum of conditions, from cancer to metabolic disorders, highlighting its multifaceted mechanism of action [3] [4].

References

sodium orthovanadate different cancer cell line effects

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Effects Across Cell Lines

The following table summarizes the documented effects of sodium orthovanadate on various human cancer cell lines.

Cancer Type Cell Line Reported Effects of this compound Key Findings
Anaplastic Thyroid Carcinoma 8505C Inhibits cell viability, induces G2/M cell cycle arrest, stimulates apoptosis, reduces mitochondrial membrane potential [1]. Effects confirmed both in vitro and in vivo in a nude mouse xenograft model [1].
Lung Cancer A549 Time- and dose-dependent growth inhibition; induces apoptosis [2]. At 20 µM, growth inhibition was ~65% after 72 hrs; induces similar levels of apoptosis as paclitaxel [2].
Prostate Cancer DU145 Time- and dose-dependent growth inhibition; induces apoptosis [2]. Highly sensitive; 20 µM SOV caused ~98% growth inhibition after 72 hrs [2].
Renal Cancer HTB44 Growth inhibition at higher concentrations [2]. Less sensitive; 20 µM SOV caused ~50% growth inhibition; did not induce significant apoptosis at ≤15 µM [2].
Triple-Negative Breast Cancer MDA-MB-231 Inhibits ectophosphatase activity, cell proliferation, adhesion, and migration [3]. Higher ectophosphatase activity in this cell line compared to MCF-7 and MCF-10 cells [3].
Oral Squamous Cell Carcinoma Not Specified Inhibits proliferation and triggers apoptosis [4]. Identified as a promising therapeutic strategy [4].
Acute Myeloid Leukemia HL60 & HL60/A Inhibits cell growth in vitro [4]. Effective on both the parent cell line and the adriamycin-resistant subline (HL60/A) [4].

Key Experimental Protocols

To evaluate the effects of SOV, researchers employ standardized laboratory techniques. Here is a summary of common protocols based on the cited literature.

Assay Type General Protocol Summary Key Reagents & Tools
Cell Viability / Proliferation Cells are seeded in plates, treated with a concentration gradient of SOV for 1-6 days. Viability is measured by adding a reagent like CCK-8, which produces a color change quantified by a microplate reader [1]. CCK-8 [1], MTT [2], or XTT [5] kits.
Apoptosis Analysis After SOV treatment, cells are stained with fluorescent dyes and analyzed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations [1]. FITC Annexin V, Propidium Iodide (PI) [1] or HOECHST33258 [2].
Cell Cycle Analysis Treated cells are fixed, stained with a DNA-binding dye, and analyzed by flow cytometry. The DNA content histogram determines the percentage of cells in G1, S, and G2/M phases [1]. Cell Cycle Staining Kit (e.g., BD Biosciences [1]).
Mitochondrial Membrane Potential (Δψm) Cells are treated with SOV and then incubated with the JC-1 dye. In healthy cells, the dye aggregates and emits red light; in apoptotic cells, it remains monomeric and emits green light. The shift is viewed under a microscope or quantified [1]. JC-1 dye [1].
Preparation of SOV Solution SOV stock solution (e.g., 500 mM) is prepared by dissolving in water, adjusting to pH 10 with HCl, and boiling until colorless to prevent harmful decavanadate formation. Aliquots are stored at -20°C [6]. This compound, HCl, NaOH [6].

Mechanisms of Action Signaling Pathway

SOV primarily acts as a potent inhibitor of protein tyrosine phosphatases (PTPs) [4]. This inhibition disrupts cellular signaling, leading to multiple anti-cancer effects. The diagram below illustrates the key mechanisms and pathways involved.

G cluster_primary Primary Molecular Action cluster_downstream Downstream Cellular Consequences cluster_other Other Reported Interactions SOV SOV PTPs Inhibition of Protein Tyrosine Phosphatases (PTPs) SOV->PTPs Pgp Inhibition of P-glycoprotein (P-gp) SOV->Pgp HIF Potential modulation of HIF-1α pathways SOV->HIF Ecto Inhibition of Ectophosphatase Activity SOV->Ecto Apoptosis Apoptosis Induction (Activation of Caspases) PTPs->Apoptosis Cycle Cell Cycle Arrest (G2/M Phase) PTPs->Cycle MMP Loss of Mitochondrial Membrane Potential (Δψm) PTPs->MMP Growth Inhibition of Cell Proliferation & Viability PTPs->Growth Metastasis Inhibition of Cell Adhesion & Migration PTPs->Metastasis

Key Insights for Research Applications

  • Collateral Sensitivity in MDR Cells: Some tyrosine kinase inhibitors (TKIs) like Si306 show collateral sensitivity, meaning they are more effective against multidrug-resistant (MDR) cancer cells (e.g., NCI-H460/R lung cancer) than their parental counterparts [7]. SOV has also been shown to overcome sorafenib resistance in hepatocellular carcinoma [4].
  • Preparation is Critical: SOV tends to form inactive decavanadate polymers in solution. For experimental use, it must be activated by adjusting the pH to 10 and boiling until colorless, then stored in aliquots at -20°C [6].
  • Versatile Research Tool: Beyond direct anti-cancer studies, SOV is widely used in lysis buffers (at 1-2 mM) to preserve the tyrosine phosphorylation state of proteins during western blot analysis [8] [5].

References

×

Physical Description

White odorless granules; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

183.892924 Da

Monoisotopic Mass

183.892924 Da

Heavy Atom Count

8

UNII

7845MV6C8V

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.59%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13721-39-6

Metabolism Metabolites

Vanadium is absorbed mainly via inhalation, though small amounts can be absorbed through the skin and gastrointestional tract. It is rapidly distributed in the plasma, mainly to the kidney, liver, lungs, heart, bone, where it tends to accumulate. With the help of cytochrome P-450 enzymes, it can interconvert between its two oxidation states, vanadyl (V+4) and vanadate (V+5). Both states of vanadium can reversibly bind to transferrin protein in the blood and then be taken up into erythrocytes. Vanadium is excreted mainly in the urine. (L837)

Wikipedia

Sodium orthovanadate

General Manufacturing Information

Sodium vanadium oxide (Na3VO4): ACTIVE

Dates

Last modified: 09-12-2023

Explore Compound Types